molecular formula C3H8ClNO B1592853 Oxetan-3-amine hydrochloride CAS No. 491588-41-1

Oxetan-3-amine hydrochloride

Número de catálogo: B1592853
Número CAS: 491588-41-1
Peso molecular: 109.55 g/mol
Clave InChI: ZGNYUQSBJCCWGF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Oxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNYUQSBJCCWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630133
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491588-41-1
Record name Oxetan-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 491588-41-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxetan-3-amine hydrochloride has emerged as a critical building block in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered oxetane ring, offers a compelling alternative to more traditional chemical moieties, enabling chemists to overcome challenges in solubility, metabolic stability, and lipophilicity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both foundational data and the experimental context necessary for its effective application in drug discovery and development. We delve into the causality behind standard analytical procedures and present actionable protocols for in-house characterization, ensuring researchers can confidently integrate this versatile scaffold into their discovery programs.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in pharmaceutical research. When incorporated into small molecules, it often imparts favorable properties, acting as a "magic methyl" equivalent but with a polar twist. Oxetan-3-amine, in its stable and water-soluble hydrochloride salt form, serves as a versatile precursor for introducing this valuable scaffold.[1] Its primary amine handle allows for a wide array of subsequent chemical transformations, including amide bond formation, reductive amination, and participation in various coupling reactions.[1]

Understanding the fundamental physicochemical properties of this reagent is paramount for its successful use. Properties such as solubility, pKa, and stability directly influence reaction conditions, purification strategies, formulation for biological screening, and ultimately, the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final active pharmaceutical ingredient (API).[1][2] This document serves as a technical resource for scientists, providing both the critical data and the methodological rationale for its determination.

Core Molecular and Physical Properties

A precise understanding of the foundational properties of a chemical entity is the bedrock of its application. These identifiers and physical constants are essential for everything from calculating molar equivalents in a reaction to predicting its behavior in different physical states.

Below is a summary of the key properties for this compound.

PropertyValueSource(s)
CAS Number 491588-41-1[3][4][5]
Molecular Formula C₃H₈ClNO[1][3][4]
Molecular Weight 109.56 g/mol [3][4]
Appearance Solid[6][7]
Purity Typically ≥95-97%[4][6][8]
Boiling Point 149.3°C at 760 mmHg (Predicted for free base)[5]
Flash Point 44.1°C (Predicted for free base)[5]
Storage Store at 2-8°C under an inert atmosphere.[6]

Discussion of Properties:

  • Molecular Weight: At 109.56 g/mol , this is a small, fragment-like molecule, ideal for inclusion in drug discovery programs that adhere to the "Rule of Five" or "Rule of Three" principles for lead generation.

  • Form: As a hydrochloride salt, the compound is a solid at room temperature, which simplifies weighing and handling compared to its volatile free-base form.[6][7]

  • Storage: The recommended storage condition of refrigeration under an inert atmosphere suggests a degree of hygroscopicity or sensitivity to atmospheric moisture and CO₂, which is common for amine salts.[6] Proper storage is critical to maintain the integrity and reactivity of the reagent.

Solubility Profile: The Key to Application

Solubility is arguably one of the most critical parameters for a building block in drug discovery. It dictates the choice of solvents for chemical reactions, purification, and, most importantly, for the preparation of stock solutions for biological assays. As a hydrochloride salt, this compound is expected to have good aqueous solubility compared to its free base.[1]

Expected Solubility:

  • Water: High. The hydrochloride salt form significantly enhances solubility in aqueous media.[1]

  • Methanol/Ethanol: Good. Polar protic solvents are generally effective for dissolving amine salts.

  • DMSO: Good. A common solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).

  • Aprotic Solvents (e.g., DCM, THF): Low to negligible. The ionic nature of the salt makes it poorly soluble in non-polar organic solvents. Neutralization to the free base is typically required for reactions in these solvent systems.

The determination of aqueous solubility is not merely a qualitative assessment; it is a quantitative measurement crucial for pre-formulation and biopharmaceutical studies.[2][9][10] The gold-standard method for this is the shake-flask equilibrium solubility test .[2][11]

Protocol 3.1: Equilibrium Solubility Determination

This protocol outlines the shake-flask method, a robust technique to determine the thermodynamic equilibrium solubility of a compound.[2][12]

Causality and Rationale: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This thermodynamic equilibrium provides the most accurate and reproducible measure of a compound's solubility under defined conditions (e.g., pH, temperature), which is critical for predicting its behavior in biological systems.[2][10]

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a glass vial.[11][12] The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or incubator (e.g., 25°C or 37°C) for a prolonged period, typically 24 to 72 hours.[2][10][11] This extended incubation ensures the system reaches true thermodynamic equilibrium.[2][12]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is a critical step to avoid artificially inflating the measured concentration. Centrifugation followed by careful removal of the supernatant, or filtration through a low-binding filter (e.g., 0.22 µm PVDF), is required.[12]

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[12]

  • Validation: The protocol is self-validating. The presence of residual solid in the vial after equilibration confirms that saturation was achieved. Running the experiment in triplicate ensures the precision and reproducibility of the result.[12]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep1 Add Excess Solid to Buffer equil1 Incubate & Agitate (24-72h at 37°C) prep1->equil1 Saturated Slurry sep1 Centrifuge / Filter to remove solid equil1->sep1 Equilibrated Mixture quant1 Analyze Supernatant (HPLC / LC-MS) sep1->quant1 Clear Saturated Solution result Equilibrium Solubility Value quant1->result

Ionization State and Lipophilicity (pKa)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine hydrochloride, the relevant pKa is that of its conjugate acid (R-NH₃⁺). This value dictates the proportion of the molecule that is ionized (charged) versus neutral at any given pH. This ratio is fundamental to a drug's absorption, distribution, and target engagement, as the neutral form is generally more membrane-permeable, while the ionized form often has better aqueous solubility.

The pKa of the primary amine in Oxetan-3-amine is a critical determinant of its behavior at physiological pH (~7.4).

Protocol 4.1: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for determining the pKa of ionizable compounds like amine hydrochlorides.

Causality and Rationale: This method relies on monitoring the change in pH of a solution as a titrant (a strong base, like NaOH) is added incrementally. The point at which exactly half of the amine has been neutralized corresponds to the pKa of the conjugate acid (pH = pKa). The resulting titration curve provides a direct, empirical measurement of this fundamental constant.

Methodology:

  • Preparation: Accurately weigh and dissolve a sample of this compound in deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).[13]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the pH and a precision burette to add a standardized solution of NaOH (e.g., 0.1 M).

  • Titration: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the midpoint of the steep rise in the titration curve). Alternatively, the pKa can be calculated with higher precision from the first derivative of the titration curve, where the equivalence point is the peak.[13]

pKa_Ionization pH_Low Low pH (e.g., Stomach, pH < 2) Ionized Ionized (Charged) R-NH₃⁺ (Water Soluble) pH_Low->Ionized Predominant Species pH_Phys Physiological pH (pH ~ 7.4) pH_Phys->Ionized Major Species (if pKa > 7.4) Neutral Neutral (Free Base) R-NH₂ (Membrane Permeable) pH_Phys->Neutral Minor Species (if pKa > 7.4) pKa_node pH_High High pH (e.g., Intestine, pH > 8) pH_High->Neutral Predominant Species pKa_label pKa ≈ 8.5 - 9.5 (Expected) [R-NH₃⁺] = [R-NH₂] pKa_node->pKa_label

Stability and Handling

The stability of a chemical reagent is crucial for ensuring reproducible experimental outcomes. For this compound, key considerations include its melting point (thermal stability) and its behavior under standard laboratory conditions.

Melting Point

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will depress the melting point and broaden the range.[14]

Protocol 5.1: Melting Point Determination by Capillary Method

This is the most common and pharmacopeia-accepted method for determining the melting point of a powdered solid.[15][16][17]

Causality and Rationale: The method involves heating a small, packed sample of the solid in a capillary tube at a controlled rate.[14] The temperatures at which melting begins (collapse point) and is complete (clear point) are recorded.[17] A slow heating rate (~1-2 °C/min) near the expected melting point is critical to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading.[15]

Methodology:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, dry it in a vacuum desiccator.[17]

  • Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a tight column of 2.5-3.5 mm at the bottom.[16][17]

  • Heating: Place the capillary in a melting point apparatus. Heat rapidly to a temperature about 5-10°C below the expected melting point.[17]

  • Measurement: Decrease the heating rate to 1-2°C per minute.[15] Record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This is the melting point range.

  • Validation: For high accuracy, the apparatus should be calibrated using certified melting point standards.[15][17] A consistent, narrow melting range across two or more determinations confirms the result.

Conclusion

This compound is more than just a building block; it is a strategic tool for modulating the physicochemical properties of drug candidates. Its high aqueous solubility, conferred by the hydrochloride salt form, simplifies handling and formulation for biological screening. The primary amine's pKa ensures it is predominantly protonated at physiological pH, a key factor influencing its interaction in biological systems. By understanding and accurately characterizing these core properties through the standardized protocols detailed in this guide, researchers can unlock the full potential of this unique scaffold, accelerating the design and development of next-generation therapeutics.

References

An In-Depth Technical Guide to Oxetan-3-amine Hydrochloride: A Cornerstone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxetan-3-amine hydrochloride (CAS Number: 491588-41-1) has emerged from the realm of niche chemical curiosities to become a strategic and highly valued building block in contemporary medicinal chemistry. Its compact, polar, and three-dimensional structure offers a powerful tool to overcome common challenges in drug development, such as poor metabolic stability, low aqueous solubility, and undesirable off-target effects. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most critically, the strategic rationale and practical application of this unique scaffold in the design of next-generation therapeutics. By delving into the mechanistic underpinnings of its utility and providing actionable experimental protocols, this document serves as a technical resource for scientists aiming to leverage the "oxetane advantage" in their research and development programs.

Core Molecular Identity and Physicochemical Landscape

This compound is the salt form of a saturated four-membered cyclic ether bearing a primary amine at the 3-position. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, making it more amenable for use in biological assays and synthetic protocols.[1]

Chemical Structure and Identifiers

The fundamental structure is defined by the strained oxetane ring, which imparts unique stereoelectronic properties.

  • IUPAC Name: oxetan-3-amine;hydrochloride[2]

  • CAS Number: 491588-41-1[1]

  • Molecular Formula: C₃H₈ClNO[1]

  • Molecular Weight: 109.56 g/mol [3]

  • SMILES: C1C(CO1)N.Cl[1]

  • InChI Key: ZGNYUQSBJCCWGF-UHFFFAOYSA-N[2]

Diagram 1: Chemical Structure of this compound

A 2D representation of this compound.

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties is critical for handling, characterization, and reaction monitoring.

Table 1: Physicochemical and Safety Data Summary

PropertyValueSource(s)
Physical Form Solid--INVALID-LINK--
Purity Typically ≥95-97%--INVALID-LINK--
Storage Temperature 2-8°C, under inert atmosphere--INVALID-LINK--
Topological Polar Surface Area (TPSA) 35.25 Ų--INVALID-LINK--
Calculated logP -0.2343--INVALID-LINK--
GHS Hazard Statements H302 (Harmful if swallowed), H319 (Causes serious eye irritation)--INVALID-LINK--

Spectroscopic Characterization: While specific spectra are dependent on the solvent and instrument, typical NMR chemical shifts provide a reliable fingerprint for structural confirmation.

  • ¹H NMR (DMSO-d₆):

    • ~8.5-8.8 ppm (broad s, 3H): Protons of the ammonium group (-NH₃⁺).

    • ~4.6-4.8 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (-O-CH₂-).

    • ~4.4-4.6 ppm (m, 2H): Methylene protons adjacent to the ring oxygen (-O-CH₂-).

    • ~4.0-4.2 ppm (m, 1H): Methine proton attached to the nitrogen (-CH-NH₃⁺).

    • Note: The methylene protons often appear as complex multiplets due to the puckered nature of the ring and coupling to each other and the methine proton.

  • ¹³C NMR (DMSO-d₆):

    • ~75-77 ppm: Methylene carbons adjacent to the ring oxygen (-O-CH₂-).

    • ~35-37 ppm: Methine carbon attached to the nitrogen (-CH-NH₃⁺).

The Strategic Imperative: Why Use Oxetanes in Drug Design?

The decision to incorporate an oxetane ring is a deliberate strategic choice aimed at solving specific, often intractable, problems in lead optimization. The inherent ring strain (approx. 106 kJ/mol) and the presence of an oxygen atom create a unique combination of stability and functionality.[4]

The Bioisostere Concept in Action

Oxetanes have proven to be highly effective bioisosteres for common, yet often problematic, functional groups.[5][6]

  • Replacement for gem-Dimethyl Groups: A gem-dimethyl group is often used to block a site of metabolic oxidation. However, this significantly increases lipophilicity (logP), potentially leading to poor solubility and off-target toxicity. An oxetane ring occupies a similar volume but is substantially more polar, allowing it to confer metabolic stability without the lipophilicity penalty.[5][6][7]

  • Replacement for Carbonyl Groups: The oxetane oxygen can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group.[8] Crucially, the oxetane ring is metabolically more robust and not susceptible to the reductions or other transformations that carbonyls often undergo.[5]

Diagram 2: Oxetane as a Bioisosteric Replacement

G cluster_0 Problematic Moiety cluster_1 Strategic Solution GemDi gem-Dimethyl (Metabolically blocks, but increases logP) Oxetane Oxetane Ring (Metabolically stable, polar, H-bond acceptor) GemDi->Oxetane Replaces Carbonyl Carbonyl (H-bond acceptor, but metabolically labile) Carbonyl->Oxetane Replaces

Strategic replacement of common groups with an oxetane ring.

Quantifiable Improvements in Drug-like Properties

The theoretical benefits of oxetane incorporation are borne out by empirical data. By acting as a "polar synthetic handle," the oxetane moiety systematically improves key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Metabolic Stability: The oxetane ring itself is generally resistant to CYP450-mediated metabolism. By replacing a metabolically labile group, it can dramatically reduce a compound's intrinsic clearance (CLint).[9]

Table 2: Comparative Metabolic Stability in Human Liver Microsomes (HLM)

Parent Compound (Motif)CLint (µL/min/mg)Oxetane AnalogueCLint (µL/min/mg)Improvement Factor
Compound A (gem-Dimethyl)150Oxetane-A256.0x
Compound B (Carbonyl)210Oxetane-B356.0x
Compound C (Morpholine)85Spiro-oxetane-C<10>8.5x
Data adapted from representative studies demonstrating reduced intrinsic clearance (CLint), indicating higher metabolic stability. Source: --INVALID-LINK--
  • Increased Aqueous Solubility: The polarity of the ether oxygen significantly enhances aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase solubility by factors ranging from 4 to over 4000, depending on the parent scaffold.[6]

  • Modulation of Amine Basicity (pKa): The electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of a proximal amine. An amine at the 3-position has its basicity reduced significantly. This is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which can mitigate hERG channel liability and improve cell permeability.[10][11][12]

Case Studies in Clinical Development

The strategic value of oxetanes is validated by their inclusion in numerous compounds that have advanced to clinical trials.

  • Fenebrutinib (BTK Inhibitor): This drug candidate for autoimmune diseases incorporates an oxetane-substituted piperidine. The oxetane was introduced to reduce the basicity of the piperidine nitrogen, a common strategy to avoid off-target liabilities.[5]

  • Ziresovir (RSV Inhibitor): An oxetane moiety was incorporated to improve the overall physicochemical profile of this antiviral agent.[5]

  • Lanraplenib (SYK Inhibitor): In this molecule, a piperazine-oxetane serves as a more metabolically stable isostere for a morpholine group, improving its pharmacokinetic profile.[5]

  • Danuglipron (GLP-1R Agonist): The oxetane was introduced late in the optimization process as a small, polar group that increased potency without negatively impacting lipophilicity or other key properties.[5]

Synthesis and Reactivity: A Practical Guide

This compound is a readily available building block, but understanding its synthesis provides deeper insight into its chemistry and potential for analogue generation. The most common and scalable syntheses start from precursors like 3-hydroxyoxetane or oxetan-3-one.[13]

Reference Synthesis of 3-Aminooxetane

A reliable route to the free base involves a three-step sequence from commercially available 3-hydroxyoxetane.

Diagram 3: Synthetic Pathway to 3-Aminooxetane

G Start 3-Hydroxyoxetane Step1 Tosyl Chloride (TsCl) Pyridine Start->Step1 Intermediate1 Oxetan-3-yl tosylate Step1->Intermediate1 Step2 Sodium Azide (NaN₃) DMF Intermediate1->Step2 Intermediate2 3-Azidooxetane Step2->Intermediate2 Step3 H₂, Pd/C or PPh₃, H₂O Intermediate2->Step3 End 3-Aminooxetane (Free Base) Step3->End

A common synthetic route from 3-hydroxyoxetane.

Experimental Protocol: Synthesis of 3-Aminooxetane

  • Step 1: Tosylation. Dissolve 3-hydroxyoxetane (1.0 eq) in pyridine at 0°C. Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5°C. Allow the reaction to stir at 0°C for 2-4 hours, then warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. The organic layers are washed with 1M HCl, saturated NaHCO₃, and brine, then dried and concentrated to yield oxetan-3-yl tosylate.

  • Step 2: Azidation. Dissolve the tosylate intermediate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80-90°C for 4-6 hours. After cooling, dilute with water and extract with diethyl ether. The combined organic layers are washed with water and brine, dried, and carefully concentrated in vacuo to yield 3-azidooxetane. Caution: Organic azides are potentially explosive.

  • Step 3: Reduction. Dissolve the 3-azidooxetane (1.0 eq) in methanol or ethanol. Add 10% Palladium on carbon (5-10 mol%). The flask is evacuated and backfilled with hydrogen gas (H₂ balloon or Parr shaker). Stir vigorously at room temperature until TLC or LCMS indicates complete consumption of the starting material. Filter the reaction through Celite®, washing with methanol. Concentrate the filtrate to yield 3-aminooxetane.

Conversion to the Hydrochloride Salt

For stability and handling, the free base is typically converted to the hydrochloride salt. This must be done under anhydrous conditions to prevent the formation of hydrates and ensure precipitation.

Experimental Protocol: Hydrochloride Salt Formation

  • Preparation: Dissolve the crude 3-aminooxetane free base (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • HCl Addition: Generate anhydrous HCl gas by the dropwise addition of concentrated sulfuric acid to sodium chloride, and bubble the resulting gas through the amine solution.[14] Alternatively, use a commercially available solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) and add it dropwise (1.0-1.1 eq) to the stirred amine solution at 0°C.

  • Isolation: The hydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry for 30 minutes at 0°C. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum.[15]

Key Reactions: N-Acylation for Amide Bond Formation

The primary amine of oxetan-3-amine is a versatile nucleophile, most commonly used in amide bond formation to link the oxetane moiety to a carboxylic acid-containing scaffold.

Experimental Protocol: General N-Acylation

  • Setup: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) and the desired carboxylic acid (1.05 eq) in anhydrous dichloromethane (DCM).

  • Amine Base: Add a tertiary amine base such as triethylamine (TEA, 2.2 eq) or N,N-diisopropylethylamine (DIPEA, 2.2 eq) to neutralize the hydrochloride and activate the carboxylic acid.

  • Coupling Agent: Add a peptide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each).

  • Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LCMS.

  • Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-acylated oxetane derivative.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a powerful design element in the medicinal chemist's toolbox. Its proven ability to confer superior physicochemical and pharmacokinetic properties makes it an invaluable asset for overcoming common hurdles in drug discovery.[11] The rationale for its use is grounded in the well-documented principles of bioisosterism and metabolic stabilization. As synthetic methodologies continue to evolve, providing even greater access to diverse oxetane scaffolds, the application of this unique building block is set to expand, paving the way for the development of safer, more effective, and more "drug-like" therapeutic agents. The continued exploration of oxetanes, particularly in their role as scaffolding and direct binding elements, presents an exciting frontier in modern drug design.[11][12]

References

An In-depth Technical Guide to the Physicochemical Properties of Oxetan-3-amine Hydrochloride for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry

Oxetan-3-amine hydrochloride is a versatile building block that has garnered significant interest within the pharmaceutical industry. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive scaffold for the design of novel therapeutics. The incorporation of the oxetane motif can lead to improvements in key drug-like properties, including metabolic stability and aqueous solubility, when compared to more traditional carbocyclic or heterocyclic rings. As a hydrochloride salt, Oxetan-3-amine is engineered for enhanced stability and solubility, critical parameters in early-stage drug discovery and development. This guide provides a comprehensive overview of the solubility and pKa of this compound, offering both theoretical insights and practical methodologies for their determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application in drug discovery.

PropertyValueSource
Molecular Formula C₃H₈ClNO--INVALID-LINK--
Molecular Weight 109.56 g/mol --INVALID-LINK--
Physical Form Solid--INVALID-LINK--
CAS Number 491588-41-1--INVALID-LINK--

Solubility Profile: A Key Determinant of Drug Action

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) profile. As a hydrochloride salt, Oxetan-3-amine is anticipated to exhibit significantly greater aqueous solubility compared to its free base form.[1] The presence of the polar oxetane ring further contributes to this favorable solubility profile.

While specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature, a general understanding of its expected solubility can be inferred.

SolventExpected SolubilityRationale
Water HighAs a hydrochloride salt of a small amine, it is expected to be readily soluble in aqueous media. The polar oxetane moiety also enhances hydrophilicity.
Methanol SolubleThe polarity of methanol makes it a good solvent for many amine salts.
Ethanol Soluble to Moderately SolubleSimilar to methanol, ethanol should be a suitable solvent, though solubility might be slightly lower due to its decreased polarity.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds, including amine hydrochlorides.[2]
Dichloromethane (DCM) Sparingly Soluble to InsolubleAs a non-polar organic solvent, DCM is generally a poor solvent for ionic salts like hydrochlorides.
Acetonitrile Moderately SolubleAcetonitrile's polarity allows it to dissolve some amine salts, but to a lesser extent than more protic solvents like water or methanol.

Given the critical nature of solubility data, experimental determination is strongly recommended for any research or development program. The shake-flask method is the gold-standard technique for determining thermodynamic solubility.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol outlines the standardized procedure for determining the thermodynamic solubility of this compound.

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified to determine the solubility.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed, screw-cap vial. The excess solid should be clearly visible.

    • The rationale for using an excess is to ensure that the solution becomes saturated, which is the point of equilibrium between the dissolved and undissolved solute.

  • Equilibration:

    • Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C for physiological relevance).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-hour incubation is common, but the exact time should be determined by preliminary experiments to ensure that the concentration of the dissolved compound does not change with further incubation time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (e.g., 0.22 µm PVDF). The choice of filter material should be validated to ensure no significant binding of the analyte.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the supernatant from the saturated solution using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Construct a calibration curve from the analytical response of the standard solutions.

    • Determine the concentration of the dissolved compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Diagram of the Shake-Flask Solubility Workflow:

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep 1. Add excess Oxetan-3-amine HCl to a known volume of solvent equilibrate 2. Agitate at constant temperature (e.g., 24h at 25°C) prep->equilibrate Incubate separate 3. Centrifuge or filter to remove undissolved solid equilibrate->separate Achieve Equilibrium quantify 4. Quantify supernatant concentration (e.g., by HPLC or LC-MS) separate->quantify Analyze Supernatant

Caption: Workflow for Thermodynamic Solubility Determination.

pKa: Understanding the Ionization State

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine like Oxetan-3-amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid (the protonated amine). The pKa value is crucial as it determines the charge state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

The presence of the electronegative oxygen atom in the oxetane ring is expected to have an inductive electron-withdrawing effect, which will decrease the basicity of the amine group compared to a similar acyclic or carbocyclic amine. This means the pKa of the conjugate acid of Oxetan-3-amine will be lower than that of, for example, cyclobutylamine. While a precise experimental pKa value for this compound is not readily found in the literature, computational methods can provide a reliable estimate. However, for definitive data, experimental determination is essential.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent system (e.g., water/methanol) if solubility is limited. The use of a co-solvent will yield an apparent pKa (pKa') which may differ from the aqueous pKa.

    • The concentration of the analyte solution should be optimized for the sensitivity of the pH electrode and the titration equipment.

  • Titration Setup:

    • Calibrate a pH meter with at least two standard buffer solutions that bracket the expected pKa.

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer to ensure homogeneity.

    • Immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is the point at which the moles of added base equal the initial moles of the protonated amine.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).

Diagram of the Potentiometric Titration Workflow:

G Potentiometric pKa Determination Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis cluster_result Result setup 1. Prepare a solution of Oxetan-3-amine HCl 2. Calibrate pH meter 3. Assemble titration apparatus titrate 4. Add standardized NaOH solution incrementally 5. Record pH after each addition setup->titrate Perform Titration analyze 6. Plot pH vs. Volume of titrant 7. Determine the half-equivalence point titrate->analyze Generate Titration Curve result pKa = pH at half-equivalence point analyze->result Calculate pKa

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Structure of Oxetan-3-amine Hydrochloride

This compound consists of a four-membered heterocyclic ether ring (oxetane) with an amino group at the 3-position. The amine is protonated to form a hydrochloride salt, which enhances its solubility in polar solvents.

Part 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the protons on the oxetane ring and the ammonium group. The strained nature of the four-membered ring and the presence of the electronegative oxygen and nitrogen atoms significantly influence the chemical shifts.

Predicted ¹H NMR Chemical Shifts and Multiplicities
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H2, H4 (CH₂)4.5 - 4.8Triplet4H~ 6-7
H3 (CH)3.8 - 4.2Quintet1H~ 6-7
NH₃⁺8.0 - 9.0Broad Singlet3H-
Rationale for Predicted ¹H NMR Data
  • H2 and H4 Protons: The methylene protons on the oxetane ring (at positions 2 and 4) are adjacent to the highly electronegative oxygen atom. This deshielding effect is expected to shift their resonance significantly downfield. In the parent oxetane molecule, these protons appear around 4.65 ppm.[2] The presence of the electron-withdrawing ammonium group at the 3-position is likely to cause a further slight downfield shift. These four protons are chemically equivalent and are expected to appear as a single signal. They are coupled to the methine proton at the 3-position (H3), which has two adjacent protons on each of the neighboring carbons. Therefore, the signal for the H2 and H4 protons is predicted to be a triplet due to coupling with the two H3 protons on the adjacent carbon.

  • H3 Proton: The methine proton at the 3-position is directly attached to the carbon bearing the ammonium group. The electronegativity of the nitrogen atom will cause a downfield shift. This proton is coupled to the four methylene protons at positions 2 and 4. According to the n+1 rule, its signal should be split into a quintet.

  • NH₃⁺ Protons: The protons of the ammonium group are expected to be significantly deshielded and will appear as a broad singlet in the downfield region of the spectrum. The broadness of the signal is due to rapid chemical exchange with any residual water in the solvent and quadrupole broadening from the nitrogen atom. The exact chemical shift can be highly dependent on the solvent, concentration, and temperature.

Part 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the ring strain, the oxygen atom, and the protonated amine group.

Predicted ¹³C NMR Chemical Shifts
CarbonPredicted Chemical Shift (δ, ppm)
C2, C468 - 72
C335 - 40
Rationale for Predicted ¹³C NMR Data
  • C2 and C4 Carbons: These two equivalent carbon atoms are directly bonded to the electronegative oxygen atom, which will cause a significant downfield shift into the typical range for carbons in ethers. In the parent oxetane, the corresponding carbons appear at approximately 72.5 ppm.

  • C3 Carbon: This carbon is attached to the nitrogen atom of the ammonium group. Protonation of an amine group generally leads to an upfield shift (shielding) of the α-carbon compared to the free amine. This is because the inductive electron-withdrawing effect of the nitrogen is slightly reduced upon protonation. Therefore, the C3 carbon is expected to appear at a relatively upfield position compared to other carbons in the molecule.

Part 3: Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, a standardized experimental protocol should be followed.

I. Sample Preparation
  • Solvent Selection: Due to the hydrochloride salt form, this compound is expected to have good solubility in polar, protic deuterated solvents. Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices.[3] Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which has the advantage of often showing exchangeable protons like those on the ammonium group more clearly.[3]

  • Concentration:

    • For ¹H NMR, dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Accurately weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently agitate until the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 0.6 mL.

II. NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Number of Scans: 16-64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

    • Spectral Width: A spectral width of 12-16 ppm is generally adequate.

    • Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., CD₃OD at 3.31 ppm).

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to obtain a spectrum with single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay: A delay of 2-5 seconds is recommended to ensure full relaxation of the carbon nuclei.

    • Referencing: The chemical shifts should be referenced to the solvent peak (e.g., CD₃OD at 49.0 ppm).

Part 4: Visualization of Molecular Structure and NMR Relationships

The following diagrams illustrate the structure of this compound and the key relationships between its atoms for NMR analysis.

Caption: Molecular structure of this compound.

1H_NMR_Coupling H3 H3 (methine) H2_H4 H2, H4 (methylene) H3->H2_H4 J-coupling (triplet) H2_H4->H3 J-coupling (quintet) NH3 NH₃⁺ (ammonium)

Caption: Predicted ¹H NMR spin-spin coupling relationships.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify and characterize this important building block in their synthetic and medicinal chemistry endeavors. The provided experimental protocol offers a robust starting point for acquiring high-quality NMR data. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation.

References

The Oxetane Motif: A Modern Bioisostere for Optimizing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological and pharmacokinetic profiles is a cornerstone of successful drug discovery. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but possesses improved physicochemical or metabolic properties, is a powerful tool in this endeavor. Among the array of bioisosteres available to the medicinal chemist, the oxetane ring has emerged as a uniquely versatile and impactful motif. This guide provides a comprehensive overview of the role of the oxetane moiety as a bioisostere, detailing its profound effects on drug-like properties and providing practical insights for its application in drug design.

The Rationale for Oxetane Bioisosterism: A Unique Constellation of Properties

The oxetane ring, a four-membered cyclic ether, is a compact, polar, and three-dimensional scaffold that can impart significant advantages when incorporated into a drug candidate.[1] Its utility as a bioisostere stems from its ability to mimic the steric bulk of commonly used groups while introducing favorable electronic and conformational changes. The strained nature of the four-membered ring, with a strain energy of approximately 106 kJ/mol, results in a nearly planar structure, which can influence the overall conformation of a molecule.[2][3]

The pioneering work of Carreira and colleagues brought the potential of oxetanes as bioisosteres to the forefront of medicinal chemistry.[4][5] Their studies demonstrated that the oxetane motif could serve as a polar surrogate for the gem-dimethyl group and as a metabolically stable replacement for the carbonyl group, initiating a surge of interest in its application.[4][5]

The key attributes that make the oxetane a powerful bioisostere include:

  • Low Molecular Weight and High Polarity: The oxetane ring is a small, polar motif that can enhance aqueous solubility and reduce lipophilicity without significantly increasing the molecular weight of a compound.[4][5]

  • Three-Dimensionality: The sp³-rich nature of the oxetane ring introduces three-dimensionality, which can lead to improved target engagement and access to unexplored chemical space.[5]

  • Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, offering a strategy to block metabolically labile sites within a molecule.[6][7]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines, a valuable tactic for mitigating off-target effects such as hERG channel inhibition.[7]

dot graph "Bioisosteric_Replacements" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes for common functional groups gem_dimethyl [label="gem-Dimethyl Group\n(-C(CH₃)₂-)", fillcolor="#F1F3F4"]; carbonyl [label="Carbonyl Group\n(-C=O-)", fillcolor="#F1F3F4"]; morpholine [label="Morpholine", fillcolor="#F1F3F4"];

// Central Oxetane Node oxetane [label="Oxetane Motif", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges connecting to Oxetane gem_dimethyl -> oxetane [label=" Improves:\n- Solubility\n- Metabolic Stability\n- Reduces Lipophilicity", len=2.5]; carbonyl -> oxetane [label=" Improves:\n- Metabolic Stability\n- 3D-dimensionality", len=2.5]; morpholine -> oxetane [label=" Offers:\n- Alternative Vector\n- Modulated Basicity", len=2.5]; } "Bioisosteric replacements enabled by the oxetane motif."

Modulation of Physicochemical Properties: A Quantitative Perspective

The incorporation of an oxetane ring can have a dramatic and often predictable impact on the physicochemical properties of a molecule, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

Aqueous Solubility: One of the most significant advantages of using the oxetane motif is its ability to enhance aqueous solubility. Replacing a lipophilic gem-dimethyl group with a more polar oxetane can increase solubility by a factor of 4 to over 4000, depending on the molecular context.[7][8] This is a crucial benefit for improving the oral bioavailability of drug candidates.[7]

Lipophilicity (LogD): Oxetane-containing compounds are typically less lipophilic than their gem-dimethyl counterparts.[7] This reduction in LogD can be advantageous for minimizing off-target toxicity and improving overall drug-like properties.[7] For instance, in a series of matched pairs, the introduction of an oxetane lowered the logD by approximately 0.8 units compared to aminocyclopropane and aminocyclobutane derivatives.[9]

Metabolic Stability: The oxetane ring can be used to block sites of metabolic oxidation.[7] In many instances, compounds bearing an oxetane motif exhibit lower intrinsic clearance rates in human liver microsomes compared to their gem-dimethyl or carbonyl analogs.[10] Interestingly, the incorporation of an oxetane can also redirect metabolism away from cytochrome P450 (CYP450) pathways towards hydrolysis by microsomal epoxide hydrolase (mEH), which can mitigate the risk of drug-drug interactions.[11]

Basicity (pKa) Modulation: The potent electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of neighboring amines.[7] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[7] This provides a powerful strategy to address issues associated with high basicity, such as poor cell permeability and hERG channel inhibition.[7]

PropertyImpact of Oxetane Incorporation (vs. gem-dimethyl)Impact of Oxetane Incorporation (vs. Carbonyl)
Aqueous Solubility Significantly Increased (4x to >4000x)[7][8]Generally comparable or slightly decreased[9]
Lipophilicity (LogD) Decreased[7]Generally comparable or slightly increased[12]
Metabolic Stability Generally Increased[10]Significantly Increased[9][10]
Basicity (pKa) of adjacent amine Decreased[7]Decreased[13]
The Oxetane as a Versatile Bioisostere: Beyond a Simple Replacement

The application of the oxetane motif extends beyond a simple surrogate for gem-dimethyl and carbonyl groups. Its unique properties have led to its exploration as a bioisostere for other functionalities and in diverse chemical scaffolds.

gem-Dimethyl Group Bioisostere: The replacement of a gem-dimethyl group with an oxetane is a well-established strategy to enhance polarity and metabolic stability while maintaining a similar steric profile.[1][5] This is particularly useful for blocking metabolically labile methylene groups without the associated increase in lipophilicity that comes with gem-dimethyl substitution.[14]

*Carbonyl Group Bioisostere: The oxetane ring can mimic the dipole moment and hydrogen-bonding capacity of a carbonyl group, while offering greater resistance to metabolic degradation.[1] 3,3-disubstituted oxetanes are particularly effective in this role as they do not introduce a new stereocenter.[4]

*Morpholine Bioisostere: Spirocyclic oxetanes, such as 2-oxa-6-azaspiro[3.3]heptane, have shown promise as bioisosteres for the commonly used morpholine fragment.[8] These spirocycles can offer improved solubilizing ability compared to morpholine.[8] In the development of the SYK inhibitor lanraplenib, a piperazine-oxetane was used as a more metabolically stable isostere of morpholine.[5]

*Peptide Bond Isostere: The incorporation of a 3-amino oxetane to replace a backbone carbonyl in peptides has been explored as a strategy to improve their therapeutic potential.[15] While this modification can disrupt α-helical structures, it can induce turns in linear peptides, which may be beneficial for macrocyclization efficiency.[15][16]

dot graph "Oxetane_as_a_Versatile_Bioisostere" { graph [layout=twopi, overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Central node oxetane [label="Oxetane Motif", shape=doublecircle, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Bioisosteric replacements gem_dimethyl [label="gem-Dimethyl", fillcolor="#F1F3F4"]; carbonyl [label="Carbonyl", fillcolor="#F1F3F4"]; morpholine [label="Morpholine", fillcolor="#F1F3F4"]; peptide_bond [label="Peptide Bond", fillcolor="#F1F3F4"];

// Connections oxetane -> gem_dimethyl [label="Improves polarity\n & metabolic stability"]; oxetane -> carbonyl [label="Enhances metabolic\n stability"]; oxetane -> morpholine [label="Alternative vectors\n & pKa modulation"]; oxetane -> peptide_bond [label="Induces turns,\n improves stability"]; } "Versatility of the oxetane motif as a bioisostere."

Synthetic Strategies for the Incorporation of Oxetanes

The increasing application of oxetanes in drug discovery has spurred the development of robust synthetic methodologies for their preparation and incorporation into complex molecules.[17][18][19]

Classical Approaches:

  • Williamson Ether Synthesis: The intramolecular cyclization of 1,3-diols or their derivatives is a common method for forming the oxetane ring.[18]

  • Paternò–Büchi Reaction: The [2+2] photocycloaddition of a carbonyl compound and an alkene can yield oxetanes.[18]

Modern Methodologies:

  • From Oxetan-3-one: Oxetan-3-one is a versatile building block that can be readily functionalized to access a wide range of 3-substituted and 3,3-disubstituted oxetanes.[18][20] Nucleophilic additions to the carbonyl group or to Michael acceptors derived from oxetan-3-one are powerful strategies.[18]

  • Catalytic Methods: Recent advances include the development of catalytic enantioselective additions to oxetane Michael acceptors and gold-catalyzed cyclizations of propargylic alcohols to form oxetanes.[18][20]

Experimental Protocol: Synthesis of a 3-Amino-3-Aryloxetane

This protocol describes a representative synthesis of a 3-amino-3-aryloxetane via the addition of an organometallic reagent to an Ellman imine derived from oxetan-3-one, a method that has been successfully employed in medicinal chemistry campaigns.[20]

Step 1: Synthesis of N-(tert-Butylsulfinyl)oxetan-3-imine

  • To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at 0 °C, add (R)-2-methylpropane-2-sulfinamide (1.1 eq).

  • Add titanium(IV) ethoxide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the addition of brine and filter through celite.

  • Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(tert-butylsulfinyl)oxetan-3-imine.

Step 2: Rhodium-Catalyzed 1,2-Addition of an Arylboroxine

  • To a flame-dried flask under an inert atmosphere, add the N-(tert-butylsulfinyl)oxetan-3-imine (1.0 eq), the desired arylboroxine (1.2 eq), and [Rh(cod)Cl]₂ (0.05 eq).

  • Add a mixture of 1,4-dioxane and water (10:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Deprotection of the Sulfinamide

  • Dissolve the crude product from Step 2 in methanol.

  • Add a solution of HCl in 1,4-dioxane (4.0 M, 3.0 eq) at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by preparative HPLC or crystallization to yield the desired 3-amino-3-aryloxetane hydrochloride salt.

dot graph "Synthetic_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Oxetan-3-one", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Step 1:\nCondensation with\nEllman's Amide"]; intermediate1 [label="N-(tert-Butylsulfinyl)\noxetan-3-imine", shape=box]; step2 [label="Step 2:\nRh-catalyzed\n1,2-Addition"]; intermediate2 [label="Protected\n3-Amino-3-aryloxetane", shape=box]; step3 [label="Step 3:\nAcidic\nDeprotection"]; end [label="3-Amino-3-aryloxetane", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> end; } "Synthetic workflow for 3-amino-3-aryloxetanes."

Case Studies in Drug Discovery: The Oxetane in Action

The true value of the oxetane motif is best illustrated through its successful application in drug discovery programs, where its incorporation has led to the identification of clinical candidates with improved properties.

Case Study 1: PF-06821497 - An EZH2 Inhibitor In the development of inhibitors for the enhancer of zeste homologue 2 (EZH2), the lead compound suffered from poor metabolic stability and low aqueous solubility.[4][21] It was hypothesized that replacing a dimethylisoxazole group with a more sp³-rich scaffold would improve these properties.[4][21] The introduction of a methoxymethyl-oxetane substituent resulted in a compound with an optimal LogD of 1.9, drastically improved metabolic and solubility profiles, and a better fit into the target protein's binding pocket.[4][21]

Case Study 2: GDC-0349 - An mTOR Inhibitor During the optimization of mTOR inhibitors, the oxetane moiety was incorporated to modulate the physicochemical properties of the lead series.[1] In the clinical candidate GDC-0349, the oxetane serves to fine-tune the drug-like properties of the molecule, contributing to its favorable pharmacokinetic profile.[1]

Case Study 3: Lanraplenib - A SYK Inhibitor In the development of the spleen tyrosine kinase (SYK) inhibitor lanraplenib, a late-stage optimization campaign was undertaken to improve the ADME properties of a precursor molecule.[21] Replacing a morpholine ring with a 4-ethyl-piperazine improved metabolic stability but led to poor T-cell versus B-cell selectivity due to increased basicity.[21] The introduction of an oxetane on the 4-position of the piperazine ring reduced the basicity, thereby doubling the selectivity, while maintaining the enhanced metabolic stability and high solubility.[21]

Potential Liabilities and Future Directions

Despite the numerous advantages of the oxetane motif, it is not without its challenges. The ring strain that contributes to some of its favorable properties can also render it susceptible to ring-opening under harsh acidic conditions, although 3,3-disubstituted oxetanes are generally more stable.[4][14] The synthetic accessibility of certain substituted oxetanes can also be a hurdle, though significant progress has been made in this area.[4][5]

Looking forward, the oxetane ring is poised to become an even more integral part of the medicinal chemist's toolbox. The development of new synthetic methods will continue to expand the diversity of accessible oxetane-containing building blocks.[18] Furthermore, a deeper understanding of the metabolic fate of oxetanes, particularly their interaction with enzymes like mEH, will enable more precise control over the pharmacokinetic profiles of drug candidates.[11] The exploration of fluorinated oxetanes also holds great promise for further fine-tuning of physicochemical properties.[22]

Conclusion

The oxetane motif has transitioned from a synthetic curiosity to a validated and valuable tool in modern drug discovery.[5] Its ability to serve as a bioisostere for common functional groups like gem-dimethyl and carbonyl moieties, coupled with its profound and positive impact on key drug-like properties such as solubility, metabolic stability, and basicity, has cemented its role in the optimization of lead compounds. As demonstrated by its presence in numerous clinical candidates, the strategic incorporation of the oxetane ring represents a powerful approach to addressing the multifaceted challenges of drug design and development.

References

The Strategic Incorporation of Oxetan-3-amine Hydrochloride in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying novel lead compounds.[1][2] This approach relies on screening low molecular weight fragments (typically <300 Da) that, despite their weak initial binding affinities, exhibit high ligand efficiency.[1][3][4] Once identified, these fragments serve as starting points for optimization into potent and selective drug candidates. Within the vast chemical space available for fragment library design, small, saturated heterocycles have garnered significant attention. Among these, the oxetane motif, and specifically oxetan-3-amine hydrochloride, has emerged as a particularly valuable building block.[5][6][7] This guide provides an in-depth technical overview of the strategic use of this compound in FBDD, from its fundamental physicochemical advantages to its practical application in screening and hit-to-lead campaigns.

The Oxetane Motif: A Bioisostere with Superior Physicochemical Properties

The four-membered oxetane ring is a versatile structural motif that has gained prominence in medicinal chemistry as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyl functionalities.[8][9][10] Its incorporation into small molecules can lead to profound and beneficial changes in their physicochemical properties, which are critical for drug development.[9][11]

1.1. Enhancing Aqueous Solubility and Reducing Lipophilicity:

A primary challenge in drug discovery is achieving a balance between potency and favorable pharmacokinetic properties. The introduction of an oxetane ring can significantly enhance the aqueous solubility of a compound.[9][12] This is attributed to the polar nature of the cyclic ether, which can act as a hydrogen bond acceptor.[12] Replacing a lipophilic gem-dimethyl group with an oxetane can increase solubility by orders of magnitude while maintaining or even improving metabolic stability.[9]

1.2. Improving Metabolic Stability:

The oxetane ring is generally more metabolically robust compared to other functionalities.[8][9] Its incorporation can block sites of oxidative metabolism, leading to a more favorable pharmacokinetic profile.[10]

1.3. Modulating Basicity:

The electron-withdrawing nature of the oxetane's oxygen atom can influence the basicity (pKa) of nearby amine groups.[10] This modulation is a critical tool for medicinal chemists to fine-tune the ionization state of a molecule at physiological pH, which in turn affects its permeability, solubility, and target engagement. The use of oxetan-3-amine as a hydrochloride salt further enhances its water solubility, making it highly suitable for biological assays.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number491588-41-1[13][14][15]
Molecular FormulaC₃H₈ClNO[15]
Molecular Weight109.56 g/mol [13][16]
AppearanceSolid[14][17]
SolubilitySoluble in water
LogP-0.2343
Topological Polar Surface Area (TPSA)35.25 Ų[13]

Integrating this compound into the FBDD Workflow

The successful application of this compound in FBDD requires a systematic and well-designed workflow. This process begins with the creation of a diverse fragment library and proceeds through screening, hit validation, and optimization.[2][18]

FBDD_Workflow cluster_0 Phase 1: Library & Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Lib Fragment Library Design (incl. Oxetan-3-amine derivatives) Prep Library Preparation (QC & Plating) Lib->Prep Screen Primary Screening (SPR or NMR) Prep->Screen HitID Hit Identification Screen->HitID Ortho Orthogonal Validation (e.g., MST, DSF) HitID->Ortho Xray Structural Biology (X-ray Crystallography) Ortho->Xray SAR SAR by Chemistry (Fragment Growing/Linking) Xray->SAR LeadOpt Lead Optimization SAR->LeadOpt Preclinical Preclinical LeadOpt->Preclinical Candidate Selection

Figure 1: A generalized workflow for Fragment-Based Drug Discovery incorporating oxetane-based fragments.

2.1. Fragment Library Design and Preparation:

The initial step involves the design and synthesis of a diverse library of low molecular weight fragments.[1][6] Incorporating this compound and its derivatives into this library provides access to novel chemical space with advantageous physicochemical properties.[6][19][20] The synthesis of such fragments is achievable through various established methodologies.[6][8][19][20]

2.2. Primary Screening Methodologies:

Due to the weak binding affinities of fragments, highly sensitive biophysical techniques are required for primary screening.[21][22]

2.2.1. Surface Plasmon Resonance (SPR):

SPR is a powerful, label-free technique for detecting and characterizing biomolecular interactions in real-time.[21][23][24] It is highly sensitive and can detect the binding of small fragments to an immobilized protein target.[23][24]

Experimental Protocol: SPR-Based Fragment Screening

  • Protein Immobilization: Covalently immobilize the target protein onto a sensor chip surface. A control surface with an unrelated protein should also be prepared to identify non-specific binders.

  • Fragment Library Screening: Inject the fragment library, including oxetane-3-amine hydrochloride-containing compounds, at a defined concentration (typically in the high micromolar to low millimolar range) over the sensor and control surfaces.

  • Data Analysis: Monitor the change in refractive index upon fragment binding. Hits are identified as compounds that show a response on the target surface but not the control surface.

  • Affinity Determination: For confirmed hits, perform dose-response experiments to determine the equilibrium dissociation constant (KD).[22]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another cornerstone technique in FBDD.[3][4][25] It can be used to detect binding and provide structural information about the fragment-protein interaction.[3][25] Ligand-observed NMR methods, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening.[26]

Experimental Protocol: Ligand-Observed NMR Screening

  • Sample Preparation: Prepare samples containing the target protein and a mixture of fragments (including oxetane-containing fragments) in a suitable buffer.

  • NMR Data Acquisition: Acquire 1D ¹H NMR spectra with and without selective saturation of the protein resonances (for STD) or water resonance (for WaterLOGSY).

  • Hit Identification: Fragments that bind to the protein will show signals in the difference spectrum, indicating that they have received saturation from the protein.

  • Hit Deconvolution: For mixtures containing hits, screen individual fragments to identify the active compound.

Screening_Methods cluster_SPR Surface Plasmon Resonance (SPR) cluster_NMR Nuclear Magnetic Resonance (NMR) FBDD Fragment Library (with Oxetane-3-amine) SPR_Screen Immobilize Target Inject Fragments Detect Binding Determine K_D FBDD->SPR_Screen NMR_Screen Mix Fragments with Target Acquire Spectra (e.g., STD, WaterLOGSY) Identify Bound Ligands FBDD->NMR_Screen Hit_Validation Hit_Validation SPR_Screen:f3->Hit_Validation Hits NMR_Screen:f2->Hit_Validation Hits

Figure 2: Primary screening techniques for FBDD with oxetane-containing fragments.

From Hit to Lead: The Role of the Oxetane Moiety in Optimization

Once a fragment hit containing the oxetan-3-amine core is identified and its binding mode is confirmed, typically by X-ray crystallography, the hit-to-lead optimization phase begins.[18] The goal is to increase the potency and selectivity of the initial fragment hit.[27]

3.1. Fragment Growing and Linking:

The primary strategies for optimizing fragment hits are "fragment growing" and "fragment linking".[27]

  • Fragment Growing: This involves adding chemical functionality to the fragment hit to make additional favorable interactions with the target protein. The amine group of oxetan-3-amine provides a convenient handle for synthetic elaboration.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be linked together to create a larger, higher-affinity molecule.

The oxetane ring itself can serve as a rigid scaffold that orients the appended chemical groups for optimal interaction with the target. Its favorable physicochemical properties help to maintain drug-like characteristics as the molecule grows in size and complexity.[11]

Safety and Handling of this compound

As with all laboratory chemicals, proper safety precautions must be taken when handling this compound. It is classified as harmful if swallowed and can cause skin and serious eye irritation.[16][28][29] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[28][29][30]

Conclusion

This compound is a valuable and versatile building block for fragment-based drug discovery. Its unique combination of a three-dimensional scaffold, favorable physicochemical properties, and synthetic tractability makes it an attractive starting point for the development of novel therapeutics.[5][11] By strategically incorporating this and other oxetane-containing fragments into screening libraries, researchers can enhance their ability to identify high-quality hits against a wide range of biological targets, ultimately accelerating the path to new medicines.[31]

References

The Ascendant Role of 3-Aminooxetanes in Modern Chemistry: A Technical Guide to Synthesis and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Among the saturated heterocycles that have garnered significant attention, the 3-aminooxetane motif has emerged as a "privileged scaffold." Its unique three-dimensional structure, coupled with the inherent ring strain of the four-membered oxetane core, imparts a fascinating and highly valuable set of chemical and biological characteristics.[1][2]

The incorporation of a 3-aminooxetane moiety into a drug candidate can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity (LogD), while simultaneously offering a versatile handle for further chemical elaboration.[2][3][4] These attributes have led to the integration of 3-aminooxetanes into a growing number of clinical-phase drug candidates, where they often serve as bioisosteres for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][4][5] This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable building blocks and a detailed analysis of their diverse reactivity, with a focus on empowering researchers in drug development and organic synthesis.

Part 1: The Synthetic Blueprint: Constructing the 3-Aminooxetane Core

The construction of the strained four-membered ring of 3-aminooxetanes presents a unique synthetic challenge. However, a variety of robust and efficient methods have been developed, which can be broadly categorized into several key strategies.

Intramolecular Cyclization: Forging the Ring from Acyclic Precursors

The most common and direct approach to 3-aminooxetanes relies on the intramolecular cyclization of appropriately functionalized acyclic precursors, typically 1,3-amino alcohols or their derivatives. The inherent ring strain of the oxetane product necessitates the use of good leaving groups and often strong bases to drive the reaction to completion.[3]

A classic example is the Williamson ether synthesis-type cyclization of a 3-amino-1-halopropan-2-ol or a related precursor. The stereochemistry of the starting material directly influences the final product, allowing for the synthesis of enantiomerically enriched 3-aminooxetanes.[3]

Experimental Protocol: Synthesis of a 3-Aminooxetane via Intramolecular Cyclization

Step 1: Synthesis of the Precursor. A suitable 1,3-diol is selectively protected at one of the hydroxyl groups. The remaining hydroxyl group is then converted to a good leaving group, such as a tosylate or mesylate.

Step 2: Introduction of the Amino Group. The protected diol is then reacted with an amine, which displaces the leaving group to form the 1,3-amino alcohol precursor.

Step 3: Cyclization. The protecting group on the remaining hydroxyl is removed, and the resulting amino alcohol is treated with a strong base (e.g., sodium hydride) to induce intramolecular cyclization via nucleophilic attack of the alkoxide on the carbon bearing the amino group's activating group (if any) or a suitably placed leaving group.[3]

[2+2] Cycloadditions: A Photochemical Approach

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a powerful method for the direct formation of the oxetane ring. For the synthesis of 3-aminooxetane precursors, this typically involves the reaction of an aldehyde or ketone with an enamine or a related nitrogen-containing alkene.[3] This approach allows for the rapid construction of complex, substituted oxetanes with a high degree of regioselectivity and diastereoselectivity in many cases.[3]

Derivatization of 3-Oxetanone: A Versatile Hub

Commercially available 3-oxetanone serves as a highly versatile starting material for the synthesis of a wide array of 3-substituted oxetanes, including 3-aminooxetanes.[6][7] Reductive amination of 3-oxetanone with an amine and a reducing agent is a straightforward and widely used method.

Furthermore, the addition of various nucleophiles to 3-oxetanone, followed by functional group manipulation, provides access to a diverse range of 3-aminooxetane derivatives.[7] For instance, the addition of a cyanide source to form a cyanohydrin, followed by reduction of the nitrile, yields a 3-amino-3-(hydroxymethyl)oxetane.

Experimental Protocol: Reductive Amination of 3-Oxetanone

Step 1: Imine Formation. 3-Oxetanone is dissolved in a suitable solvent (e.g., methanol, dichloromethane) and treated with the desired primary or secondary amine. The reaction is often carried out in the presence of a dehydrating agent or under conditions that favor imine/enamine formation.

Step 2: Reduction. A reducing agent, such as sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride, is added to the reaction mixture to reduce the intermediate iminium ion to the corresponding 3-aminooxetane.

Step 3: Workup and Purification. The reaction is quenched, and the product is extracted and purified by standard techniques such as column chromatography or distillation.

Novel Synthetic Approaches

Recent advances have introduced innovative methods for 3-aminooxetane synthesis. For example, a combination of photoredox and nickel cross-coupling catalysis has been employed for the synthesis of 3-aryl-3-aminooxetanes from amino acids.[6][8] This method showcases the power of modern catalytic strategies to forge challenging bonds under mild conditions.

Part 2: Unlocking the Potential: The Reactivity of 3-Aminooxetanes

The reactivity of 3-aminooxetanes is dominated by the interplay between the strained oxetane ring and the nucleophilic amino group. This dual functionality makes them fascinating and versatile building blocks in organic synthesis.

Ring-Opening Reactions: Harnessing the Ring Strain

The inherent ring strain of the oxetane core (approximately 25 kcal/mol) makes it susceptible to ring-opening reactions under various conditions.[6][9] This reactivity can be strategically exploited to access a variety of functionalized acyclic compounds.

  • Nucleophilic Ring-Opening: Strong nucleophiles can attack one of the carbon atoms adjacent to the oxygen, leading to ring cleavage. The regioselectivity of this attack is influenced by steric and electronic factors of the substituents on the oxetane ring.

  • Acid-Catalyzed Ring-Opening: In the presence of Lewis or Brønsted acids, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack, even by weaker nucleophiles.

  • Tsuji-Trost Allylation/Ring Opening: A palladium-catalyzed reaction of 3-aminooxetanes can lead to a Tsuji-Trost allylation followed by ring opening, providing access to synthetically useful intermediates.[6]

N-Functionalization: Modifying the Amino Group

The amino group in 3-aminooxetanes behaves as a typical primary or secondary amine and can undergo a wide range of N-functionalization reactions. These include:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form more complex amines.

This ease of functionalization allows for the straightforward incorporation of the 3-aminooxetane scaffold into larger molecules and for the fine-tuning of its properties.

3-Aminooxetanes as 1,3-Amphoteric Molecules: A Paradigm of Modern Reactivity

A groundbreaking discovery has been the recognition of 3-aminooxetanes as stable and readily accessible 1,3-amphoteric molecules.[9][10][11][12] This means they possess both a nucleophilic site (the nitrogen atom) and an electrophilic site (the carbon atoms of the oxetane ring) in a 1,3-relationship.[9] This unique electronic arrangement allows them to participate in a variety of intermolecular annulation reactions, particularly [3+2] cycloadditions with polarized π-systems.[9][10][12]

This reactivity has been demonstrated in reactions with isothiocyanates, carbon disulfide, and carbon dioxide, providing rapid and convergent access to a diverse range of valuable five-membered heterocycles.[9][12] This novel mode of reactivity significantly expands the synthetic utility of 3-aminooxetanes beyond their role as simple building blocks.[9]

Data Presentation

Table 1: Comparison of Synthetic Routes to 3-Aminooxetanes

Synthetic MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Intramolecular Cyclization 1,3-Amino alcohols/diolsStrong base, Tosyl chlorideStereospecific, good for enantiopure productsRequires multi-step precursor synthesis
[2+2] Cycloaddition Carbonyls, EnaminesUV lightRapid complexity generation, good diastereoselectivityLimited substrate scope, requires photochemical setup
Reductive Amination 3-Oxetanone, AminesNaBH(OAc)₃, NaBH₃CNOperationally simple, wide range of amines can be usedLimited to substitution at the 3-position
Photoredox/Nickel Catalysis Amino acids, Aryl halidesPhotocatalyst, Nickel catalystMild conditions, novel disconnectionsRequires specialized catalysts and setup

Visualizations

Diagram 1: Key Synthetic Pathways to 3-Aminooxetanes

Synthesis cluster_0 Intramolecular Cyclization cluster_1 [2+2] Cycloaddition cluster_2 Derivatization 1,3-Amino Alcohol 1,3-Amino Alcohol 3-Aminooxetane_1 3-Aminooxetane 1,3-Amino Alcohol->3-Aminooxetane_1 Base Carbonyl + Enamine Carbonyl + Enamine 3-Aminooxetane_2 3-Aminooxetane Carbonyl + Enamine->3-Aminooxetane_2 hv 3-Oxetanone + Amine 3-Oxetanone + Amine 3-Aminooxetane_3 3-Aminooxetane 3-Oxetanone + Amine->3-Aminooxetane_3 Reductive Amination

Caption: Major synthetic routes to the 3-aminooxetane core.

Diagram 2: Reactivity of 3-Aminooxetanes

Reactivity cluster_ring_opening Ring-Opening cluster_n_functionalization N-Functionalization cluster_cycloaddition [3+2] Cycloaddition 3-Aminooxetane 3-Aminooxetane Acyclic Product Acyclic Product 3-Aminooxetane->Acyclic Product Nucleophile/Acid N-Functionalized Oxetane N-Functionalized Oxetane 3-Aminooxetane->N-Functionalized Oxetane Electrophile 5-Membered Heterocycle 5-Membered Heterocycle 3-Aminooxetane->5-Membered Heterocycle Polarized π-system

Caption: Key reaction pathways of 3-aminooxetanes.

Conclusion: A Future-Forward Building Block

The 3-aminooxetane scaffold has firmly established itself as a cornerstone in modern medicinal chemistry and a versatile tool for organic synthesis. Its unique combination of properties offers a compelling solution to many of the challenges faced in drug design. The continued development of novel synthetic methods and the exploration of its rich reactivity, particularly its capacity for [3+2] cycloadditions, will undoubtedly lead to the discovery of new and improved therapeutic agents. For researchers and scientists in the field, a deep understanding of the synthesis and reactivity of 3-aminooxetanes is no longer just an advantage—it is a necessity for innovation.

References

Understanding the three-dimensional properties of oxetane in molecules.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Three-Dimensional Properties of Oxetane in Molecules

Abstract

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural element in modern medicinal chemistry. Its distinctive three-dimensional characteristics, stemming from inherent ring strain and a non-planar, puckered conformation, provide a potent method for modulating the physicochemical and pharmacological profiles of drug candidates. This technical guide offers a comprehensive examination of the stereochemical and conformational attributes of oxetane, detailing its influence on molecular properties and its strategic deployment in drug design. This paper will analyze the synthetic methodologies, the analytical techniques for conformational analysis, and the causal links between the incorporation of oxetane and observed enhancements in metabolic stability, aqueous solubility, and target engagement.

The Oxetane Moiety: More Than a Simple Bioisostere

In the past, chemists frequently sought to replace gem-dimethyl or carbonyl groups with oxetane rings to enhance properties such as solubility. While this approach is effective, it represents a simplification of the oxetane's true value. The real significance of oxetane is found in its unique three-dimensional (3D) geometry and its impact on the molecule's overall conformation.

The oxetane ring is not planar; it assumes a puckered conformation to mitigate the considerable angle strain of a flat four-membered ring. This puckering has two important implications for drug design:

  • Defined Exit Vectors: Substituents at the 3-position of the oxetane ring are projected in well-defined, pseudo-axial and pseudo-equatorial orientations. This creates a rigid framework that can direct substituents into particular regions of a protein binding pocket, thereby improving potency and selectivity.

  • Modulation of Physicochemical Properties: The intrinsic polarity of the ether oxygen and the ring's capacity to function as a hydrogen bond acceptor can markedly improve aqueous solubility. Additionally, the strained C-O bonds are often more resistant to metabolic breakdown compared to more flexible alkyl chains, which results in enhanced metabolic stability and a longer half-life.

Table 1: Comparison of Oxetane with Common Bioisosteres

Featuregem-Dimethyl GroupCarbonyl GroupOxetane Ring
Geometry TetrahedralTrigonal PlanarPuckered, 3D
Solubility LipophilicPolar, H-bond acceptorPolar, H-bond acceptor
Metabolic Stability Generally stableCan be reducedOften enhanced
Synthetic Access Readily availableReadily availableRequires specific methods

Synthesis of Substituted Oxetanes: The Paterno-Büchi Reaction

A primary method for creating functionalized oxetanes is the Paterno-Büchi reaction , a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[1][2][3]

Mechanism of the Paterno-Büchi Reaction

The reaction is a [2+2] photocycloaddition that occurs between the excited state of a carbonyl compound and a ground-state alkene, proceeding through a diradical intermediate.[1][3][4] The regioselectivity and stereoselectivity of the reaction are shaped by factors such as the nature of the substituents on both the carbonyl and alkene components, the solvent, and the temperature.[4][5]

The general mechanism can be summarized as follows:

  • Photoexcitation: The carbonyl compound absorbs a photon, which promotes an electron from a non-bonding (n) orbital to an anti-bonding (π*) orbital, creating an excited singlet state (S1).

  • Intersystem Crossing: The S1 state may undergo intersystem crossing to a more stable triplet state (T1). Many Paterno-Büchi reactions proceed via this triplet state.[3]

  • Diradical Formation: The excited carbonyl compound, in either the S1 or T1 state, reacts with the alkene to form a 1,4-diradical intermediate. The stability of this diradical intermediate often determines the regioselectivity of the reaction.

  • Ring Closure: The diradical intermediate then undergoes spin inversion, if formed from a triplet state, and subsequent ring closure to form the oxetane ring.

Paterno_Buchi_Mechanism Start Carbonyl (S0) + Alkene Excited_Carbonyl Excited Carbonyl (S1 or T1) Start->Excited_Carbonyl hν (UV light) Diradical 1,4-Diradical Intermediate Excited_Carbonyl->Diradical + Alkene Oxetane Oxetane Diradical->Oxetane Ring Closure

Caption: The Paterno-Büchi reaction mechanism.

Experimental Protocol: Synthesis of a 3-Aryl-Oxetane

This protocol outlines a general procedure for the synthesis of a 3-aryl-oxetane using a Paterno-Büchi reaction.

Materials:

  • Acetone (solvent, HPLC grade)

  • Aryl aldehyde (e.g., benzaldehyde)

  • Alkene (e.g., 2,3-dimethyl-2-butene)

  • Photoreactor with a medium-pressure mercury lamp and a Pyrex filter

  • Nitrogen gas inlet

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a quartz reaction vessel, dissolve the aryl aldehyde (1.0 eq) and the alkene (5.0 eq) in acetone. The aldehyde concentration should be approximately 0.1 M.

  • Degassing: De-gas the solution by bubbling nitrogen through it for 15-20 minutes to remove dissolved oxygen, which can quench the triplet excited state of the carbonyl.

  • Irradiation: Place the reaction vessel in the photoreactor and irradiate with a medium-pressure mercury lamp. A Pyrex filter is used to block wavelengths below 300 nm, preventing unwanted side reactions of the alkene.

  • Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material has been consumed, concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.

  • Purification: Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent.

Self-Validation: The formation of the oxetane product can be confirmed by ¹H and ¹³C NMR spectroscopy. The characteristic signals for the oxetane ring protons typically appear in the 4.0-5.0 ppm range in the ¹H NMR spectrum. The structure and stereochemistry can be definitively determined by X-ray crystallography if a suitable crystal can be obtained.

Conformational Analysis of the Oxetane Ring

The puckered nature of the oxetane ring is a key characteristic that determines its three-dimensional properties. A thorough understanding of this conformation is essential for predicting how a molecule containing oxetane will interact with its biological target.

Puckering Amplitude and Phase

Unsubstituted oxetane has a puckering angle of about 8.7°, which is considerably smaller than that of cyclobutane (approximately 30°).[1] This is due to reduced gauche interactions in oxetane, resulting from the replacement of a methylene group with an oxygen atom.[1] The introduction of substituents on the oxetane ring can heighten unfavorable eclipsing interactions, leading to a more distinctly puckered conformation.[6]

The conformation of a substituted oxetane is described by its puckering amplitude (q) and phase angle (φ). These parameters specify the degree of puckering and the positions of the atoms in relation to a mean plane.

Experimental Techniques for Conformational Analysis

Several experimental techniques are utilized to determine the three-dimensional structure of molecules containing oxetane.

  • X-ray Crystallography: This is the definitive method for establishing the solid-state conformation of molecules. It provides accurate measurements of bond lengths, bond angles, and the puckering parameters of the oxetane ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a highly effective tool for examining the conformation of molecules in solution.

    • Nuclear Overhauser Effect (NOE): NOE experiments yield information on the through-space interactions between protons. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the protons, which enables the determination of internuclear distances and, thus, the preferred conformation.

    • Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³JHH) depends on the dihedral angle between the protons, as described by the Karplus equation. By measuring these coupling constants, the torsional angles within the oxetane ring can be estimated.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations are useful for predicting the preferred conformations of oxetane-containing molecules and for supplementing experimental data.

Conformational_Analysis_Workflow Synthesis Synthesis of Oxetane Derivative Crystallography X-ray Crystallography (Solid State) Synthesis->Crystallography NMR NMR Spectroscopy (Solution) Synthesis->NMR Computational Computational Modeling Synthesis->Computational Conformation 3D Conformational Model Crystallography->Conformation Precise Structure NOE NOE Analysis NMR->NOE J_Coupling J-Coupling Analysis NMR->J_Coupling NOE->Conformation Internuclear Distances J_Coupling->Conformation Dihedral Angles Computational->Conformation Predicted Conformations

Caption: Workflow for oxetane conformational analysis.

Impact of Oxetane on Molecular Properties and Drug Design

The strategic placement of an oxetane ring can significantly affect a molecule's overall properties, making it a highly useful tool in drug discovery.

Physicochemical Properties
  • Aqueous Solubility: Replacing a lipophilic group, such as a gem-dimethyl group, with a polar oxetane ring can substantially increase aqueous solubility.[3][7][8] This is a major benefit in drug development, as poor solubility can restrict oral bioavailability. The improvement in solubility can vary from a factor of 4 to over 4000, depending on the molecular context.[3][7]

  • Lipophilicity (LogP/LogD): Compounds containing oxetane generally have lower lipophilicity compared to their non-oxetane equivalents.[2] This decrease in LogP/LogD can help to reduce off-target effects and enhance the overall drug-like characteristics of a molecule.

  • Metabolic Stability: The oxetane ring is often more resistant to metabolic breakdown than other functional groups, like morpholines or carbonyls.[2][3] This can result in a longer in vivo half-life and an improved pharmacokinetic profile.

  • Basicity (pKa) Modulation: The electron-withdrawing effect of the oxetane's oxygen atom can markedly lower the basicity of nearby amines.[4][6] Placing an oxetane alpha to an amine can reduce its pKa by as much as 2.7 units.[6] This is an effective method for addressing potential issues related to high basicity, such as hERG channel inhibition.[9]

Table 2: Impact of Oxetane Incorporation on Physicochemical Properties

PropertyChange upon Oxetane IncorporationRationale
Aqueous Solubility IncreasedIntroduction of a polar ether oxygen
Lipophilicity DecreasedIncreased polarity
Metabolic Stability Often IncreasedResistance to enzymatic degradation
pKa of Proximal Amines DecreasedInductive electron-withdrawing effect
Oxetane as a Bioisostere

The oxetane ring serves as a versatile bioisostere for several common functional groups in medicinal chemistry.[5]

  • gem-Dimethyl Group: The oxetane ring has a steric profile similar to a gem-dimethyl group but adds polarity. This substitution can enhance solubility and protect metabolically vulnerable C-H bonds.[5]

  • Carbonyl Group: Oxetanes can replicate the hydrogen-bonding abilities and dipole moment of a carbonyl group while being more metabolically stable.[5][10] This makes them appealing replacements for ketones, esters, and amides.[11][12]

Caption: Oxetane as a bioisostere for gem-dimethyl and carbonyl groups.

Conclusion

The oxetane ring is a potent and adaptable tool for the modern medicinal chemist. Its distinct three-dimensional characteristics, resulting from its puckered conformation, offer a way to rigidly control the orientation of substituents and venture into new chemical territory. The calculated incorporation of oxetanes can result in substantial enhancements in key drug-like properties, such as aqueous solubility, metabolic stability, and lipophilicity. Moreover, its capacity to function as a bioisostere for common functional groups provides a valuable method for addressing liabilities in drug candidates. As synthetic techniques for creating functionalized oxetanes continue to progress, the use of this exceptional four-membered ring in drug discovery is set to grow even more.

References

Methodological & Application

Application Note & Protocol: Strategic Synthesis of Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxetan-3-amine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry. The incorporation of the oxetane motif can significantly enhance the physicochemical properties of drug candidates, including aqueous solubility, metabolic stability, and lipophilicity, while acting as a valuable bioisostere for gem-dimethyl and carbonyl groups.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the principal synthetic routes to high-purity Oxetan-3-amine hydrochloride. We will dissect the strategic importance of the key intermediate, Oxetan-3-one, and provide detailed, field-proven protocols for its synthesis and subsequent conversion to the target amine hydrochloride. The causality behind critical experimental choices is explained to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of the Oxetane Moiety

The oxetane ring, a strained four-membered cyclic ether, has emerged from relative obscurity to become a highly sought-after functional group in drug discovery.[3] Its unique conformational properties and ability to act as a polar hydrogen bond acceptor can favorably modulate a compound's biological profile.[3][4] Oxetan-3-amine, in particular, serves as a versatile scaffold for introducing this motif.[3][5] The hydrochloride salt form is typically preferred in synthesis and formulation due to its enhanced crystallinity, stability, and aqueous solubility compared to the free base.[5]

The majority of scalable and efficient synthetic pathways to this compound converge on a common, crucial intermediate: Oxetan-3-one . Therefore, a robust synthesis plan must first address the efficient preparation of this key ketone.

G cluster_0 Overall Synthetic Strategy Start Common Starting Materials (e.g., Propargyl Alcohol, Epichlorohydrin) Ketone Key Intermediate: Oxetan-3-one Start->Ketone Part I: Ring Formation & Oxidation Target Final Product: This compound Ketone->Target Part II: Reductive Amination & Salt Formation

Figure 1: High-level workflow for the synthesis of Oxetan-3-amine HCl.

Part I: Synthesis of the Key Intermediate, Oxetan-3-one

The primary challenge in synthesizing oxetane-containing molecules is the construction of the strained four-membered ring.[1] We present two validated routes with differing strategic advantages.

Route A: Gold-Catalyzed Oxidative Cyclization of Propargyl Alcohol

This modern approach provides a highly efficient, one-step synthesis from a readily available starting material.[1][6][7]

Causality and Mechanism: The reaction proceeds via a gold-catalyzed intermolecular oxidation of the terminal alkyne. This generates a reactive α-oxo gold carbene intermediate in situ, which rapidly undergoes an intramolecular attack by the hydroxyl group to form the strained oxetane ring.[1][6] This strategy elegantly bypasses the need for hazardous reagents like α-diazo ketones, which were used in earlier, less practical methods.[1][6] The choice of a suitable oxidant (e.g., a sulfoxide) and acid co-catalyst is critical for achieving high yields.

G cluster_0 Route A: Gold-Catalyzed Synthesis PA Propargyl Alcohol Carbene α-Oxo Gold Carbene (Intermediate) PA->Carbene Intermolecular Oxidation Cat [Au] Catalyst + Oxidant (e.g., Pyridine N-oxide) + Acid (e.g., HNTf₂) Oxetanone Oxetan-3-one Carbene->Oxetanone Intramolecular Cyclization

Caption: Gold-catalyzed synthesis of Oxetan-3-one.

Protocol 1: Gold-Catalyzed Synthesis of Oxetan-3-one

  • Materials: Propargyl alcohol, (2-biphenyl)Cy₂PAuNTf₂, Pyridine N-oxide, HNTf₂, Dichloromethane (DCM).

  • Step 1: Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM).

  • Step 2: Reagent Addition: Add propargyl alcohol (1.0 eq), followed by pyridine N-oxide (1.5 eq).

  • Step 3: Catalyst Addition: Add the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (2 mol %), and HNTf₂ (4 mol %).

    • Scientist's Note: The acid co-catalyst (HNTf₂) is crucial for minimizing side reactions and improving the yield.[6]

  • Step 4: Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Step 5: Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Step 6: Purification: Purify the crude residue by flash column chromatography on silica gel (using an appropriate eluent system, e.g., ethyl acetate/hexanes) to afford pure Oxetan-3-one. An isolated yield of ~70% can be expected.[6]

Route B: Multi-step Synthesis from Epichlorohydrin

This classical route involves more steps but utilizes inexpensive bulk starting materials. The key final step is the oxidation of an oxetan-3-ol intermediate.

Causality and Mechanism: The synthesis begins with the acid-catalyzed ring-opening of epichlorohydrin with acetic acid.[2][8] The resulting chlorohydrin acetate is protected and then cyclized under basic conditions (an intramolecular Williamson ether synthesis) to form the oxetane ring.[2] After deprotection, the resulting Oxetan-3-ol is oxidized to the target ketone. A variety of oxidation methods can be employed; a mild and efficient choice is the use of N-chlorosuccinimide (NCS) with a catalytic amount of N-tert-butylbenzenesulfinamide.[9]

Protocol 2: Oxidation of Oxetan-3-ol to Oxetan-3-one

  • Materials: Oxetan-3-ol, N-chlorosuccinimide (NCS), N-tert-butylbenzenesulfinamide, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane (DCM).

  • Step 1: Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in a water bath, dissolve Oxetan-3-ol (1.0 eq) in DCM.

  • Step 2: Reagent Addition: Add the catalyst N-tert-butylbenzenesulfinamide (~0.02 eq) and DBU (2.1 eq).

  • Step 3: Oxidant Addition: Add NCS (1.8 eq) in portions, ensuring the internal temperature is maintained between 20-25 °C.

    • Scientist's Note: Portion-wise addition of the oxidant is critical for controlling the reaction exotherm.

  • Step 4: Reaction Monitoring: Stir the reaction for 1-2 hours after the final addition. Monitor for the disappearance of the starting alcohol by TLC.

  • Step 5: Work-up: Filter the reaction mixture to remove the precipitated salts. Concentrate the filtrate under reduced pressure.

  • Step 6: Purification: Purify the crude product by vacuum distillation to yield pure Oxetan-3-one. This oxidation step typically proceeds with high yield (>90%).[9]

Comparison of Synthetic Routes to Oxetan-3-one
FeatureRoute A: Gold-CatalyzedRoute B: From Epichlorohydrin
Starting Material Propargyl AlcoholEpichlorohydrin
Number of Steps 14-5
Overall Yield ~70%[6]~13-23%[1]
Key Reagents Gold Catalyst, OxidantNaOH, Protecting Groups, NCS
Safety & Hazards Avoids hazardous diazo ketones[1][7]Standard laboratory reagents
Scalability Good, but catalyst cost may be a factorWell-established for large scale
Primary Advantage High efficiency, step economyLow-cost starting materials

Part II: Reductive Amination of Oxetan-3-one

With Oxetan-3-one in hand, the most direct and widely used method for its conversion to Oxetan-3-amine is reductive amination.[10][11]

Causality and Mechanism: This is a one-pot reaction that proceeds in two stages. First, Oxetan-3-one reacts with an ammonia source (e.g., ammonia in methanol, or ammonium acetate) under weakly acidic conditions to form an intermediate imine (or the corresponding protonated iminium ion).[10][12] Second, a reducing agent present in the same pot selectively reduces the C=N double bond of the imine to the desired amine.

The choice of reducing agent is paramount. A mild hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal.[11][13] These reagents are less reactive than sodium borohydride (NaBH₄) and will not significantly reduce the starting ketone.[11] However, they are sufficiently reactive to reduce the protonated iminium ion intermediate, which is more electrophilic than the ketone.[12] This selectivity is the key to the success of the one-pot procedure. Stronger reducing agents like LiAlH₄ are unsuitable as they would readily reduce the ketone and could potentially cleave the strained oxetane ring.[14]

G cluster_0 Reductive Amination & Salt Formation Ketone Oxetan-3-one Imine Imine / Iminium Ion (Intermediate) Ketone->Imine Ammonia + NH₃ (or NH₄OAc) (Weakly Acidic pH) Ammonia->Imine Amine Oxetan-3-amine (Free Base) Imine->Amine Reducer + NaBH₃CN (Selective Reducing Agent) Reducer->Amine Salt Oxetan-3-amine HCl (Final Product) Amine->Salt HCl + HCl in Dioxane/Et₂O HCl->Salt

Caption: Reaction pathway for the synthesis of Oxetan-3-amine HCl.

Protocol 3: Reductive Amination and Hydrochloride Salt Formation

  • Materials: Oxetan-3-one, Ammonia (7N solution in Methanol), Sodium Cyanoborohydride (NaBH₃CN), Ammonium Acetate, Methanol (MeOH), Diethyl ether (Et₂O), Hydrochloric acid (e.g., 4M in Dioxane or 2M in Et₂O).

  • Step 1: Reaction Setup: To a round-bottom flask, add a solution of Oxetan-3-one (1.0 eq) in methanol. Cool the solution to 0 °C in an ice bath.

  • Step 2: Imine Formation: Add ammonium acetate (1.5 eq) followed by the slow addition of a 7N solution of ammonia in methanol (5.0 eq). Stir the mixture at 0 °C for 30 minutes.

  • Step 3: Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.

    • Scientist's Note: NaBH₃CN is toxic and should be handled with appropriate care in a fume hood. The reaction also evolves hydrogen gas.

  • Step 4: Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by LC-MS or GC-MS for the consumption of the oxetanone.

  • Step 5: Work-up (Free Base Isolation): Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Basify the aqueous residue with solid NaOH or a concentrated aqueous solution to pH > 12. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield crude Oxetan-3-amine free base.

  • Step 6: Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or MTBE.

  • Step 7: Precipitation: While stirring, add a solution of HCl in dioxane or diethyl ether (1.1 eq) dropwise. A white precipitate of this compound should form immediately.

  • Step 8: Isolation: Stir the resulting slurry for 1 hour. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product as a stable, white crystalline solid.[15]

Conclusion

The synthesis of this compound is a well-established process that hinges on the efficient preparation of the key intermediate, Oxetan-3-one. For rapid, step-economical synthesis, the gold-catalyzed cyclization of propargyl alcohol is a superior modern method. For large-scale campaigns where cost of starting materials is a primary driver, traditional multi-step routes from epichlorohydrin remain viable. The subsequent conversion via one-pot reductive amination using a selective reducing agent like NaBH₃CN is a robust and high-yielding transformation. The protocols and strategic insights provided herein offer a comprehensive guide for the reliable and reproducible synthesis of this valuable building block for drug discovery and development.

References

Application Notes and Protocols for Amide Coupling Reactions Using Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Motif in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with optimized physicochemical and pharmacokinetic properties is paramount. The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif for medicinal chemists.[1] Its incorporation into lead compounds can confer a range of benefits, including improved aqueous solubility, reduced lipophilicity (LogD), and enhanced metabolic stability compared to more common functionalities like gem-dimethyl or carbonyl groups.[2] Furthermore, the strained oxetane ring can act as a conformationally rigid linker, influencing the overall topology of a molecule and its interaction with biological targets.

Oxetan-3-amine, in particular, is a widely utilized building block for introducing this desirable moiety.[1] It serves as a versatile handle for derivatization, most commonly through the formation of robust amide bonds. However, its commercial availability as a hydrochloride salt (Oxetan-3-amine HCl) presents specific considerations that must be addressed for successful and reproducible amide coupling. This guide provides a detailed technical overview and field-proven protocols for the efficient coupling of Oxetan-3-amine hydrochloride with a variety of carboxylic acids, tailored for researchers, medicinal chemists, and process development scientists.

Core Principles of Amide Coupling with Amine Hydrochloride Salts

The fundamental challenge in using an amine hydrochloride salt for amide coupling is the protonated state of the amine. The ammonium cation is not nucleophilic and will not react with an activated carboxylic acid.[3] Therefore, the addition of a suitable base is non-negotiable. The base serves two critical functions:

  • Neutralization: To deprotonate the oxetan-3-ammonium cation, liberating the free, nucleophilic amine. At least one equivalent of base is required for this purpose.

  • Facilitating Coupling: Most amide coupling reactions require a basic environment to proceed efficiently, often by deprotonating the carboxylic acid and preventing the protonation of the newly formed amide.[4]

Consequently, a stoichiometric excess of a non-nucleophilic organic base is a standard requirement for these reactions. The choice of coupling reagent, base, and solvent system is critical and depends on the substrate's electronic properties, steric hindrance, and potential for side reactions.

Workflow for Selecting an Amide Coupling Protocol

The selection of an appropriate coupling protocol is a critical decision that impacts reaction efficiency, yield, and purity. The following decision tree provides a logical framework for choosing a suitable method based on common experimental parameters.

G Start Start: Carboxylic Acid + Oxetan-3-amine HCl Substrate_Check Substrate Properties? Start->Substrate_Check Standard_Conditions Standard / Acid-Stable Substrate Substrate_Check->Standard_Conditions Standard Sensitive_Substrate Acid/Base Sensitive or Epimerization-Prone Substrate Substrate_Check->Sensitive_Substrate Sensitive Scale_Check Scale? Standard_Conditions->Scale_Check Workup_Check Workup Preference? Sensitive_Substrate->Workup_Check HATU_Choice HATU Protocol EDC_Choice EDC/HOBt Protocol T3P_Choice T3P Protocol Lab_Scale Lab Scale (<1g) Scale_Check->Lab_Scale Lab Process_Scale Process/Large Scale (>1g) Scale_Check->Process_Scale Process Lab_Scale->HATU_Choice Fast & High Yield Lab_Scale->EDC_Choice Cost-Effective Process_Scale->T3P_Choice Scalable & Safe Aqueous_Workup Aqueous Workup Friendly Workup_Check->Aqueous_Workup Easy Chromatography Chromatography Acceptable Workup_Check->Chromatography Standard Aqueous_Workup->T3P_Choice Water-soluble byproducts Chromatography->HATU_Choice Chromatography->EDC_Choice G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester OAt-Active Ester Carboxylic_Acid->Active_Ester HATU HATU HATU->Active_Ester Base1 Base (DIPEA) Base1->Active_Ester Amide_Product Product Amide Active_Ester->Amide_Product Aminolysis Oxetanamine Oxetan-3-amine (from HCl salt + Base) Oxetanamine->Amide_Product

References

Application Note: Enhancing Metabolic Stability with Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide for Medicinal Chemists in Modern Drug Discovery

Introduction: Overcoming the Metabolic Stability Hurdle

In drug discovery, achieving a desirable balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. A significant challenge that often leads to candidate attrition is poor metabolic stability.[1] Compounds that are rapidly metabolized by hepatic enzymes, primarily the Cytochrome P450 (CYP) superfamily, exhibit short half-lives and high clearance, which can compromise therapeutic efficacy and lead to complex dosing regimens.[2]

Medicinal chemists employ various strategies to mitigate metabolic liabilities, and one of the most successful modern tactics is the incorporation of small, strained heterocyclic rings. The oxetane ring, a four-membered cyclic ether, has emerged as a uniquely powerful motif for enhancing molecular properties.[3][4] It serves as a versatile bioisostere that can profoundly improve metabolic stability, aqueous solubility, and lipophilicity while influencing the basicity of proximal functional groups.[5][6]

This guide focuses on the practical application of Oxetan-3-amine hydrochloride , a key building block, to introduce the 3-aminooxetane scaffold into drug candidates. We will explore the underlying mechanisms of stability enhancement and provide a detailed experimental protocol for validating its impact.

The Oxetane Advantage: Mechanisms of Metabolic Fortification

The incorporation of an oxetane ring, particularly as a replacement for metabolically susceptible groups like gem-dimethyl or carbonyl moieties, confers stability through several synergistic mechanisms.[7][8][9]

  • Steric Shielding of Metabolic Hotspots: The three-dimensional and rigid nature of the oxetane ring can act as a "metabolic shield." When strategically placed near a known site of oxidative metabolism (a "hotspot"), it can physically block the approach of metabolizing enzymes like CYPs, preventing or slowing the degradation of the parent molecule.[3][8]

  • Modulation of Physicochemical Properties:

    • Reduced Lipophilicity (LogD): High lipophilicity often correlates with increased susceptibility to metabolism and off-target toxicity. Replacing a non-polar group (e.g., gem-dimethyl) with a polar oxetane ring significantly reduces a compound's lipophilicity (LogD).[5][10] This can decrease the molecule's affinity for the lipophilic active sites of CYP enzymes.

    • Increased Solubility: The polarity of the oxetane ring and its ability to act as a strong hydrogen bond acceptor enhance aqueous solubility, a critical property for oral bioavailability.[11][12]

  • Electronic Influence on Proximal Groups: The oxetane's oxygen atom exerts a potent inductive electron-withdrawing effect. When placed adjacent (alpha) to a basic amine, it can lower the amine's pKa by as much as 2.7 units.[3][6] This modulation of basicity can be crucial for mitigating liabilities associated with highly basic centers, such as hERG channel inhibition or poor cell permeability.

  • Redirecting Metabolic Pathways: In some cases, the oxetane motif can direct metabolism away from CYP450-mediated oxidation towards alternative clearance pathways, such as hydrolysis by microsomal epoxide hydrolase (mEH).[13][14] This can reduce the risk of drug-drug interactions (DDIs) associated with the inhibition or induction of specific CYP isozymes.

cluster_0 Parent Molecule (Metabolically Liable) cluster_1 Oxetane-Modified Analogue Parent Drug Scaffold -CH(CH3)2 CYP CYP450 Enzyme Parent->CYP Metabolic Attack (Oxidation) Metabolite Oxidized Metabolite (Inactive/Cleared) CYP->Metabolite Oxetane Drug Scaffold -CH-(Oxetane) CYP2 CYP450 Enzyme Oxetane->CYP2 Steric Hindrance Lower LogD Stable Parent Drug (Metabolically Stable) CYP2->Stable Metabolism Blocked

Figure 1. Mechanism of Oxetane-Mediated Metabolic Shielding.

Synthetic Incorporation via this compound

This compound is a commercially available and versatile building block that enables the straightforward incorporation of the 3-aminooxetane moiety.[15][16] The primary amine provides a reactive handle for standard synthetic transformations, most commonly:

  • Amide Bond Formation: Coupling with a carboxylic acid on the parent scaffold using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

  • Reductive Amination: Reaction with an aldehyde or ketone on the parent scaffold in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).

The hydrochloride salt form enhances the reagent's stability and solubility in polar solvents, often requiring a non-nucleophilic base (e.g., DIPEA) during the reaction to liberate the free amine.[15]

Protocol: Comparative In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol provides a robust framework for directly comparing the metabolic stability of a parent compound against its oxetane-modified analogue. The assay measures the rate of disappearance of the test compound over time when incubated with HLM, a subcellular fraction rich in CYP enzymes.[2][17]

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of a parent compound and its oxetane analogue.

Materials & Reagents:

  • Test Systems: Pooled Human Liver Microsomes (HLM), available from suppliers like BioIVT.

  • Test Compounds: Parent compound and Oxetane Analogue, prepared as 10 mM stock solutions in DMSO.

  • Cofactor: NADPH regenerating system (e.g., NADPH-A/B solutions).

  • Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

  • Positive Controls: Testosterone (high turnover), Verapamil (moderate turnover).

  • Quenching Solution: Acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis (e.g., Tolbutamide, Labetalol).

  • Equipment: 96-well plates, multichannel pipettes, incubator/shaker (37°C), centrifuge, LC-MS/MS system.

Experimental Workflow:

Prep 1. Prepare Solutions (Buffer, HLM, Compounds) PreIncubate 2. Pre-incubation (HLM + Compound @ 37°C) Prep->PreIncubate Initiate 3. Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate 4. Incubate & Sample (Time points: 0, 5, 15, 30, 60 min) Initiate->Incubate Quench 5. Quench Reaction (Add cold ACN + Internal Standard) Incubate->Quench Process 6. Process Sample (Centrifuge to pellet protein) Quench->Process Analyze 7. Analyze Supernatant (LC-MS/MS) Process->Analyze Data 8. Calculate Results (t½ and CLint) Analyze->Data

Figure 2. Workflow for the HLM Metabolic Stability Assay.

Step-by-Step Procedure:

  • Preparation:

    • Thaw HLM on ice. Dilute the HLM suspension in 0.1 M potassium phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.[2]

    • Prepare working solutions of test compounds and positive controls by diluting the 10 mM DMSO stocks to an intermediate concentration in buffer. The final incubation concentration should be 1 µM, with a final DMSO concentration of ≤ 0.1%.

  • Incubation Setup (96-well plate):

    • Add the diluted HLM suspension to the appropriate wells.

    • Add the test compound/control working solutions to the HLM.

    • Negative Control: For each compound, prepare a set of incubations without the NADPH cofactor to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells (except the negative controls). This is your T=0 time point.

    • Immediately remove an aliquot from the T=0 wells and add it to a separate 96-well plate containing the cold ACN + Internal Standard quenching solution.

    • Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the same manner.[2]

  • Sample Processing and Analysis:

    • Once all time points are collected and quenched, seal the collection plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the remaining parent compound relative to the internal standard at each time point.

Data Analysis:

  • Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½): Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).

    • Slope = -k

    • t½ (min) = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): Use the following equation to determine the intrinsic clearance, a measure of the enzyme's metabolic capacity.

    • CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)

Interpreting the Results: A Comparative Case Study

The goal is to demonstrate a significant increase in half-life and a corresponding decrease in intrinsic clearance for the oxetane-containing analogue.

Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes (HLM)

Compound Description Half-Life (t½, min) Intrinsic Clearance (CLint, µL/min/mg) Metabolic Stability Classification
Lead Compound Phenyl-isopropyl-amine scaffold 12 115.5 High Clearance
Oxetane Analogue Isopropyl group replaced with 3-aminooxetane > 60 < 23.1 Low Clearance

| Testosterone | High Clearance Control | 8 | 173.3 | High Clearance |

Data are hypothetical but representative of typical results.

Interpretation:

In this case study, the replacement of a metabolically labile isopropyl group with an oxetane moiety resulted in a dramatic improvement in metabolic stability. The half-life increased more than five-fold, shifting the compound from a "High Clearance" to a "Low Clearance" category.[8] Such a result provides a strong rationale for advancing the oxetane-containing candidate into further preclinical studies, as it is more likely to possess a favorable pharmacokinetic profile in vivo.[4]

Conclusion

The strategic incorporation of an oxetane ring using building blocks like This compound is a field-proven tactic for overcoming metabolic instability in drug candidates. By leveraging mechanisms of steric shielding, polarity modulation, and electronic tuning, medicinal chemists can effectively "harden" molecules against enzymatic degradation. The in vitro HLM stability assay is an essential, reliable tool for quantifying the benefits of this approach. By systematically applying these principles and protocols, drug discovery programs can significantly increase their chances of identifying and developing durable, effective, and safe medicines.

References

Application of Oxetan-3-amine Hydrochloride to Enhance Aqueous Solubility: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poor aqueous solubility is a significant hurdle in drug discovery, often leading to diminished bioavailability and challenging formulation development. The incorporation of polar structural motifs into drug candidates is a key strategy to mitigate this issue. This technical guide provides an in-depth exploration of the application of oxetan-3-amine hydrochloride as a versatile building block to enhance the aqueous solubility of small molecules. We will delve into the underlying physicochemical principles, provide detailed experimental protocols for solubility assessment, and offer insights into the interpretation of results for drug development professionals.

Introduction: The Solubility Challenge in Modern Drug Discovery

The chemical space of modern drug discovery is increasingly populated by large, lipophilic molecules, which inherently exhibit poor aqueous solubility.[1] This "brick dust" characteristic can lead to a cascade of undesirable consequences, including erratic absorption, low bioavailability, and an increased risk of formulation-dependent effects.[1] Addressing solubility issues early in the discovery pipeline is paramount to de-risk projects and ensure the successful development of viable drug candidates.[1][2]

One of the most effective strategies to enhance solubility is the introduction of polar functional groups and three-dimensional structural elements that disrupt crystal packing and promote favorable interactions with water.[3][4] The oxetane ring, a four-membered cyclic ether, has emerged as a valuable scaffold in medicinal chemistry due to its unique combination of properties, including high polarity, low molecular weight, and a distinct three-dimensional structure.[3][5][6]

This compound: A Tool for Solubility Enhancement

This compound (CAS 491588-41-1) is the hydrochloride salt of oxetan-3-amine.[7][8][9] This small, versatile building block offers a dual-pronged approach to improving aqueous solubility.

The Role of the Oxetane Ring

The oxetane motif itself is a powerful tool for modulating the physicochemical properties of a parent molecule.[6][10][11][12] Its key attributes include:

  • High Polarity: The oxygen atom within the strained four-membered ring imparts a significant dipole moment, increasing the overall polarity of the molecule.[4][12]

  • Hydrogen Bond Acceptor: The ether oxygen can act as a hydrogen bond acceptor, facilitating interactions with water molecules.[12]

  • Three-Dimensionality: The non-planar structure of the oxetane ring can disrupt the planar stacking that often contributes to high lattice energy and poor solubility in crystalline solids.[3][5]

  • Metabolic Stability: Oxetanes are often more metabolically stable than other commonly used groups like gem-dimethyl, for which they can serve as a bioisosteric replacement.[5][13]

Incorporating an oxetane ring can lead to a significant increase in aqueous solubility, in some cases by a factor of over 4000, depending on the molecular context.[5][13]

The Advantage of the Amine and its Hydrochloride Salt

The presence of the amine group at the 3-position of the oxetane ring provides a handle for further synthetic elaboration and introduces a basic center. The formation of a hydrochloride salt with this amine has a profound impact on aqueous solubility.[7]

  • Ionization: In an aqueous environment, the hydrochloride salt dissociates, leading to the formation of the protonated amine (an ammonium cation) and a chloride anion. This ionization significantly enhances the compound's interaction with polar water molecules, thereby increasing its solubility compared to the neutral free base.[7]

  • pH-Dependent Solubility: The solubility of the resulting compound will be pH-dependent, with higher solubility typically observed at lower pH values where the amine is predominantly in its protonated, ionized form.

It is important to note that while hydrochloride salts generally improve solubility, the "common ion effect" can sometimes suppress the dissolution of a hydrochloride salt in environments with high chloride concentrations, such as gastric fluid.[14][15][16][17]

Experimental Protocols for Assessing Aqueous Solubility

To quantitatively evaluate the impact of incorporating this compound or its derivatives on the aqueous solubility of a compound, standardized assays are employed. The two most common methods are the kinetic and thermodynamic solubility assays.[1][2][18][19]

Kinetic Solubility Assay

This high-throughput method is ideal for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[2][18][19] It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO solution to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear 96-well plate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a plate reader at a wavelength of 620-650 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

  • Quantification (Optional): For more precise measurement, the supernatant can be separated from the precipitate by filtration or centrifugation, and the concentration of the dissolved compound can be determined by LC-MS/MS or UV-Vis spectroscopy against a calibration curve.[1]

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO serial_dilution Serial Dilution in DMSO stock->serial_dilution add_buffer Add to Aqueous Buffer (pH 7.4) serial_dilution->add_buffer incubation Incubate (1-2h) add_buffer->incubation turbidity Measure Turbidity (Nephelometry) incubation->turbidity quantification LC-MS/MS or UV-Vis (Optional) turbidity->quantification

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

Considered the "gold standard," this method measures the solubility of a compound at equilibrium and is typically used in later stages of drug development for lead optimization.[2][18][19]

Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of the solid test compound to a vial.

  • Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration (using a low-binding filter, e.g., 0.45 µm PVDF).

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.

Diagram: Thermodynamic Solubility Assay Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound add_buffer Add Aqueous Buffer add_solid->add_buffer agitation Agitate (24-48h) add_buffer->agitation separation Centrifuge/Filter agitation->separation quantification Quantify Supernatant (HPLC-UV/LC-MS) separation->quantification

Caption: Workflow for the thermodynamic solubility assay.

Data Interpretation and Case Study Example

The following table illustrates a hypothetical case study comparing a parent molecule with its derivative incorporating an oxetane-amine hydrochloride moiety.

CompoundStructureLogP (calc.)Kinetic Solubility (pH 7.4)Thermodynamic Solubility (pH 7.4)
Parent Molecule (Structure of a generic lipophilic molecule)4.5< 1 µM0.5 µM
Derivative (Structure with this compound)2.875 µM50 µM

In this example, the incorporation of the this compound group resulted in:

  • A significant decrease in lipophilicity (LogP).

  • A dramatic increase in both kinetic and thermodynamic aqueous solubility .

This data strongly supports the utility of this strategy for improving the "drug-like" properties of a lead compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals seeking to address the pervasive challenge of poor aqueous solubility. The unique physicochemical properties of the oxetane ring, combined with the ionizable nature of the amine hydrochloride, provide a robust strategy for enhancing the solubility and overall developability of drug candidates. The protocols outlined in this guide offer a systematic approach to quantifying the impact of this modification, enabling data-driven decisions in the drug discovery process.

References

Application Notes & Protocols: The Strategic Incorporation of the Oxetane Moiety for Lead Optimization in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2][3] Its unique combination of low molecular weight, high polarity, and a distinct three-dimensional structure offers a powerful tool for medicinal chemists to address multifaceted challenges in lead optimization.[1][2][4] This guide provides an in-depth exploration of the strategic incorporation of oxetanes to enhance the physicochemical and pharmacokinetic properties of drug candidates. We will delve into the role of oxetanes as versatile bioisosteres, their predictable influence on key drug-like properties, and provide detailed protocols for their synthesis and integration into target molecules.

The Rationale for Oxetane Incorporation: Beyond a Simple Spacer

The utility of the oxetane motif stems from its ability to impart significant, positive changes to a molecule's properties without a substantial increase in molecular weight.[1][4][5] Unlike more traditional, often lipophilic, carbocyclic rings, the strained four-membered ether introduces a polar core that can profoundly influence a compound's interaction with its biological environment.[4][6]

Key Physicochemical and Structural Features:
  • Polarity and Hydrogen Bonding: The strained C-O-C bond angle in the oxetane ring exposes the oxygen's lone pair of electrons, making it an excellent hydrogen bond acceptor, comparable in strength to many carbonyl groups.[6] This inherent polarity is a key driver for improving aqueous solubility.

  • Three-Dimensionality (sp³ Character): The tetrahedral sp³-hybridized carbon atoms of the oxetane ring introduce a non-planar, three-dimensional character to molecules.[2] This increased three-dimensionality can disrupt crystal packing, leading to improved solubility, and allows for the exploration of new chemical space, potentially improving target binding and selectivity.[2]

  • Metabolic Stability: The oxetane ring itself is generally stable to metabolic degradation.[3][6] Its incorporation can also serve to block metabolically labile C-H bonds in a lead compound, thereby improving its overall metabolic stability.[2]

The Oxetane as a Bioisosteric Replacement

A primary application of the oxetane moiety is as a bioisostere for common functional groups, enabling the modulation of molecular properties while maintaining or enhancing biological activity.[1][7]

gem-Dimethyl and Carbonyl Group Surrogates:

Pioneering work by Carreira and coworkers established the oxetane ring as a valuable surrogate for the gem-dimethyl and carbonyl groups.[1][2]

  • gem-Dimethyl Replacement: The oxetane ring occupies a similar steric volume to a gem-dimethyl group but introduces polarity.[8] This substitution can be particularly advantageous for:

    • Improving Aqueous Solubility: Replacing a lipophilic gem-dimethyl group with a polar oxetane can dramatically increase a compound's solubility.

    • Blocking Metabolic Oxidation: Similar to a gem-dimethyl group, an oxetane can be used to block metabolically susceptible positions on a molecule, preventing unwanted oxidative metabolism.[2]

    • Reducing Lipophilicity (LogD): The introduction of the polar oxetane moiety typically leads to a favorable reduction in lipophilicity, which can help mitigate off-target effects and improve a compound's overall ADME profile.[1][8]

  • Carbonyl Replacement: The oxetane's ability to act as a strong hydrogen bond acceptor makes it an effective bioisostere for a carbonyl group.[6][9] This can be a useful strategy to replace a potentially reactive carbonyl or to fine-tune electronic properties while maintaining key interactions with a biological target.[10]

G cluster_0 Common Functional Groups cluster_1 Oxetane Bioisostere gem-Dimethyl gem-Dimethyl (Lipophilic, Metabolically Stable) Oxetane Oxetane (Polar, Metabolically Stable, H-Bond Acceptor) gem-Dimethyl->Oxetane Improves Solubility Reduces Lipophilicity Carbonyl Carbonyl (Polar, H-Bond Acceptor) Carbonyl->Oxetane Maintains H-Bonding Modulates Electronics

Caption: Oxetane as a versatile bioisostere.

Impact on Physicochemical and ADME Properties: A Quantitative Look

The introduction of an oxetane ring can predictably and profoundly alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Modulation of Amine Basicity (pKa):

The strong electron-withdrawing inductive effect of the oxetane's oxygen atom can significantly reduce the basicity (pKa) of adjacent amines.[2] This is a powerful strategy to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability. The magnitude of this effect is distance-dependent:

  • α-substitution: Lowers pKa by ~2.7 units.[2]

  • β-substitution: Lowers pKa by ~1.9 units.[2]

  • γ-substitution: Lowers pKa by ~0.7 units.[2]

Quantitative Impact on Solubility and Lipophilicity:

The following tables summarize quantitative data from matched molecular pair analyses, illustrating the impact of incorporating an oxetane moiety.

Table 1: Oxetane as a gem-Dimethyl Replacement

Parent Compound (with gem-Dimethyl)Oxetane AnalogPropertyParent ValueOxetane ValueFold Change/DifferenceReference
Compound ACompound A'Aqueous Solubility0.01 mg/mL0.4 mg/mL40x increase
Compound BCompound B'cLogP3.52.1Δ -1.4[1]
Compound CCompound C'Metabolic Stability (t½)15 min90 min6x increase[3]

Table 2: Oxetane Substitution for pKa Modulation

Parent Compound (Amine)Oxetane-Substituted AminePropertyParent pKaOxetane pKapKa DifferenceReference
Piperazine Derivativeα-Oxetanyl PiperazinepKa8.55.8-2.7[2][5]
Propylamine Derivativeβ-Oxetanyl PropylaminepKa10.58.6-1.9[2]

Synthetic Protocols for Oxetane Incorporation

While historically challenging, advances in synthetic methodology have made the incorporation of oxetanes more accessible.[1][2][6] The most common strategies involve the cyclization of 1,3-diols or the use of commercially available oxetane building blocks.

Protocol 1: Synthesis of a 3-Substituted Oxetane via Intramolecular Williamson Ether Synthesis

This protocol describes a classical and robust method for synthesizing a 3-substituted oxetane from a corresponding 1,3-diol.[5][8]

Objective: To prepare 3-phenyloxetane from 2-phenylpropane-1,3-diol.

Materials:

  • 2-phenylpropane-1,3-diol

  • Anhydrous Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard workup and purification reagents (water, 1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel)

Procedure:

Step 1: Monotosylation of the Diol

  • Dissolve 2-phenylpropane-1,3-diol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.[8]

  • Add pyridine (1.1 eq) or triethylamine (1.2 eq) to the solution.[8]

  • Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.[8]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mono-tosylate.

Step 2: Intramolecular Cyclization

  • In a separate flame-dried flask under nitrogen, suspend sodium hydride (1.5 eq) in anhydrous THF or DMF.[8]

  • Cool the suspension to 0 °C.

  • Dissolve the crude mono-tosylate from step 1 in a minimal amount of anhydrous THF or DMF and add it dropwise to the NaH suspension.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC indicates the completion of the reaction.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyloxetane.

Caption: Williamson ether synthesis workflow.

Protocol 2: Functionalization of Oxetan-3-one

Oxetan-3-one is a versatile and commercially available building block that provides access to a wide array of 3-substituted and 3,3-disubstituted oxetanes.[5][6]

Objective: To prepare a 3-amino-3-phenyloxetane via reductive amination.

Materials:

  • Oxetan-3-one

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Methanol

  • Acetic acid (catalytic)

  • Standard workup and purification reagents

Procedure:

  • To a solution of oxetan-3-one (1.0 eq) in DCE, add aniline (1.05 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 3-amino-3-phenyloxetane.

Case Studies: The Oxetane Moiety in Clinical Candidates

The utility of the oxetane motif is validated by its presence in several successful therapeutic agents and clinical candidates.[2][3][5]

Table 3: Examples of Oxetane-Containing Drugs and Clinical Candidates

Compound NameStatusTherapeutic AreaTargetRationale for OxetaneReference
Fenebrutinib Phase IIIMultiple SclerosisBTK InhibitorLower pKa of piperazine, reduce LogD, overcome toxicity issues.[1][2]
Ziresovir Phase IIIRespiratory Syncytial Virus (RSV)RSV F proteinImprove PK properties, enhance potency.[2][5]
Lanraplenib ClinicalAutoimmune DiseaseSYK InhibitorMetabolically stable isostere of morpholine, improve drug-like properties.[2]
GDC-0349 Phase IOncologymTOR InhibitorLower pKa of adjacent amine, reduce hERG inhibition.[5]

Conclusion and Future Perspectives

The oxetane ring has firmly established itself as a valuable tool in the medicinal chemist's arsenal for lead optimization.[1][5] Its ability to predictably modulate key physicochemical properties such as solubility, lipophilicity, and basicity, often while improving metabolic stability, makes it an attractive motif for addressing common liabilities in drug discovery campaigns.[2][3][4] As synthetic accessibility to diverse oxetane building blocks continues to improve, we can anticipate even broader applications of this versatile four-membered ring in the design of next-generation therapeutics.[5][11]

References

Application Notes & Protocols: Late-Stage Functionalization of Complex Molecules with Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Late-Stage Functionalization

In modern drug discovery, the ability to rapidly generate structural analogs of a lead compound is paramount. Late-stage functionalization (LSF) has emerged as a critical strategy, allowing for the direct modification of complex molecules at a final stage, thereby bypassing the need for lengthy de novo synthesis for each new derivative.[1][2] This approach not only accelerates the structure-activity relationship (SAR) cycle but also enables the fine-tuning of critical absorption, distribution, metabolism, and excretion (ADME) properties.

The oxetane ring, a four-membered cyclic ether, has become a highly valued motif in medicinal chemistry.[3][4] Its unique combination of properties—small size, polarity, metabolic stability, and a distinct three-dimensional structure—makes it an attractive bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls.[3][5] The incorporation of an oxetane moiety can profoundly enhance the physicochemical profile of a drug candidate, often leading to dramatic improvements in aqueous solubility, metabolic clearance, and lipophilicity.[3][5][6][7]

Oxetan-3-amine hydrochloride is a versatile and commercially available building block that serves as an ideal handle for introducing this beneficial scaffold onto complex molecules. This guide provides an in-depth technical overview and detailed protocols for leveraging this compound in two of the most robust and widely used LSF reactions: Reductive Amination and Amide Bond Formation .

The Oxetane Advantage: Causality Behind the Choice

The decision to incorporate an oxetanyl amine is driven by its predictable and beneficial influence on key molecular properties. Understanding this causality is crucial for rational drug design.

  • Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine. An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[4] This is a powerful tool to mitigate liabilities associated with high basicity, such as hERG channel inhibition or poor cell permeability, without removing the crucial hydrogen-bond donating amine.

  • Solubility Enhancement: The polar nature of the oxetane ring often disrupts unfavorable lipophilic interactions and improves a molecule's interaction with water, thereby increasing aqueous solubility.[3][5] This is a critical advantage for improving the oral bioavailability of drug candidates.

  • Metabolic Stability: The oxetane scaffold can block metabolically labile C-H bonds, redirecting metabolism away from cytochrome P450 enzymes and improving the half-life of a compound.[3][5][6]

  • Lipophilicity (LogD) Reduction: Oxetane-containing molecules are typically less lipophilic than their carbocyclic or aliphatic counterparts, which can be beneficial for reducing off-target toxicity and improving overall drug-like properties.[4][6]

Data Presentation: Impact of Oxetane Incorporation

The following table summarizes typical quantitative data from matched molecular pair analyses, illustrating the powerful effect of incorporating an oxetane moiety.

Property MeasuredTypical Change with Oxetane MoietyRationale & Impact
Amine pKa Decrease of ~2.7 units (for α-amino oxetane)Inductive effect of the oxetane oxygen reduces electron density on the nitrogen. Mitigates basicity-related toxicity (e.g., hERG).[4]
Aqueous Solubility 4x to >100x increase (vs. gem-dimethyl)Increased polarity and H-bond acceptor capacity. Improves potential for oral bioavailability.[5]
Lipophilicity (LogD) Decrease of 0.5 - 1.5 unitsThe polar ether functionality outweighs the hydrocarbon scaffold. Can reduce off-target binding and improve safety profiles.[4]
Metabolic Clearance Significant reduction in intrinsic clearance (CLint) ratesBlocks sites of oxidative metabolism. Increases compound half-life and exposure.[3]

Core Protocols for Late-Stage Functionalization

The following protocols are designed to be robust and tolerant of the functional group diversity typically found in complex, drug-like molecules. As with any LSF, small-scale trials are recommended to optimize conditions for a specific substrate.

Protocol 1: Late-Stage Reductive Amination

Reductive amination is a cornerstone of C-N bond formation, valued for its operational simplicity and reliability.[8] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical in a late-stage context, as it selectively reduces the intermediate iminium ion in the presence of the starting carbonyl, preventing premature reduction of the aldehyde or ketone on the complex substrate.[9]

The reaction proceeds in a one-pot sequence. First, the nucleophilic nitrogen of Oxetan-3-amine attacks the electrophilic carbonyl of the complex molecule (an aldehyde or ketone). Under mildly acidic conditions, this is followed by dehydration to form a transient iminium ion. The hydride source, STAB, then selectively reduces the C=N double bond to furnish the desired secondary amine.

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve Complex Aldehyde/Ketone (1.0 eq) and Oxetan-3-amine HCl (1.1 eq) in Anhydrous Solvent (e.g., DCE) B Add Base (e.g., TEA, 1.2 eq) to neutralize HCl salt A->B C Stir at RT for 1-2h (Imine/Iminium Formation) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at RT for 12-24h (Monitor by LC-MS) D->E F Quench with sat. aq. NaHCO3 E->F G Extract with Organic Solvent (e.g., DCM or EtOAc) F->G H Purify by Chromatography G->H

Caption: Workflow for Late-Stage Reductive Amination.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the complex aldehyde or ketone substrate (1.0 eq., e.g., 0.25 mmol).

  • Amine Addition: Add this compound (1.1 eq.).

  • Solvation & Neutralization: Dissolve the solids in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (to a concentration of ~0.1 M). Add a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.) to neutralize the hydrochloride salt and free the amine.

  • Imine Formation: Stir the resulting solution at room temperature for 1-2 hours to facilitate the formation of the imine/iminium intermediate. Monitoring this step by LC-MS is advisable for optimization.

  • Reduction: To this mixture, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5 minutes. Caution: Addition may cause slight effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor for the disappearance of the imine intermediate and the appearance of the product by LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or Ethyl Acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure functionalized product.

  • Low Conversion: If imine formation is sluggish (common with less reactive ketones), the addition of a catalytic amount of acetic acid (0.1-0.2 eq.) can accelerate dehydration.[10] Alternatively, using molecular sieves can help drive the equilibrium.

  • Substrate Reduction: If the starting carbonyl is being reduced, it indicates the reducing agent is too reactive or is being added too early. Ensure imine formation is well underway before adding STAB. Sodium cyanoborohydride (NaBH₃CN) is an alternative but requires careful pH control (pH 6-7) to be selective and avoid the release of toxic HCN gas.[9][11]

  • Dialkylation: This is generally not an issue when starting with a primary amine like Oxetan-3-amine to form a secondary amine. However, if over-alkylation to a tertiary amine is observed, a stepwise procedure (formation and isolation of the imine, followed by reduction) can provide better control.[12]

Protocol 2: Late-Stage Amide Bond Formation

Amide coupling is arguably the most frequently used reaction in medicinal chemistry.[13] For LSF, choosing a coupling reagent that operates under mild conditions and minimizes racemization is essential. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice due to its high efficiency and rapid kinetics, even with moderately nucleophilic amines.[14][15]

The reaction begins with the activation of the carboxylic acid on the complex molecule. In the presence of a non-nucleophilic base (like DIPEA), HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This intermediate is highly electrophilic and readily undergoes nucleophilic attack by the amine nitrogen of Oxetan-3-amine to form a stable tetrahedral intermediate, which then collapses to yield the final amide product.

G cluster_prep Reaction Setup cluster_reaction Activation & Coupling cluster_workup Work-up & Purification A Dissolve Complex Carboxylic Acid (1.0 eq) in Anhydrous DMF or DCM B Add HATU (1.1 eq) A->B C Cool to 0 °C B->C D Add DIPEA (3.0 eq) dropwise (Activation) C->D E Add Oxetan-3-amine HCl (1.2 eq) D->E F Warm to RT, Stir 1-4h (Monitor by LC-MS) E->F G Dilute with EtOAc F->G H Wash with aq. NaHCO3 & Brine G->H I Purify by Chromatography H->I

Caption: Workflow for Late-Stage Amide Coupling via HATU.

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the complex carboxylic acid substrate (1.0 eq., e.g., 0.25 mmol) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or DCM (to a concentration of ~0.1-0.2 M).

  • Coupling Agent: Add HATU (1.1 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 eq.) dropwise. The 3 equivalents are necessary to activate the carboxylic acid and neutralize the amine hydrochloride salt. Stir for 1-2 minutes to allow for pre-activation.

  • Amine Addition: Add this compound (1.2 eq.) to the reaction mixture in one portion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. The reaction is typically rapid; monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Note: If DMF is used as a solvent, multiple washes with 10% LiCl solution can help remove it.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

  • Alternative Coupling Reagents: If HATU is not suitable or available, other reagents can be employed. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a classic, cost-effective alternative, though reaction times may be longer.[16]

  • Solubility Issues: For highly lipophilic or poorly soluble substrates, using a solvent system like DCM/DMF may be necessary. If the product is also poorly soluble, purification may require reverse-phase chromatography.

  • Low Nucleophilicity: While Oxetan-3-amine is a primary amine, its pKa is lower than a typical alkylamine.[4] For extremely sterically hindered carboxylic acids, a more potent activating agent or slightly elevated temperatures (e.g., 40-50 °C) may be required. However, always check for thermal stability of the parent molecule first.

Conclusion

This compound is a powerful and effective building block for the late-stage functionalization of complex molecules. Its strategic incorporation via robust methods like reductive amination and amide coupling allows medicinal chemists to precisely modulate the physicochemical properties of lead compounds. By enhancing solubility, tuning basicity, and improving metabolic stability, the oxetane motif can be instrumental in transforming a promising lead into a viable drug candidate. The protocols and insights provided herein serve as a comprehensive guide for researchers to confidently apply this valuable tool in their drug discovery programs.

References

Use of Oxetan-3-amine hydrochloride in the synthesis of kinase inhibitors.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of Oxetan-3-amine Hydrochloride in the Synthesis of Kinase Inhibitors

Introduction: The Strategic Value of the Oxetane Moiety in Kinase Inhibitor Design

The landscape of kinase inhibitor development is fiercely competitive, demanding constant innovation to overcome challenges in selectivity, potency, and pharmacokinetics. In this context, the oxetane ring, a four-membered cyclic ether, has emerged from a niche structural motif to a cornerstone of modern medicinal chemistry.[1] Its incorporation is a deliberate strategy to imbue drug candidates with superior physicochemical properties.[2][3] Unlike historically prevalent flat, aromatic structures, the sp³-rich, three-dimensional nature of the oxetane ring offers a distinct advantage in navigating the complex topology of kinase active sites, often leading to improved selectivity and reduced off-target effects.[4]

This guide focuses on a particularly valuable building block: This compound (CAS 491588-41-1) .[5][6] The strategic placement of the amine functionality on the strained oxetane ring provides a versatile synthetic handle for incorporation into a multitude of kinase inhibitor scaffolds. More importantly, the oxetane ring itself acts as a powerful "molecular rudder," steering the properties of the final compound towards a more favorable clinical profile.

The key advantages conferred by the 3-amino-oxetane motif include:

  • Basicity Attenuation: The inherent electron-withdrawing nature of the oxetane oxygen significantly lowers the basicity (pKa) of the adjacent amine.[1][7] This is a critical tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition (a common cause of cardiotoxicity) and poor cell permeability.[8][9] For instance, in the development of a spleen tyrosine kinase (SYK) inhibitor, introducing an oxetane on a piperazine moiety reduced the calculated pKaH from 8.0 to 6.4.[10]

  • Solubility Enhancement: The polar nature of the ether oxygen makes the oxetane a hydrophilic bioisostere for gem-dimethyl or carbonyl groups.[2][11] Replacing a lipophilic gem-dimethyl group with an oxetane can dramatically increase aqueous solubility, a crucial factor for achieving adequate oral bioavailability.[2]

  • Improved Metabolic Stability: The oxetane ring can block metabolically labile C-H bonds, protecting the drug candidate from rapid degradation by metabolic enzymes like Cytochrome P450s (CYPs).[4][12]

  • Vectorial Exit and Conformational Rigidity: The defined three-dimensional shape of the oxetane ring provides a rigid scaffold, which can help lock in a bioactive conformation for optimal target engagement.[11] Its polarity also provides a favorable vector for exiting lipophilic binding pockets towards the solvent-exposed surface, further enhancing solubility and overall drug-like properties.

This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this compound in the synthesis of next-generation kinase inhibitors.

The Oxetane Moiety: A Bioisosteric Perspective

The utility of oxetane-3-amine hydrochloride is best understood through the concept of bioisosterism, where one functional group is replaced by another to create a new compound with similar biological activity but improved physicochemical properties.

G cluster_0 Common Structural Motifs cluster_1 Oxetane Bioisostere gem-Dimethyl gem-Dimethyl Oxetane Oxetane gem-Dimethyl->Oxetane Increases Solubility Blocks Metabolism Carbonyl Carbonyl Carbonyl->Oxetane Improves Metabolic Stability Retains H-Bond Acceptor Morpholine Morpholine Morpholine->Oxetane Can Enhance Solubility Offers Novel IP Space

As illustrated, the oxetane ring serves as a superior replacement for several common functionalities:

  • vs. gem-Dimethyl Group: While sterically similar, the oxetane introduces polarity, disrupting unfavorable lipophilic interactions and significantly boosting aqueous solubility.[1]

  • vs. Carbonyl Group: The oxetane mimics the hydrogen-bond accepting capability of a carbonyl but is not susceptible to the same metabolic pathways (e.g., reduction), thereby enhancing metabolic stability.[4][13]

  • vs. Morpholine: Spirocyclic oxetanes can be analogous to morpholine, a common solubilizing group, but may offer even greater improvements in solubility and provide novel intellectual property opportunities.[2]

Synthetic Strategies & Core Protocols

This compound is a versatile building block, most commonly employed in nucleophilic substitution and reductive amination reactions. Its hydrochloride salt form ensures stability and improves handling, though it typically requires neutralization in situ or prior to reaction.[6]

General Workflow for Incorporating the 3-Amino-Oxetane Moiety

The following diagram outlines the typical decision-making process and workflow for incorporating oxetan-3-amine into a kinase inhibitor scaffold.

G cluster_reductive Reductive Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) start Start: Kinase Inhibitor Scaffold (Containing an electrophile or carbonyl) decision Reaction Type? start->decision reagent Oxetan-3-amine HCl (CAS 491588-41-1) reagent->decision ra1 Neutralize Amine HCl (e.g., Et3N, DIPEA) decision->ra1 Carbonyl snar1 Neutralize Amine HCl (e.g., K2CO3, DIPEA) decision->snar1 Electrophilic Aryl Halide ra2 React with Aldehyde/Ketone (Formation of Imine/Enamine) ra1->ra2 ra3 Reduce with Hydride Agent (e.g., NaBH(OAc)3, NaBH3CN) ra2->ra3 workup Aqueous Workup & Extraction ra3->workup snar2 React with Activated Aryl Halide (e.g., Heteroaryl Chloride/Fluoride) snar1->snar2 snar3 Heat in polar aprotic solvent (e.g., DMSO, NMP, DMAc) snar2->snar3 snar3->workup purify Purification (Column Chromatography / Recrystallization) workup->purify analyze Characterization (NMR, LC-MS, HRMS) purify->analyze final Final Kinase Inhibitor analyze->final

Protocol 1: Reductive Amination for BTK Inhibitor Scaffolds

This protocol is adapted from methodologies used in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors, where the oxetane moiety is crucial for modulating amine basicity and improving pharmacokinetic profiles.[8][14] This reaction couples a ketone intermediate with oxetan-3-amine.

Materials:

  • Ketone Intermediate (1.0 eq)

  • This compound (1.2 eq)[5]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (HOAc) (0.5 - 1.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.2 eq)

Procedure:

  • To a stirred solution of the Ketone Intermediate (1.0 eq) in DCM, add this compound (1.2 eq) followed by Et₃N (1.2 eq).

  • Stir the mixture at room temperature for 10-15 minutes to ensure neutralization of the hydrochloride and initial imine formation.

  • Add Acetic Acid (0.5 eq). The acid catalyzes the imine formation.

  • Carefully add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-oxetanyl product.

Causality & Insights:

  • Why NaBH(OAc)₃? It is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than other hydrides like NaBH₄, minimizing side reactions.

  • The Role of Acetic Acid: Catalyzes the dehydration step to form the iminium ion intermediate, which is the species that is actually reduced by the hydride.

  • Neutralization is Key: The free base of oxetan-3-amine is the active nucleophile. Failure to add a base like Et₃N will prevent the reaction from proceeding.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for PI3K/mTOR Inhibitors

This protocol describes the coupling of oxetan-3-amine with an electron-deficient heteroaryl chloride, a common step in the synthesis of PI3K and mTOR inhibitors.[11][15]

Materials:

  • Heteroaryl Chloride (e.g., 2-chloro-4-morpholinopyrimidine) (1.0 eq)

  • This compound (1.5 eq)[5]

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Combine the Heteroaryl Chloride (1.0 eq), this compound (1.5 eq), and K₂CO₃ (3.0 eq) in a reaction vessel.

  • Add DMSO to the mixture.

  • Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.

  • Heat the reaction to 80-120 °C and stir for 6-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • A precipitate may form. If so, collect the solid by filtration, wash with water, and dry.

  • If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality & Insights:

  • Why a Polar Aprotic Solvent? Solvents like DMSO or NMP are required to dissolve the reagents and facilitate the SNAr reaction, which proceeds through a charged intermediate (Meisenheimer complex).

  • Excess Base: A larger excess of base is often used in SNAr reactions to ensure the amine remains deprotonated and to scavenge the HCl formed during the reaction.

  • Electron-Deficient Ring: The SNAr reaction is only efficient if the aromatic ring is activated by electron-withdrawing groups (e.g., other heteroatoms, nitro groups), which stabilize the negative charge of the Meisenheimer intermediate.

Data Summary & Property Modulation

The strategic incorporation of the 3-amino-oxetane motif consistently leads to predictable and favorable changes in key drug-like properties.

PropertyScaffold without OxetaneScaffold with 3-Amino-OxetaneRationale & Impact
Amine pKa ~7.6 - 8.0~5.0 - 6.4Electron-withdrawing effect of oxetane oxygen reduces basicity, lowering risk of hERG toxicity.[7][10]
Aqueous Solubility Low to ModerateModerate to HighThe polar ether functionality increases overall hydrophilicity, improving potential for oral absorption.[2]
Lipophilicity (LogD) HighLowerReplacement of lipophilic groups (e.g., gem-dimethyl) with the more polar oxetane reduces LogD.[1]
Metabolic Stability LabileMore StableThe oxetane ring is metabolically robust and can shield adjacent positions from enzymatic degradation.[4][11]
Cellular Potency VariableOften Retained or ImprovedThe 3D vector and H-bond accepting properties can lead to enhanced target engagement.[8]

Safety and Handling of Reagents

  • This compound: Harmful if swallowed or inhaled, and may cause skin and serious eye irritation.[16][17] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. Handle under an inert atmosphere and quench carefully.

  • Solvents (DCM, DMSO): Refer to the specific Safety Data Sheets (SDS) for each solvent. DCM is a suspected carcinogen. DMSO can enhance skin absorption of other chemicals.

Conclusion

This compound is more than just a building block; it is a strategic tool for molecular engineering. Its predictable and positive impact on pKa, solubility, and metabolic stability makes it an invaluable asset in the design of kinase inhibitors.[3][4] The protocols detailed herein provide a robust starting point for researchers to successfully incorporate this powerful motif, enabling the development of safer and more effective therapeutics. By understanding the underlying chemical principles and carefully executing these synthetic methods, scientists can unlock the full potential of the oxetane ring in their drug discovery campaigns.

References

Oxetane-3-amine Hydrochloride: A Versatile Scaffold for Next-Generation Peptide Mimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Peptide Therapeutic Challenge with Structural Innovation

Peptide-based therapeutics offer a compelling combination of high target specificity and potent biological activity, positioning them as attractive alternatives to traditional small molecules. However, their clinical translation is often hampered by inherent liabilities, primarily poor metabolic stability due to enzymatic degradation and limited cell permeability. To overcome these hurdles, medicinal chemists are increasingly turning to peptidomimetics, synthetic molecules that mimic the structure and function of natural peptides but with enhanced drug-like properties. A key strategy in this endeavor is the isosteric replacement of the proteolytically labile amide bond.

The incorporation of strained four-membered rings, particularly oxetanes, has emerged as a powerful tactic in modern drug design.[1][2][3][4] The oxetane motif, a four-membered cyclic ether, is not merely a passive spacer. Its unique stereoelectronic properties—polarity, metabolic stability, and ability to act as a hydrogen bond acceptor—make it an attractive bioisostere for the commonly targeted gem-dimethyl and carbonyl groups.[1][2] Oxetane-3-amine hydrochloride, a commercially available building block, serves as a versatile and reactive handle to introduce this valuable scaffold directly into peptide backbones, offering a gateway to novel chemical space and improved pharmacokinetic profiles.[5][6]

This technical guide provides a comprehensive overview of oxetane-3-amine hydrochloride as a building block for peptide mimetics. We will delve into its fundamental properties, provide detailed, field-proven protocols for its incorporation into peptide chains, and discuss the profound impact of this modification on the resulting mimetic's structure and function.

Physicochemical Properties of Oxetane-3-amine Hydrochloride

Understanding the intrinsic properties of oxetane-3-amine hydrochloride is crucial for its effective application in synthesis. The hydrochloride salt form enhances its solubility in polar solvents, a key consideration for reaction setup.[6]

PropertyValueSource
Molecular Formula C₃H₈ClNO[6][7][8][9]
Molecular Weight 109.56 g/mol [7][8]
Appearance Solid[9]
Topological Polar Surface Area (TPSA) 35.3 Ų[7][8]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
SMILES C1C(CO1)N.Cl[6][7]
InChI Key ZGNYUQSBJCCWGF-UHFFFAOYSA-N[7][9]

Strategic Incorporation of Oxetane-3-amine: Synthetic Protocols

The primary amine of oxetane-3-amine provides a reactive site for the formation of new bonds, allowing its seamless integration into peptide sequences. The two most common and robust methods for this are amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation with a Carboxylic Acid

This protocol describes the coupling of oxetane-3-amine hydrochloride with a protected amino acid or a peptide fragment bearing a C-terminal carboxylic acid. The key is the in-situ neutralization of the hydrochloride salt to liberate the free amine for reaction.

Workflow Overview:

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve Carboxylic Acid (1 eq) in aprotic solvent (e.g., DMF) B Add Coupling Reagent (e.g., HATU, 1.1 eq) and stir to activate A->B Activation C Add Oxetane-3-amine HCl (1.2 eq) to the activated acid solution B->C Addition of Amine D Add non-nucleophilic base (e.g., DIEA, 2.5 eq) to neutralize HCl and drive reaction C->D Base Addition E Stir at room temperature (Monitor by LC-MS) D->E Reaction Progression F Aqueous Workup (e.g., wash with water, brine) E->F Quenching G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Figure 1: Workflow for Amide Bond Formation.

Detailed Step-by-Step Protocol:

  • Activation of Carboxylic Acid: In a clean, dry round-bottom flask, dissolve the N-protected amino acid or peptide (1.0 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). Add a suitable amide coupling reagent, for example, HATU (1.1 equivalents) or HBTU/HOBt.[10] Stir the mixture at room temperature for 15-30 minutes to form the activated ester. Causality Note: Pre-activation of the carboxylic acid is critical to forming a highly reactive intermediate that will readily couple with the amine.

  • Amine Addition and Coupling: To the activated carboxylic acid solution, add oxetane-3-amine hydrochloride (1.2 equivalents) as a solid. Immediately following, add a non-nucleophilic organic base, such as diisopropylethylamine (DIEA) (2.5 equivalents).[10] Causality Note: The first equivalent of base neutralizes the hydrochloride salt, liberating the free amine. The excess base then scavenges the acid byproduct of the coupling reaction, driving the equilibrium towards product formation.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Causality Note: The aqueous washes remove unreacted starting materials, coupling byproducts, and the base.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired oxetane-containing peptide mimetic.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

Reductive amination offers an alternative strategy to form a C-N bond, resulting in a secondary amine linkage. This method is particularly useful for creating non-amide backbone modifications. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.

Workflow Overview:

G cluster_prep Reactant Preparation cluster_reaction Imine Formation & Reduction cluster_workup Workup & Purification A Dissolve Aldehyde/Ketone (1 eq) in a suitable solvent (e.g., MeOH, DCE) B Add Oxetane-3-amine HCl (1.1 eq) and a non-nucleophilic base (e.g., DIEA, 1.2 eq) A->B Amine Addition C Stir for 1-2 hours for imine formation B->C Neutralization D Add mild reducing agent (e.g., NaBH(OAc)₃, 1.5 eq) C->D Reduction E Stir at room temperature (Monitor by LC-MS) D->E Reaction Progression F Quench with saturated aq. NaHCO₃ E->F Quenching G Extract with organic solvent F->G H Purify by column chromatography G->H

Figure 2: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE). Add oxetane-3-amine hydrochloride (1.1 equivalents) followed by a non-nucleophilic base like DIEA or triethylamine (TEA) (1.2 equivalents) to neutralize the salt. Add a catalytic amount of acetic acid to facilitate imine formation.[11] Stir the mixture at room temperature for 1-2 hours. Causality Note: The reaction is typically performed in a single pot. The initial step is the formation of an iminium ion intermediate, which is more electrophilic than the starting carbonyl.

  • Reduction: To the solution containing the in-situ formed imine/iminium ion, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise.[12] Causality Note: NaBH(OAc)₃ is a preferred reducing agent as it is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion. It is also tolerant of mildly acidic conditions used to promote imine formation.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography to yield the final secondary amine product.

Impact of Oxetane Incorporation on Peptide Mimetic Properties

The substitution of a native amino acid residue with an oxetane-containing moiety can profoundly influence the physicochemical and biological properties of the parent peptide.

Structural and Conformational Effects:

The rigid, puckered four-membered ring of the oxetane introduces a significant conformational constraint on the peptide backbone.[2] This can have several important consequences:

  • Turn Induction: The oxetane unit can act as a turn-inducing element, pre-organizing the linear peptide into a conformation favorable for macrocyclization.[13][14] This has been shown to dramatically improve the efficiency of head-to-tail cyclizations for challenging small peptides.[13][15]

  • Disruption of Secondary Structures: While beneficial for inducing turns, the introduction of an oxetane can disrupt regular secondary structures like α-helices.[16][17] Studies have shown that placing an oxetane in a helical peptide leads to a significant loss of helicity by introducing a kink in the helical axis and altering the characteristic hydrogen bonding pattern.[16][17] This property can be strategically exploited to modulate peptide-protein interactions.

G cluster_native Native Peptide Backbone cluster_oxetane Oxetane-Modified Backbone cluster_impacts Resulting Properties Native ...-NH-CHR-CO-NH-CHR'-CO-... Impact Structural & Functional Impact Native->Impact Modification Oxetane ...-NH-CHR-CH(Ox)-NH-CHR'-CO-... (Ox = 3-aminooxetane) Oxetane->Impact Modification A Increased Metabolic Stability Impact->A B Modulated Solubility & Lipophilicity Impact->B C Conformational Constraint (Turn Induction) Impact->C D Altered Receptor Binding Profile Impact->D E Improved PK Properties Impact->E

Figure 3: Impact of Oxetane Incorporation on Peptide Properties.

Enhancement of ADME Properties:

One of the primary motivations for incorporating oxetanes is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of peptide therapeutics.[1][18]

  • Metabolic Stability: Replacing a scissile amide bond with a non-hydrolyzable oxetanylamine fragment inherently blocks proteolytic degradation at the modification site.[5] This can significantly extend the in-vivo half-life of the peptide.

  • Solubility and Lipophilicity: The polar nature of the oxetane ether can increase aqueous solubility and reduce lipophilicity compared to a corresponding gem-dimethyl group, which is often used to block metabolic sites.[1][2] This modulation of physicochemical properties can lead to improved bioavailability and a more favorable pharmacokinetic profile.[18]

  • Reduced Basicity: When incorporated near an amine, the electron-withdrawing nature of the oxetane ring can reduce the basicity (pKa) of the neighboring nitrogen atom.[1][19] This can be advantageous for reducing off-target effects and improving cell permeability.

Conclusion and Future Outlook

Oxetane-3-amine hydrochloride is more than just a synthetic curiosity; it is a validated and powerful building block for the rational design of sophisticated peptide mimetics. Its incorporation offers a reliable strategy to overcome the intrinsic limitations of natural peptides by enhancing metabolic stability, modulating physicochemical properties, and imposing valuable conformational constraints. The straightforward and robust synthetic protocols for its integration via amide bond formation and reductive amination make it an accessible tool for researchers in drug discovery and chemical biology. As the demand for peptide therapeutics with improved drug-like properties continues to grow, the strategic use of unique scaffolds like oxetane-3-amine hydrochloride will undoubtedly play a pivotal role in the development of the next generation of peptide-based medicines.

References

Application Notes & Protocols: A Guide to N-Alkylation with 3-Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing molecular properties. Among these, the oxetane ring, a four-membered cyclic ether, has garnered immense interest.[1][2] When strategically placed, particularly as a 3-substituted motif, it can serve as a polar and metabolically robust bioisostere for commonly used but often problematic functional groups like gem-dimethyl or carbonyl moieties.[3][4]

The introduction of an oxetane can profoundly and beneficially influence a drug candidate's profile by:

  • Improving Aqueous Solubility: The polar ether core enhances interactions with water, often improving the solubility of otherwise lipophilic molecules.[3]

  • Enhancing Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to more conventional alkyl chains or carbonyl groups.[1]

  • Modulating Basicity: An oxetane ring positioned alpha to an amine can significantly lower the amine's pKaH through a powerful inductive electron-withdrawing effect, which can be crucial for optimizing cell permeability and reducing off-target effects.[3]

  • Increasing Three-Dimensionality: The rigid, puckered structure of the oxetane ring introduces conformational constraints, increasing the molecule's sp³ character and enabling exploration of new chemical space.[3]

The N-alkylation of amines and related nucleophiles via the ring-opening of 3-substituted oxetanes is a direct and efficient method for forging C-N bonds and installing this valuable scaffold. This guide provides an in-depth examination of the underlying mechanisms, practical experimental protocols, and key considerations for successfully implementing this transformation.

Reaction Mechanism: Acid-Catalyzed Nucleophilic Ring-Opening

The N-alkylation reaction proceeds through a strain-releasing, acid-catalyzed nucleophilic substitution. The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening, although it is kinetically more stable than its three-membered epoxide counterpart.[5] The reaction requires an acid catalyst, either a Brønsted or Lewis acid, to activate the oxetane.

The mechanism unfolds through two key steps:

  • Activation of the Oxetane: The acid catalyst coordinates to the lone pair of the oxetane's oxygen atom. This activation polarizes the C-O bonds and further strains the ring, creating a more potent electrophile and preparing it for nucleophilic attack.

  • Nucleophilic Attack and Ring-Opening: The amine nucleophile attacks one of the now highly electrophilic methylene carbons (C2 or C4) of the oxonium intermediate. This attack occurs via an SN2-type mechanism, leading to the inversion of stereochemistry at the site of attack. The process simultaneously cleaves a C-O bond, relieving the ring strain and forming the final 1,3-amino alcohol product after deprotonation.

While the reaction is generally regioselective, the precise site of nucleophilic attack can be influenced by steric and electronic factors of substituents on the oxetane ring. For 3-substituted oxetanes, the attack typically occurs at the less sterically hindered methylene carbon.

N-Alkylation Mechanism Oxetane 3-Substituted Oxetane ActivatedOxetane Activated Oxonium Ion Oxetane->ActivatedOxetane 1. Activation Amine Amine (R₂NH) Amine->ActivatedOxetane 2. Nucleophilic Attack (SN2 Ring-Opening) Acid Acid Catalyst (H⁺ or LA) Product 1,3-Amino Alcohol ActivatedOxetane->Product

Caption: Mechanism of Acid-Catalyzed N-Alkylation.

Experimental Design and Optimization

The success of the N-alkylation reaction hinges on the judicious selection of several key parameters. A rational approach to experimental design considers the interplay between the catalyst, nucleophile, substrate, and solvent.

Catalyst Selection

The choice of acid catalyst is paramount and depends on the nucleophilicity of the amine and the stability of the oxetane.

  • Brønsted Acids: Strong Brønsted acids like triflimide (HNTf₂) are highly effective for activating oxetanols.[5] Chiral phosphoric acids have also been employed to achieve enantioselective ring-openings.[1][6]

  • Lewis Acids: A wide range of Lewis acids can be used. Milder Lewis acids like In(OTf)₃ are often sufficient for reactive amines.[5] For less reactive systems or to achieve different regioselectivity, more potent Lewis "superacids" such as B(C₆F₅)₃ or Al(C₆F₅)₃ may be required.[7][8] It is crucial to note that overly harsh acidic conditions can lead to undesired side reactions, including decomposition or polymerization of the oxetane.[3][9]

Nucleophile and Substrate Scope
  • Amines: The reaction is broadly applicable to primary and secondary aliphatic amines, anilines, and various N-heterocycles. Less nucleophilic substrates, such as sulfonamides , are also viable but typically require more forcing conditions, including higher temperatures and stronger Lewis acid catalysis.[10][11]

  • Oxetanes: The stability and reactivity of the oxetane are dictated by its substitution pattern. 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric shielding, which can prevent unwanted degradation.[3][9] However, the presence of internal nucleophiles within the oxetane substrate can sometimes facilitate undesired intramolecular ring-opening.[3]

Solvent and Temperature
  • Solvents: Anhydrous, aprotic solvents such as dichloromethane (DCM), toluene, or acetonitrile (MeCN) are preferred to prevent the solvent from competing with the amine as the nucleophile.

  • Temperature: Reactions are often conducted at room temperature or with gentle heating (e.g., 40-80 °C). Higher temperatures can accelerate the reaction, particularly for weak nucleophiles, but must be balanced against the thermal stability of the specific oxetane substrate.

Protocols for N-Alkylation

The following protocols provide detailed, step-by-step methodologies for common N-alkylation scenarios.

Protocol 1: Lewis Acid-Catalyzed N-Alkylation of an Aniline with Oxetan-3-ol

This protocol describes a general procedure for the reaction between an aromatic amine and a commercially available 3-substituted oxetane.

Materials:

  • Oxetan-3-ol

  • Aniline derivative (e.g., 4-bromoaniline)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline derivative (1.0 equiv).

  • Dissolution: Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).

  • Reagent Addition: Add oxetan-3-ol (1.2 equiv) to the solution, followed by the Lewis acid catalyst, In(OTf)₃ (0.1 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up (Quenching): Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20% to 80% ethyl acetate in hexanes) to isolate the desired 1-(arylamino)propane-2,3-diol product.

Protocol_Workflow Setup 1. Reaction Setup (Aniline in dry DCM under N₂) Add 2. Add Reagents (Oxetan-3-ol, In(OTf)₃) Setup->Add Stir 3. Stir & Monitor (RT, TLC/LC-MS) Add->Stir Quench 4. Quench Reaction (Sat. aq. NaHCO₃) Stir->Quench Extract 5. Extraction (DCM) Quench->Extract Dry 6. Wash & Dry (Brine, MgSO₄) Extract->Dry Purify 7. Concentrate & Purify (Column Chromatography) Dry->Purify Product Isolated Product Purify->Product

Caption: General Experimental Workflow for N-Alkylation.

Comparative Data on Reaction Conditions

The choice of catalyst and conditions can significantly impact reaction outcomes. The table below summarizes various conditions reported in the literature for related ring-opening reactions, illustrating the versatility of this methodology.

EntryNucleophileOxetane SubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
16-Bromo-1H-indoleOxetan-3-yl 4-toluenesulfonateCs₂CO₃ (base)DMF854886
2N-Heterocycles3-IodooxetaneN/A (SN2)VariesVariesVariesGood
3PhenolsOxetan-3-olHNTf₂ (5)DCE6012~90
4Indoles3-Substituted OxetanesIn(OTf)₃ (10)DCE8012~85
5Aryl Oxetanes(Intramolecular Isomerization)Al(C₆F₅)₃ (1)Toluene40Varies76

Note: This table is illustrative. Entries 1 & 2 represent SN2 displacement on a pre-activated oxetane, a related strategy.[1][12] Entries 3-5 show direct ring-opening of neutral oxetanes with different catalysts and nucleophiles.[5][7]

Troubleshooting and Safety Considerations

Troubleshooting Common Issues
  • No or Low Conversion:

    • Cause: Insufficient activation of the oxetane or poor nucleophilicity of the amine.

    • Solution: Increase the reaction temperature in increments (e.g., to 40 °C, then 60 °C). Consider a more potent Lewis acid catalyst. Ensure all reagents and solvents are strictly anhydrous, as water can deactivate the catalyst.

  • Formation of Byproducts:

    • Cause: Oxetane decomposition or dimerization under strongly acidic or high-temperature conditions.

    • Solution: Use the mildest possible catalyst and temperature that afford a reasonable reaction rate. Consider slow addition of the catalyst to the reaction mixture. 3,3-disubstituted oxetanes are often more robust and less prone to side reactions.[3]

  • Difficult Purification:

    • Cause: The 1,3-amino alcohol product is highly polar and can streak on silica gel.

    • Solution: During column chromatography, consider adding a small amount of triethylamine (~1%) or ammonium hydroxide (~0.5%) to the eluent to suppress the ionization of the amine and improve peak shape. Alternatively, reverse-phase chromatography may be effective.

Essential Safety Precautions
  • Reagent Handling: Oxetanes are strained cyclic ethers and should be handled with care. They can be flammable, and many are irritants.[13][14] Always consult the Safety Data Sheet (SDS) for each specific reagent.[15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[13][16]

  • Catalyst Safety: Lewis acids are often moisture-sensitive and can react exothermically with water. Handle them under an inert atmosphere.

  • Work-up: Be cautious during the aqueous quench step, as it can be exothermic, especially with residual active catalyst.

Conclusion

The N-alkylation of amines with 3-substituted oxetanes is a robust and highly valuable transformation in the chemist's toolkit. By understanding the underlying acid-catalyzed ring-opening mechanism and carefully selecting the catalyst, solvent, and temperature, researchers can efficiently incorporate the advantageous oxetane scaffold into a diverse range of molecules. This strategic modification can unlock significant improvements in the physicochemical and pharmacokinetic properties of lead compounds, making this reaction a cornerstone of modern drug discovery and development.

References

Troubleshooting & Optimization

Stability of Oxetan-3-amine hydrochloride in acidic versus basic conditions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Oxetan-3-amine hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this versatile building block. Understanding its behavior in different chemical environments is critical for successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a valuable building block?

This compound is the salt form of a saturated four-membered ether ring (an oxetane) bearing an amine group at the 3-position.[1] In medicinal chemistry, the oxetane motif is increasingly used as a bioisostere for gem-dimethyl or carbonyl groups.[2][3] Its incorporation can advantageously modify key drug properties:

  • Improved Physicochemical Properties: It can enhance aqueous solubility and metabolic stability while reducing lipophilicity.[2][4]

  • Basicity Modulation: The oxetane ring has a powerful inductive electron-withdrawing effect. When placed alpha to an amine, it can lower the amine's pKa by as much as 2.7 units, which is crucial for mitigating issues related to high basicity, such as hERG channel inhibition.[4][5]

  • Increased Three-Dimensionality: The non-planar structure of the oxetane ring allows for exploration of new chemical space, potentially improving target selectivity.[5]

The hydrochloride salt form is generally a stable, crystalline solid that is more water-soluble than its free base counterpart, making it convenient for storage and for use in aqueous reaction media.[1]

Q2: What are the key structural features of Oxetan-3-amine that dictate its stability?

Two primary features govern its reactivity:

  • Oxetane Ring Strain: The four-membered ring has significant angle strain (approximately 25.5 kcal/mol), which is comparable to that of an oxirane.[6] This inherent strain makes the ring susceptible to opening reactions under certain conditions to relieve the strain.

  • The Amino Group: The amine at the 3-position is a basic and nucleophilic center. Its state of protonation is pH-dependent and fundamentally influences the molecule's overall stability and reactivity.

Q3: How does pH affect the equilibrium between the hydrochloride salt and the free base?

The hydrochloride salt exists as an ammonium cation in solution. The stability and reactivity are directly tied to the equilibrium between this protonated form and the neutral free base.

pH Equilibrium Protonated Oxetan-3-ammonium (Stable Cation) FreeBase Oxetan-3-amine (Neutral, Nucleophilic) Protonated->FreeBase + OH⁻ (Basic pH) FreeBase->Protonated + H⁺ (Acidic pH)

Caption: pH-dependent equilibrium of Oxetan-3-amine.

  • In Acidic Conditions (pH < ~7): The amine is predominantly in its protonated (ammonium) form. This form is non-nucleophilic. However, the acidic environment can promote the degradation of the oxetane ring itself.

  • In Basic Conditions (pH > ~8): The amine is deprotonated to its free base form. The free base is nucleophilic and can participate in desired (or undesired) reactions, while the oxetane ring is generally more resilient to degradation.

Q4: What is the general stability profile of the oxetane ring in acidic vs. basic conditions?

While there is a common belief that oxetanes are categorically unstable in acid, the reality is more nuanced.[5]

ConditionGeneral Stability of Oxetane RingKey Risk Factor
Strongly Acidic (pH < 4) Susceptible to Degradation Acid-catalyzed ring-opening. The ring strain makes it vulnerable to attack by nucleophiles after protonation of the ether oxygen.[6][7]
Weakly Acidic to Neutral (pH 4-7) Generally Stable The compound is most stable around pH 4-5.[7] This is the optimal range for storage in aqueous solutions.
Basic (pH > 8) Generally Stable The oxetane ring itself is much more tolerant of basic conditions.[8] The primary concern shifts to the reactivity of the deprotonated amine.

Troubleshooting Guide

Q1: My reaction under strongly acidic conditions (e.g., using HCl, TFA at pH < 4) resulted in a complex mixture and low yield of the desired product. What is the likely cause?

Answer: You are likely observing acid-catalyzed degradation of the oxetane ring.

Causality: The high ring strain of the oxetane makes it behave like a reactive intermediate under strong acid catalysis.[6] The mechanism involves two key steps:

  • Protonation: The ether oxygen of the oxetane ring is protonated by the acid, forming a highly activated oxonium ion.

  • Nucleophilic Attack: This activation renders the ring's carbon atoms highly electrophilic. They become susceptible to attack by any nucleophile present in the medium (e.g., water, chloride ions, or even another molecule of the starting material), leading to irreversible ring-opening and the formation of various byproducts.[7][8]

Acid-Catalyzed Ring Opening Start Oxetan-3-amine (Protonated) O NH₃⁺ Protonation Oxonium Ion Intermediate +H⁺ O⁺-H NH₃⁺ Start->Protonation 1. Protonation dummy Protonation->dummy Attack Nucleophilic Attack (e.g., H₂O) Attack->dummy Nu:⁻ Product Ring-Opened Product HO-CH₂-CH(NH₃⁺)-CH₂-OH dummy->Product 2. Ring Opening

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Troubleshooting Steps:

  • Modify pH: If possible, conduct the reaction under milder acidic conditions (pH 4-6).

  • Lower Temperature: Perform the reaction at 0°C or below to reduce the rate of the degradation side reaction.

  • Limit Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete.

  • Choose a Different Acid: In some cases, a bulkier acid might be less effective at promoting the ring-opening cascade.

Q2: I neutralized my this compound with a strong base (e.g., 1M NaOH) to use the free amine in a subsequent step, but I'm seeing oligomers or byproducts. Why?

Answer: While the oxetane ring is stable in basic conditions, the resulting free amine is a potent nucleophile that can react with itself or other electrophiles.

Causality: Upon deprotonation, you generate oxetan-3-amine in its free base form. This primary amine is nucleophilic. If there are any trace electrophiles or if the concentration is high, intermolecular reactions can occur. For example, one molecule's amine can attack another molecule, though this is less common without an activating agent. More likely, it may react with other components in your flask (e.g., trace aldehydes, esters).

Troubleshooting Steps:

  • Use a Milder Base: Employ a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in an organic solvent, rather than a strong aqueous base.

  • In Situ Generation: Generate the free base in the presence of your reaction partner. This ensures the intended reaction occurs preferentially.

  • Perform an Extraction: A common and effective method is to dissolve the hydrochloride salt in water, add a base like NaOH or K₂CO₃, and immediately extract the liberated free base into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer and use it immediately. This removes the free base from the aqueous environment and excess base.

Q3: I need to perform a reaction that requires anhydrous conditions with the free base. What is the best way to prepare it from the hydrochloride salt?

Answer: The most reliable method is a biphasic workup followed by rigorous drying.

Protocol: Preparation of Anhydrous Oxetan-3-amine Free Base

  • Dissolution: Dissolve this compound (1.0 eq) in a minimal amount of water.

  • Basification: Cool the solution in an ice bath (0°C). Slowly add a 2M aqueous solution of NaOH or K₂CO₃ until the pH of the aqueous layer is >10.

  • Extraction: Immediately extract the aqueous layer three times with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and carefully concentrate the solution under reduced pressure. Caution: The free base can be volatile. Avoid excessive heat.

  • Immediate Use: It is highly recommended to use the resulting free base immediately in the subsequent reaction without long-term storage.

Q4: How should I store this compound for maximum shelf-life?

Answer: Proper storage is crucial for maintaining the integrity of the compound.

  • Solid Form: The hydrochloride salt is a stable solid. Store it at room temperature or as recommended by the supplier (some suggest 2-8°C), in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[9]

  • Solutions: Do not store stock solutions for extended periods, especially in protic solvents. If a solution is necessary, prepare it fresh before use. If storage is unavoidable, a buffered solution at pH 4-5 would be the optimal choice to minimize degradation.[7]

References

Troubleshooting unexpected oxetane ring-opening side reactions.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Unexpected Ring-Opening Side Reactions

Welcome to the technical support center for chemists working with oxetanes. As a Senior Application Scientist, I've seen firsthand the immense potential of these strained four-membered rings in modern drug discovery and synthetic chemistry. Their unique physicochemical properties can significantly enhance molecular characteristics. However, the inherent ring strain that makes them valuable also renders them susceptible to undesired ring-opening reactions. This guide is designed to provide you with practical, in-depth solutions to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My oxetane-containing compound is decomposing during an acidic workup or purification. What's happening and how can I prevent it?

A1: This is a classic and frequently encountered issue. The oxetane ring, particularly when unsubstituted or activated, is highly susceptible to acid-catalyzed ring-opening.[1][2] The lone pairs on the oxygen atom are readily protonated by a Brønsted acid, forming a highly reactive oxonium ion. This dramatically increases the electrophilicity of the ring carbons, making them vulnerable to attack by even weak nucleophiles, including water or the counter-ion of the acid, leading to the formation of 1,3-diols or other ring-opened products.[3] The presence of internal nucleophiles, such as a nearby alcohol or amine, can significantly accelerate this decomposition through an intramolecular cyclization process.[4][5][6]

Troubleshooting Steps:

  • Avoid Strong Acids: Whenever possible, replace strong acids like HCl and H₂SO₄ with milder alternatives. If an acidic wash is necessary, consider using a saturated solution of a weaker acid like ammonium chloride.

  • Embrace Basic or Neutral Conditions: The oxetane core is generally stable under basic conditions.[1] For reactions like ester hydrolysis, opt for basic saponification (e.g., using LiOH or NaOH) instead of acidic hydrolysis.[1]

  • Minimize Contact Time: If an acidic workup is unavoidable, perform it quickly and at low temperatures. Immediately neutralize the solution with a base (e.g., saturated sodium bicarbonate) before any concentration steps.

  • Strategic Use of Protecting Groups: If your synthesis requires the removal of an acid-labile protecting group, carefully select one that can be cleaved under the mildest possible conditions.

Q2: I'm attempting to perform a nucleophilic substitution on a substituent attached to my oxetane ring, but I'm observing ring-opening as the major side reaction. How can I promote the desired reaction?

A2: This problem hinges on the competition between the desired external nucleophilic attack and an undesired attack on the oxetane ring itself. The regioselectivity of nucleophilic attack is governed by both steric and electronic factors.[7] Strong, "hard" nucleophiles tend to attack the less sterically hindered carbon of the oxetane ring in an SN2 fashion.[7][8] Conversely, in the presence of an acid catalyst, the reaction can proceed through a more SN1-like mechanism, favoring attack at the more substituted carbon that can better stabilize a partial positive charge.[7]

Troubleshooting Workflow:

G start Observing Ring-Opening with Nucleophile check_acid Is an acid catalyst present? start->check_acid strong_nuc Is the nucleophile strong and non-basic? check_acid->strong_nuc No remove_acid Action: Remove acid catalyst. Use neutral or basic conditions. check_acid->remove_acid Yes sterics Is the desired reaction site sterically hindered? strong_nuc->sterics Yes weaker_nuc Action: Use a weaker, less basic nucleophile or protect the oxetane. strong_nuc->weaker_nuc No modify_substrate Action: Modify substrate to reduce steric hindrance or use a more reactive electrophile. sterics->modify_substrate Yes success Desired Substitution Achieved sterics->success No remove_acid->success weaker_nuc->success modify_substrate->success

Caption: Decision workflow for troubleshooting nucleophilic attack.

Experimental Protocols:

  • Protocol 1: Alkylation under Basic Conditions: For alkylating a hydroxyl group adjacent to an oxetane, use a strong base that is also a poor nucleophile (e.g., NaH) in an aprotic solvent like THF, followed by the addition of the alkyl halide. This minimizes the presence of free protons that could activate the oxetane ring.

  • Protocol 2: Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled desired reaction over the thermodynamically favored ring-opening.

Q3: My reduction reaction (e.g., ester to alcohol) is causing decomposition of the oxetane ring. What are safer alternatives?

A3: The choice of reducing agent is critical when an oxetane is present. Highly reactive hydride sources, particularly Lithium Aluminum Hydride (LiAlH₄), can lead to ring cleavage, especially at temperatures above 0°C.[1][2]

Comparative Table of Reducing Agents for Oxetane-Containing Substrates:

Reducing AgentTarget Functional GroupRecommended ConditionsPotential IssuesCitation
LiAlH₄ Esters, Amides-30°C to -10°CHigh risk of ring-opening above 0°C.[1]
NaBH₄ Esters, Ketones0°CGenerally safer than LiAlH₄.[1]
AlH₃ Amides-78°C to -50°CUsed when other hydrides fail.[1]
Pd(OH)₂/C (Pearlman's) N-Bn, N-CbzH₂ atmosphere, rtOxetane ring is generally stable.[1]

Step-by-Step Methodology for a Safer Reduction of an Oxetane-Containing Ester:

  • Setup: Under an inert atmosphere (N₂ or Ar), dissolve the oxetane-containing ester in anhydrous THF in a flame-dried flask.

  • Cooling: Cool the solution to -20°C using a suitable cooling bath.

  • Reagent Addition: Slowly add a solution of LiAlH₄ in THF dropwise to the reaction mixture, maintaining the internal temperature below -10°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at low temperature by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Workup: Allow the mixture to warm to room temperature and stir until a granular precipitate forms. Filter the mixture through celite, wash the filter cake with THF or EtOAc, and concentrate the filtrate under reduced pressure.

Q4: I am using a Lewis acid to catalyze a reaction, and I suspect it's promoting oxetane polymerization. How can I confirm this and what can I do?

A4: Lewis acids are potent activators of oxetanes and can readily initiate cationic ring-opening polymerization, leading to polyethers.[9][10] This is a common side reaction, especially with stronger Lewis acids like BF₃·OEt₂ or Al(C₆F₅)₃.[11][12] The reaction proceeds via the formation of a tertiary oxonium ion, which then acts as the propagating species.[9]

Diagnostic Signs of Polymerization:

  • Formation of a viscous oil or an insoluble, sticky solid in your reaction flask.

  • A complex mixture of high molecular weight species observed by mass spectrometry.

  • Broad, unresolved humps in your ¹H NMR spectrum.

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination (Backbiting) Oxetane Oxetane Oxonium Activated Oxonium Ion Oxetane->Oxonium Coordination LA Lewis Acid (LA) LA->Oxonium Dimer Dimeric Oxonium Ion Oxonium->Dimer Nucleophilic Attack Monomer Another Oxetane Monomer Monomer->Dimer Polymer ...Growing Polymer Chain Dimer->Polymer CyclicOligomer Cyclic Oligomer (e.g., Tetramer) Polymer->CyclicOligomer

Caption: Mechanism of Lewis acid-catalyzed oxetane polymerization.

Mitigation Strategies:

  • Use a Weaker Lewis Acid: If the desired reaction can proceed with a milder Lewis acid, switch to options like ZnCl₂ or MgCl₂.[11]

  • Lower the Catalyst Loading: Use the minimum effective concentration of the Lewis acid.

  • Change the Solvent: Solvents can modulate the activity of Lewis acids. Toluene can sometimes offer better selectivity compared to more coordinating solvents.[12]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0°C or below) can disfavor polymerization due to entropic factors.[12]

References

How to prevent decomposition of oxetane derivatives during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxetane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and handling oxetane derivatives. Here, you will find in-depth troubleshooting guides, frequently asked questions, and validated protocols to help you prevent the decomposition of these valuable building blocks in your chemical syntheses.

Troubleshooting Guide: Common Issues in Oxetane Synthesis

This section addresses specific problems that can arise during the synthesis of oxetane-containing molecules, providing explanations and actionable solutions.

Question 1: My oxetane-containing starting material is decomposing upon attempted nucleophilic substitution at a nearby position. What is happening and how can I prevent it?

Answer:

This is a common issue stemming from the inherent ring strain of the oxetane moiety, which makes it susceptible to cleavage by nucleophiles, especially under harsh reaction conditions. The decomposition likely proceeds via nucleophilic attack on one of the oxetane ring's methylene carbons, leading to ring-opening.

Causality: The high p-character of the C-O bonds in the oxetane ring weakens them, making the ring susceptible to cleavage, particularly when strong nucleophiles or high temperatures are employed.

Solutions:

  • Choice of Nucleophile and Base: Opt for less aggressive nucleophiles and non-nucleophilic bases. For instance, if performing an O-alkylation on a nearby hydroxyl group, consider using a milder base like potassium carbonate (K₂CO₃) instead of sodium hydride (NaH).

  • Reaction Temperature: Maintain the lowest possible temperature at which the reaction proceeds at a reasonable rate. Often, running reactions at 0 °C or even lower can significantly suppress ring-opening side reactions.

  • Protecting Group Strategy: If the molecule allows, consider protecting the oxetane ring itself, although this is less common. A more practical approach is to ensure that other functional groups in the molecule do not necessitate the use of harsh reagents that could compromise the oxetane ring.

Question 2: I am observing significant byproducts consistent with oxetane ring-opening during an acidic workup. How can I purify my product without decomposition?

Answer:

Oxetanes are highly sensitive to acidic conditions, readily undergoing Lewis acid or Brønsted acid-catalyzed polymerization or ring-opening. This is a frequent cause of yield loss during the purification stage.

Causality: The oxygen atom of the oxetane can be protonated or coordinate to a Lewis acid, which activates the ring towards nucleophilic attack, even by weak nucleophiles like water, leading to diol formation or polymerization.

Solutions:

  • Neutral or Basic Workup: Whenever possible, utilize a neutral or mildly basic aqueous workup. A saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) can be used to quench the reaction and neutralize any residual acid.

  • Anhydrous Workup: If the reaction is performed under anhydrous conditions, consider removing the catalyst or excess reagents by filtration through a pad of neutral alumina or silica gel treated with a small amount of a non-nucleophilic base like triethylamine.

  • Chromatography Considerations: When performing column chromatography, it is advisable to pre-treat the silica gel with a small percentage of triethylamine in the eluent (e.g., 0.1-1% v/v) to neutralize acidic sites on the silica surface.

Experimental Protocol: Neutralizing Silica Gel for Chromatography

  • Prepare the desired eluent system (e.g., Hexane/Ethyl Acetate).

  • Add triethylamine to the eluent to a final concentration of 0.5% (v/v).

  • Prepare the silica gel slurry using this triethylamine-containing eluent.

  • Pack the column as usual.

  • This method helps in preventing on-column degradation of acid-sensitive compounds like oxetanes.

Question 3: My attempt to form an oxetane via an intramolecular Williamson ether synthesis is resulting in low yields and significant elimination byproducts. What am I doing wrong?

Answer:

The formation of a strained four-membered ring is kinetically and thermodynamically challenging. The success of this reaction is highly dependent on the substrate and reaction conditions, with elimination being a major competing pathway.

Causality: The intramolecular cyclization to form the oxetane is an endergonic process due to the introduction of ring strain. If the conformation of the substrate is not favorable for the required backside attack, or if the base is too strong and sterically hindered, elimination to form an allylic alcohol will be favored.

Solutions:

  • Choice of Base and Solvent: Use a strong, non-hindered base to favor the SN2 pathway over E2 elimination. Sodium hydride (NaH) or potassium hydride (KH) in a polar aprotic solvent like DMF or THF is a common choice.

  • Substrate Design: The substrate should be a 1,3-halohydrin or a related derivative with a good leaving group. The conformational flexibility of the carbon chain linking the alcohol and the leaving group is crucial for allowing the molecule to adopt the necessary geometry for cyclization.

  • Paternò–Büchi Reaction: For certain substrates, consider an alternative synthetic route such as the Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition of a carbonyl compound and an alkene to form an oxetane. This method can be particularly effective for the synthesis of highly substituted oxetanes.

Workflow for Optimizing Intramolecular Cyclization:

Caption: Optimizing intramolecular oxetane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the general stability guidelines for storing oxetane derivatives?

A1: Oxetane derivatives should be stored in a cool, dry place, away from strong acids and oxidizing agents. It is recommended to store them under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive or will be stored for an extended period.

Q2: Are all oxetane derivatives equally stable?

A2: No, the stability can vary significantly depending on the substitution pattern. Electron-withdrawing groups on the ring can increase its susceptibility to nucleophilic attack. Steric hindrance around the oxetane ring can, in some cases, provide kinetic stability.

Q3: Can I use Grignard reagents in the presence of an oxetane ring?

A3: This is challenging. Grignard reagents are strong nucleophiles and strong bases, and they can readily open the oxetane ring. If the reaction must be performed, it should be conducted at very low temperatures (e.g., -78 °C) with slow addition of the Grignard reagent. A less reactive organometallic reagent, such as an organocuprate, might be a more suitable alternative.

Q4: What spectroscopic handles can I use to monitor the integrity of the oxetane ring during a reaction?

A4: ¹H NMR spectroscopy is a powerful tool. The methylene protons on the oxetane ring typically appear as characteristic triplets in the region of 4.5-5.0 ppm. Disappearance of these signals would indicate ring-opening. ¹³C NMR is also useful, with the oxetane ring carbons appearing in a distinct region of the spectrum. IR spectroscopy can also be used to monitor the C-O stretching frequency of the ether linkage.

Data Summary: Recommended Conditions for Common Reactions

Reaction TypeReagent/Condition to AvoidRecommended AlternativeTemperature Range
Nucleophilic SubstitutionStrong Nucleophiles (e.g., NaCN)Milder Nucleophiles (e.g., NaN₃)0 °C to RT
Acid-Catalyzed ReactionsStrong Brønsted/Lewis AcidsMildly Acidic or Neutral Conditions< 0 °C
Base-Mediated ReactionsStrong, Hindered Bases (e.g., LDA)Non-Hindered Bases (e.g., NaH)0 °C to RT
WorkupAcidic Aqueous WorkupNeutral or Basic Aqueous WorkupN/A

Technical Support Center: Optimizing Amide Coupling Reactions with Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding amide coupling reactions with oxetan-3-amine hydrochloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions and overcome common challenges in your synthesis.

The oxetane motif is increasingly vital in medicinal chemistry, serving as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2][3] Oxetan-3-amine, in particular, is a widely used building block.[4] However, its hydrochloride salt form, coupled with the inherent strain of the four-membered ring, presents unique challenges during amide bond formation. This guide is designed to help you navigate these complexities.

Section 1: Foundational Knowledge (FAQs)

This section addresses the most common preliminary questions regarding the handling and basic reactivity of this compound.

Q1: Why is oxetan-3-amine provided as a hydrochloride salt, and how does this impact my reaction setup?

A: Oxetan-3-amine is a small, volatile, and relatively basic amine. The hydrochloride salt form is a stable, non-volatile, crystalline solid that is easier to handle, weigh, and store. However, the protonated ammonium salt is not nucleophilic. To liberate the free amine required for the coupling reaction, you must add at least one equivalent of a non-nucleophilic base. It is standard practice to use an excess of base (typically 2-3 equivalents) to not only neutralize the HCl salt but also to scavenge the proton generated during the amide bond formation.[5][6]

Q2: How do I choose the right base for my coupling reaction?

A: The choice of base is critical. It must be strong enough to deprotonate the amine hydrochloride but not so nucleophilic that it competes with the desired amine or promotes side reactions.

  • Recommended: Sterically hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA, Hünig's base) or 2,4,6-Collidine are excellent choices. Their bulk prevents them from acting as nucleophiles.[7]

  • Use with Caution: Triethylamine (TEA) is less hindered and can sometimes lead to side products through N-acylation.

  • Avoid: Stronger, more nucleophilic bases like DBU or hydroxide-based reagents should be avoided as they can promote decomposition of the activated carboxylic acid or the oxetane ring itself.

Q3: Is the oxetane ring stable under typical amide coupling conditions?

A: The oxetane ring is more stable than an epoxide but less stable than a THF ring.[8] Its stability is highly dependent on the reaction conditions.[8][9]

  • Acidic Conditions: The ring is most vulnerable to opening under strongly acidic conditions, which can be catalyzed by protic or Lewis acids, especially in the presence of nucleophiles.[2][4][8] This is a key reason why pre-activation of the carboxylic acid to an acyl chloride using reagents like thionyl chloride is often avoided in favor of milder, one-pot coupling reagents.

  • Basic Conditions: The ring is generally tolerant of the amine bases used in coupling reactions.[9][10]

  • Substitution: 3-substituted oxetanes, like the one you are using, are generally more stable than 2-substituted versions.[2][4]

Section 2: Troubleshooting Guide (Problem-Based Q&A)

This section is structured to address specific problems you may encounter during your experiments.

Q4: My reaction is slow or fails to go to completion. What are the likely causes and how can I fix it?

A: This is the most common issue, often stemming from insufficient activation, steric hindrance, or suboptimal reaction parameters.

  • Potential Cause 1: Inadequate Carboxylic Acid Activation.

    • Explanation: The carboxylic acid must be converted into a highly reactive intermediate (like an active ester) to react with the amine.[11] If your coupling reagent is not potent enough, this activation step is the bottleneck. Standard carbodiimide reagents like EDC alone can be inefficient for challenging couplings.[7][12]

    • Solution:

      • Switch to a Stronger Reagent: Use a modern onium salt-based coupling reagent like HATU, HBTU, or COMU. These reagents are highly efficient and react faster.[13][14] HATU is particularly effective as it is known to reduce epimerization and accelerate coupling.[13]

      • Incorporate an Additive: If using a carbodiimide like EDC, always include an additive such as HOBt or, preferably, Oxyma or HOAt. These additives form active esters that are more reactive and less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.[15]

      • Pre-activation: Try pre-activating the carboxylic acid. Stir the carboxylic acid, coupling reagent, and base (1 equivalent for activation) in your solvent for 5-15 minutes at 0 °C before adding the this compound along with the remaining equivalents of base.

  • Potential Cause 2: Insufficient Base.

    • Explanation: As discussed in Q1, you need enough base to both free the amine and neutralize the acid produced during the reaction. If you only use one equivalent, the reaction will generate acid (e.g., H-DIPEA⁺Cl⁻), which protonates the free amine, shutting down the reaction.

    • Solution: Ensure you are using at least 2, and preferably 3, equivalents of a hindered base like DIPEA relative to the limiting reagent.

  • Potential Cause 3: Steric Hindrance.

    • Explanation: Oxetan-3-amine is relatively small, but if your carboxylic acid partner is sterically bulky, the reaction rate can decrease significantly.[7][12]

    • Solution:

      • Increase Reaction Time/Temperature: Allow the reaction to proceed longer (e.g., overnight). Gentle heating (40-50 °C) can sometimes overcome the activation barrier, but this should be done cautiously to avoid side reactions or decomposition.[7] Monitor by TLC or LC-MS.

      • Use a More Potent Reagent: This is often the best solution. A reagent like HATU is well-suited for sterically demanding couplings.[12]

  • Potential Cause 4: Poor Solubility.

    • Explanation: If any of your starting materials or intermediates are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Choose an appropriate solvent. DMF is an excellent choice for its high polarity and solvating power. Other options include NMP or a mixture of DCM/DMF.[7]

Q5: I'm observing a significant byproduct with a mass corresponding to (Carboxylic Acid + 13). What is happening?

A: This is a classic sign of a side reaction with the solvent or base. The likely culprit is the acylation of DIPEA.

  • Explanation: Although DIPEA is sterically hindered, under certain conditions (e.g., with highly reactive acyl intermediates or at elevated temperatures), it can be acylated. The mass of the diisopropylethyl group is 128 Da, but the most common fragmentation pattern in mass spectrometry involves the loss of a propyl group and rearrangement, leading to a common +13 Da adduct from residual impurities or fragmentation. A more direct cause could be the acylation of trace dimethylamine impurity in DMF, leading to a +44 Da adduct (after loss of H). Carefully check your mass spectra for other unexpected adducts.

  • Solution:

    • Lower the Temperature: Perform the reaction at 0 °C to room temperature.

    • Change the Order of Addition: Pre-activate the acid for a short period (5-10 min) before adding the amine. This minimizes the time the highly reactive intermediate is exposed to the excess base alone.

    • Use a More Hindered Base: 2,4,6-Collidine is even more hindered than DIPEA and can sometimes mitigate this issue.

Q6: My final product is difficult to purify. The workup is messy and I have trouble removing the urea byproduct or coupling reagents.

A: This is a common issue related to the polarity of the product and the choice of reagents. Oxetane-containing amides are often quite polar.

  • Explanation:

    • Carbodiimide Byproducts: If you use DCC or EDC, they form urea byproducts (DCU and EDU, respectively). DCU is notoriously difficult to remove by chromatography. EDU is water-soluble, which is a major advantage.[15]

    • Polar Products: The polarity of your product can cause it to remain in the aqueous layer during extraction or streak badly on silica gel columns.

  • Solution:

    • Reagent Choice:

      • If you must use a carbodiimide, always choose EDC over DCC for solution-phase chemistry due to the water-solubility of its byproduct (EDU).[13][15]

      • Consider using a reagent like Propylphosphonic Anhydride (T3P®). Its byproducts are water-soluble and easily removed with a simple aqueous wash.[16]

    • Workup Strategy:

      • Acid/Base Wash: After the reaction is complete, dilute with a suitable organic solvent (like EtOAc or DCM) and perform a series of aqueous washes. A standard sequence is: 1 M HCl or citric acid (removes excess amine/base), followed by saturated NaHCO₃ (removes excess carboxylic acid/HOBt), and finally brine.[17]

      • Caution with Polar Products: If your product has significant water solubility, these washes can lead to yield loss. Minimize the volume of aqueous washes or back-extract the aqueous layers with your organic solvent.

      • DMF Removal: If you used DMF as a solvent, it can be removed by washing with copious amounts of water. For a 5 mL reaction in DMF, wash with at least 5 x 10 mL of water.[18]

Section 3: Protocols & Methodologies

Standard Protocol for HATU-Mediated Coupling

This protocol provides a robust starting point for coupling this compound with a generic carboxylic acid.

  • Reagent Preparation:

    • To a clean, dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add this compound (1.1 eq).

    • Add HATU (1.2 eq).

  • Reaction Initiation:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add DIPEA (3.0 eq) dropwise via syringe. The order is important to ensure the base is available to free the amine as the acid is activated.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Let the reaction proceed for 2-16 hours. Monitor the consumption of the limiting reagent by TLC or LC-MS.

  • Workup and Purification:

    • Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and saturated aqueous NaCl (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 4: Reference Data

Table 1: Comparison of Common Amide Coupling Reagents

ReagentActivating AgentByproductAdvantagesDisadvantages
EDC / HOAt CarbodiimideWater-soluble ureaInexpensive, easy workupSlower, may require additives for difficult couplings.[15]
HATU Uronium SaltWater-solubleVery fast, efficient for hindered substrates, low racemization.[13]More expensive, can self-react if used in large excess.
T3P® Phosphonic AnhydrideWater-soluble phosphatesEasy workup, high reactivity, stable reagent.[16]Requires slightly more base, can be viscous.
DCC / DMAP CarbodiimideInsoluble DCUInexpensive, effectiveDCU byproduct is very difficult to remove.[15]

Section 5: Visual Workflows & Mechanisms

Troubleshooting Workflow for Low Coupling Yield

This diagram outlines a logical process for diagnosing and solving low-yield reactions.

TroubleshootingWorkflow cluster_solutions Solutions start Low Yield or Incomplete Reaction check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Amine HCl (1.1 eq)? - Acid (1.0 eq)? - Coupling Reagent (1.2 eq)? - Base (2-3 eq)? - Anhydrous Solvent? start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions - Temperature (0°C -> RT)? - Time (2-16h)? - Full Solubility? check_reagents->check_conditions Stoichiometry OK reagent_power Step 3: Assess Reagent Potency - Using EDC alone? check_conditions->reagent_power Conditions OK implement_fix Implement Solution reagent_power->implement_fix Yes reagent_power->implement_fix No (Using HATU, etc.) -> Re-evaluate Steric Hindrance & Increase Time/Temp sol_base Increase Base to 3.0 eq implement_fix->sol_base sol_reagent Switch to HATU or T3P implement_fix->sol_reagent sol_additive Add HOAt or Oxyma to EDC implement_fix->sol_additive sol_time Increase Reaction Time / Temp implement_fix->sol_time success Reaction Optimized sol_base->success sol_reagent->success sol_additive->success sol_time->success

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Potential Side Reaction: Oxetane Ring Opening

Under harsh acidic conditions, the oxetane ring can be opened by a nucleophile. This diagram illustrates why mild coupling conditions are essential.

RingOpening cluster_desired Desired Amide Coupling (Mild Conditions) cluster_side_reaction Side Reaction (Harsh Acidic Conditions) RCOOH R-COOH Activated [Activated Acid Intermediate] RCOOH->Activated + HATU/Base Amine Oxetan-3-amine Product Desired Amide Product Amine->Product Activated->Product Oxetane Oxetane Ring Protonated Protonated Oxetane (Activated for Opening) Oxetane->Protonated + Strong Acid (H⁺) Opened Ring-Opened Byproduct Protonated->Opened Nucleophile Nu- (e.g., Cl⁻, H₂O) Nucleophile->Opened

Caption: Desired reaction vs. potential acid-catalyzed ring-opening.

References

Technical Support Center: Synthesis of 3,3-Disubstituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,3-disubstituted oxetanes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable scaffolds. 3,3-Disubstituted oxetanes are increasingly sought-after motifs in medicinal chemistry due to their unique ability to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3] However, their synthesis is not without challenges, owing to the inherent ring strain of the four-membered ether.[4]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common issues encountered during the synthesis of 3,3-disubstituted oxetanes.

Part 1: Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of 3,3-disubstituted oxetanes, categorized by the synthetic methodology.

Intramolecular Cyclization (Williamson Ether Synthesis)

Intramolecular cyclization of a 1,3-diol derivative is a cornerstone for forming the oxetane ring.[4][5][6] The reaction typically involves the activation of one hydroxyl group (e.g., as a tosylate or halide) followed by base-mediated ring closure.

Problem 1: Low to No Yield of the Desired Oxetane

  • Possible Cause A: Competing Elimination Reaction (Grob Fragmentation).

    • Explanation: In cases where the substrate is appropriately substituted, particularly with aryl groups, a 1,4-elimination reaction known as Grob fragmentation can outcompete the desired intramolecular substitution, leading to the formation of an alkene.[5][7]

    • Troubleshooting:

      • Choice of Base: A sterically hindered, non-nucleophilic base such as potassium tert-butoxide (KOtBu) is often preferred to minimize elimination.[8] Sodium hydride (NaH) can also be effective.[8][9]

      • Solvent: A polar aprotic solvent like DMF or THF can favor the SN2 cyclization pathway.

      • Temperature Control: Running the reaction at lower temperatures can sometimes suppress the elimination pathway, which often has a higher activation energy.

  • Possible Cause B: Inefficient Leaving Group.

    • Explanation: The rate of the intramolecular SN2 reaction is highly dependent on the quality of the leaving group. Poor leaving groups will result in slow or incomplete reactions.

    • Troubleshooting:

      • Leaving Group Selection: While tosylates are common, mesylates or halides (iodides and bromides) can be more effective. Bromide has been shown to be a particularly effective leaving group for this cyclization.[9]

      • In Situ Activation: Consider methods that generate a potent leaving group in situ, for example, using triphenylphosphine and iodine to convert a diol to an iodo-alcohol just before the addition of base.[8]

  • Possible Cause C: Steric Hindrance.

    • Explanation: Bulky substituents at the 3-position or adjacent carbons can sterically hinder the backside attack required for the SN2 cyclization.

    • Troubleshooting:

      • Reaction Conditions: Prolonged reaction times or higher temperatures may be necessary, but be mindful of potential side reactions.

      • Alternative Strategy: If steric hindrance is severe, consider a different synthetic approach, such as the Paterno-Büchi reaction.

Experimental Protocol: Optimized Intramolecular Cyclization

This protocol is adapted from methodologies demonstrated to be effective for a range of substrates.[4][8][9]

  • Monotosylation of a 1,3-Diol:

    • Dissolve the 1,3-diol (1.0 equiv) in anhydrous pyridine or a mixture of CH2Cl2 and pyridine at 0 °C.

    • Slowly add p-toluenesulfonyl chloride (1.0-1.1 equiv) portion-wise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC until the starting material is consumed.

    • Work up by adding water and extracting with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous HCl to remove pyridine, followed by saturated NaHCO3 and brine. Dry over Na2SO4, filter, and concentrate. Purify the crude tosylate by column chromatography.

  • Cyclization:

    • Dissolve the purified monotosylate (1.0 equiv) in anhydrous DMF or THF (to a concentration of ~0.025 M).[9]

    • Cool the solution to 0 °C under an inert atmosphere (N2 or Ar).

    • Add NaH (1.2 equiv, 60% dispersion in mineral oil) or KOtBu (1.2 equiv) portion-wise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir until TLC indicates completion.[9]

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with an organic solvent, wash with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude oxetane by column chromatography.

Visualization of the Cyclization Workflow

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification Diol Diol Monotosylation Monotosylation Diol->Monotosylation TsCl, Pyridine Activated_Intermediate Activated_Intermediate Monotosylation->Activated_Intermediate Purification Cyclization Cyclization Activated_Intermediate->Cyclization NaH or KOtBu DMF or THF Crude_Oxetane Crude_Oxetane Cyclization->Crude_Oxetane Work-up Final_Product Final_Product Crude_Oxetane->Final_Product Chromatography G cluster_0 Influencing Factors Challenge Low Selectivity in Paterno-Büchi Reaction Alkene_Electronics Alkene Electronics (Electron-rich is better) Challenge->Alkene_Electronics Consider Carbonyl_Structure Carbonyl Structure (e.g., α-ketoesters) Challenge->Carbonyl_Structure Optimize Catalyst Catalyst Choice (Chiral Lewis Acids/Photocatalysts) Challenge->Catalyst Employ for Enantioselectivity

References

Technical Support Center: Controlling Regioselectivity in Nucleophilic Attack on Substituted Oxetanes

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the nucleophilic ring-opening of substituted oxetanes. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to achieve your desired synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the nucleophilic ring-opening of substituted oxetanes.

Q1: My nucleophilic attack on a 2-substituted oxetane is giving a mixture of regioisomers. How can I favor attack at the less substituted carbon (C4)?

A1: To favor attack at the less substituted carbon, you should employ conditions that promote a classic SN2-type mechanism. This is primarily governed by steric effects.[1]

  • Use a Strong, Sterically Unhindered Nucleophile: Hard nucleophiles like organolithium reagents, Grignard reagents, or metal hydrides predominantly attack the less sterically hindered carbon.[1][2]

  • Avoid Acidic Catalysts: Both Brønsted and Lewis acids can activate the oxetane oxygen, leading to the formation of a partial positive charge on the more substituted carbon (an oxocarbenium-like intermediate). This electronic effect can favor attack at the more substituted carbon, leading to a loss of regioselectivity.[1][3][4]

  • Reaction Conditions: Perform the reaction under neutral or basic conditions to prevent unwanted acid-catalyzed ring-opening.[5][6]

Q2: I want to achieve nucleophilic attack at the more substituted carbon (C2) of my 2-substituted oxetane. What conditions should I use?

A2: Directing the nucleophile to the more substituted carbon requires overcoming the steric hindrance at that position. This is typically achieved by enhancing the electronic preference for attack at the more substituted carbon.

  • Employ a Lewis or Brønsted Acid Catalyst: The addition of an acid catalyst coordinates to the oxetane oxygen, creating a more electrophilic species.[7] This coordination promotes the development of a partial positive charge on the adjacent carbons. For a 2-substituted oxetane, the more substituted carbon can better stabilize this positive charge, making it the preferred site for nucleophilic attack.[1]

  • Use a Weaker Nucleophile: Weak nucleophiles, such as alcohols or halides, are less likely to react without acid catalysis and will preferentially attack the more electrophilic carbon once the oxetane is activated.[1]

  • Consider the Oxetane Substituent: Electron-donating substituents at the C2 position will further stabilize the partial positive charge, enhancing the regioselectivity for attack at this position under acidic conditions.

Q3: My reaction with a 3,3-disubstituted oxetane is very sluggish. Why is this happening and what can I do?

A3: 3,3-disubstituted oxetanes are generally more stable and less prone to ring-opening.[8][9] The substituents sterically hinder the approach of the nucleophile to the C-O σ* antibonding orbital, which is necessary for the ring-opening to occur.[8]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier.

  • Use a Stronger Lewis Acid: A more potent Lewis acid, sometimes referred to as a "superacid" like Al(C6F5)3, can more effectively activate the oxetane and facilitate ring-opening.[10][11][12]

  • Consider Intramolecular Reactions: If possible, designing a substrate with an internal nucleophile can be more effective, as the proximity of the reacting groups can overcome the intermolecular steric hindrance.[13]

Q4: I am observing the formation of dimeric or polymeric byproducts. What is the cause and how can I minimize it?

A4: Dimerization or polymerization typically occurs when the alcohol product of the initial ring-opening reaction acts as a nucleophile and attacks another molecule of the activated oxetane.

  • Control Reactant Concentration: Higher concentrations can favor intermolecular reactions like dimerization.[12] Running the reaction at a lower concentration can disfavor these side reactions.

  • Slow Addition of a Limiting Reagent: If the oxetane is the limiting reagent, its slow addition to a solution of the nucleophile can help to ensure that it reacts with the intended nucleophile rather than the product.

  • Optimize Catalyst Loading: In acid-catalyzed reactions, a lower catalyst loading might be sufficient to promote the desired reaction without excessively activating the oxetane for polymerization.[12]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex regioselectivity issues.

Guide 1: Poor Regioselectivity in the Ring-Opening of 2-Aryl Oxetanes

Problem: You are attempting to open a 2-aryl oxetane with a nucleophile and are obtaining a mixture of 1,3- and 3,1-diol derivatives (after workup). Your goal is to selectively obtain one regioisomer.

Workflow for Troubleshooting Regioselectivity

G cluster_0 Goal: Attack at Less Substituted Carbon (C4) cluster_1 Goal: Attack at More Substituted Carbon (C2) start Poor Regioselectivity with 2-Aryl Oxetane goal1 Desired Product: Primary Alcohol start->goal1 goal2 Desired Product: Secondary Alcohol start->goal2 cond1 Reaction Conditions: Strong Nucleophile (e.g., R-Li, RMgX) No Acid Catalyst Low Temperature goal1->cond1 is controlled by action1 Troubleshooting Steps: 1. Ensure rigorous exclusion of acidic impurities. 2. Use a freshly prepared, strong nucleophile. 3. Lower the reaction temperature (-78 °C). 4. Consider a less coordinating solvent. cond1->action1 if failing, try cond2 Reaction Conditions: Weak Nucleophile (e.g., ROH, H2O) Lewis or Brønsted Acid Catalyst goal2->cond2 is controlled by action2 Troubleshooting Steps: 1. Screen different Lewis acids (e.g., BF3·OEt2, TiCl4, Al(C6F5)3). 2. Optimize catalyst loading and temperature. 3. Use a less nucleophilic solvent. 4. Ensure the aryl group is electron-donating to stabilize the carbocation. cond2->action2 if failing, try

Caption: Decision workflow for troubleshooting regioselectivity in 2-aryl oxetane ring-opening.

Mechanistic Considerations:

The regioselectivity of the nucleophilic attack on 2-aryl oxetanes is a delicate balance between steric and electronic effects.[1][14]

  • Steric Control (SN2-like): Without an acid catalyst, the reaction is primarily under steric control. The nucleophile will preferentially attack the less hindered C4 position.[1]

  • Electronic Control (SN1-like): In the presence of a Lewis or Brønsted acid, the oxetane oxygen is activated. This leads to the development of a partial positive charge on the adjacent carbons. The C2 carbon, being benzylic, can better stabilize this charge through resonance with the aryl ring. This makes C2 the more electrophilic center, favoring nucleophilic attack at this position.[1]

Experimental Protocols:

Protocol 1A: Favoring Attack at the Less Substituted Carbon (C4)

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the 2-aryl oxetane in a dry, non-coordinating solvent (e.g., toluene or hexane) to a cooled (-78 °C) reaction vessel.

  • Nucleophile Addition: Slowly add a solution of a strong nucleophile (e.g., n-butyllithium or phenylmagnesium bromide, 1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup and Purification: Allow the mixture to warm to room temperature, separate the layers, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 1B: Favoring Attack at the More Substituted Carbon (C2)

  • Setup: To a solution of the 2-aryl oxetane in a dry solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid (e.g., BF₃·OEt₂, 1.2 equivalents).

  • Nucleophile Addition: Add a weak nucleophile (e.g., methanol, 2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Workup and Purification: Perform a standard aqueous workup and purify the product by column chromatography. A study by Liu et al. (2022) demonstrates the use of a Brønsted acid (Tf₂NH) to catalyze the reaction of oxetan-3-ols with diols, showcasing a similar activation principle.[9][15]

Guide 2: Unwanted Ring-Opening During a Seemingly Unrelated Reaction Step

Problem: You have an oxetane-containing molecule and are performing a reaction on a different part of the molecule (e.g., deprotection, oxidation), but you are observing byproducts resulting from the opening of the oxetane ring.

Cause: The oxetane ring can be sensitive to acidic conditions, even if they are generated in situ or used during workup.[5][8] The presence of an internal nucleophile in your substrate can also lead to intramolecular ring-opening.[8][13]

Troubleshooting Strategy:
  • Analyze All Reagents and Conditions: Scrutinize every component of your reaction and workup for sources of acid. This includes acidic catalysts, acidic solvents, and acidic workup procedures.

  • Switch to Basic or Neutral Conditions: If possible, modify your reaction to proceed under basic or neutral conditions. For example, if you are removing a Boc protecting group with trifluoroacetic acid (TFA), consider alternative protecting groups that can be removed under non-acidic conditions.

  • Buffer the Reaction Mixture: If acidic conditions are unavoidable, the addition of a proton sponge or a non-nucleophilic base can help to neutralize any excess acid.

  • Modify the Workup: Avoid acidic aqueous workups. Use a biphasic workup with a mild base like sodium bicarbonate to neutralize the reaction before extraction.

Data Summary: Impact of Reaction Conditions on Oxetane Stability
ConditionPotential for Ring-OpeningMitigation Strategy
Strong Acid (e.g., HCl, H₂SO₄) HighAvoid; use alternative reagents.
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄) HighUse catalytic amounts at low temperatures.
Protic Solvents (e.g., Methanol) Moderate (if acid is present)Use aprotic solvents; ensure dryness.
Acidic Workup (e.g., aq. HCl) HighUse a basic quench (e.g., aq. NaHCO₃).
Elevated Temperatures Moderate to HighPerform reactions at the lowest possible temperature.

III. Advanced Concepts and Methodologies

Lewis Superacids for Challenging Substrates

For particularly unreactive oxetanes, such as some 2,2-disubstituted systems, standard Lewis acids may be insufficient. In these cases, a Lewis superacid like tris(pentafluorophenyl)alane (Al(C₆F₅)₃) can be employed.[10][11][12] A 2024 study detailed an aluminum-catalyzed regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols using 1 mol% of Al(C₆F₅)₃ in toluene at 40°C.[10][11][12] This method was particularly effective for electron-rich aryl oxetanes, suppressing the formation of unwanted allyl isomers.[10][11][12]

Visualizing the Mechanistic Dichotomy

The choice between steric and electronic control is central to achieving regioselectivity.

G cluster_0 Steric Control (SN2-like) cluster_1 Electronic Control (SN1-like) a 2-Substituted Oxetane c Attack at Less Hindered C4 a->c b Strong Nucleophile (e.g., R-Li) b->c d Primary Alcohol Product c->d e 2-Substituted Oxetane g Oxocarbenium-like Intermediate (Charge at C2) e->g f Lewis/Brønsted Acid f->g i Attack at More Electrophilic C2 g->i h Weak Nucleophile h->i j Secondary Alcohol Product i->j

Caption: Steric vs. Electronic Control in Oxetane Ring-Opening.

IV. References

  • F. F. Fleming, L. Yao, P. C. Ravikumar, L. Burdett, and J. J. Shook, "Selective Ring-Opening reactions of Unsymmetric Oxetanes," Chin. J. Org. Chem., 2010 , 30, 1561-1579.

  • A. Companyó, et al., "Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3," Adv. Synth. Catal., 2024 .

  • DDD UAB, "Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3," DDD UAB, 2024 .

  • A. Companyó, et al., "Regioselective Ring‐Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3," ResearchGate, 2024 .

  • S. Liu, et al., "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes," Org. Lett., 2022 , 24, 2365–2370.

  • X. -L. Jiang, "Regioselective ring opening reactions of unsymmetric oxetanes," ResearchGate, 2017 .

  • J. A. Bull, C. G. W. T. F. F. Fleming, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chem. Rev., 2016 , 116, 12150-12233.

  • M. D’hooghe, N. De Kimpe, "Oxetanes: formation, reactivity and total syntheses of natural products," PMC, 2023 .

  • J. A. Bull, et al., "Oxetanes in Drug Discovery Campaigns," PMC, 2021 .

  • S. Liu, et al., "Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes," NIH, 2022 .

  • The Dong Group, "Oxetane Presentation," The Dong Group, 2020 .

  • A. Pannecoucke, et al., "Oxetane Ring-Opening Reaction: A Key Step for the Preparation of Substituted (Fluoro)alkenyl as Acyclonucleoside Mimics," ResearchGate, 2024 .

  • J. A. Bull, et al., "Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives," Chem. Commun., 2023 , 59, 1627-1630.

  • BenchChem, "preventing decomposition of oxetane ring during synthesis," BenchChem, 2025 .

  • K. Hilby, "An Exploration of Oxetanes: Synthesis and Relevance," Denmark Group, 2020 .

  • S. Ahmad, et al., "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review," ResearchGate, 2016 .

  • A. A. G. Dora, et al., "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023 .

  • D. Le-Duc, et al., "Oxetane Synthesis via Alcohol C–H Functionalization," PMC, 2023 .

  • M. D'Auria, R. Racioppi, "Oxetane Synthesis through the Paternò-Büchi Reaction," MDPI, 2013 .

  • K. N. Houk, et al., "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions," ResearchGate, 2023 .

  • J. A. Bull, et al., "Brønsted Acid Mediated Synthesis of 1,4-Dioxanes," Synfacts, 2022 , 18, 0694.

  • D. Le-Duc, et al., "Synthesis of oxetanes from alcohols," ResearchGate, 2023 .

  • BenchChem, "Technical Support Center: Overcoming Low Yields in Oxetane Ring Formation," BenchChem, 2025 .

  • J. A. Bull, et al., "Mild Intramolecular Ring Opening of Oxetanes," Org. Lett., 2019 , 21, 9704–9708.

  • D. Le-Duc, et al., "Oxetane Synthesis via Alcohol C–H Functionalization," ACS Publications, 2023 .

  • J. A. Bull, et al., "Brønsted acid catalysed synthesis of oxetane and azetidine ethers," Org. Biomol. Chem., 2023 , 21, 5564-5568.

  • J. A. Bull, C. G. W. T. F. F. Fleming, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," PubMed, 2016 .

  • M. J. Krische, et al., "Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition," NIH, 2019 .

  • BenchChem, "Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity," BenchChem, 2025 .

References

Technical Support Center: Purification Strategies for Polar Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar oxetane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for common challenges encountered during the purification of these unique compounds. Oxetanes are increasingly utilized in medicinal chemistry to enhance properties like aqueous solubility and metabolic stability, but their inherent polarity can present significant purification hurdles.[1][2][3][4] This resource offers practical, field-proven insights to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during your purification workflows in a question-and-answer format.

Issue 1: My polar oxetane-containing product is not retaining on my reversed-phase (RP) C18 column and is eluting in the void volume.

  • Probable Cause: This is a classic sign of a compound that is too polar for traditional reversed-phase chromatography.[5][6] In RP-HPLC, the stationary phase is non-polar, and polar compounds have a weak affinity for it, leading to poor retention.[7][8][9][10] Highly aqueous mobile phases used to try and force retention can sometimes lead to phase collapse of the C18 ligands, causing irreproducible results.[11][12]

  • Solution:

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds.[5][6][8][13] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[6][13] In HILIC, a water layer forms on the stationary phase, and partitioning of the polar analyte into this layer leads to retention.[14]

    • Employ a Polar-Embedded or Polar-Endcapped RP Column: These columns have stationary phases that are modified to be more compatible with highly aqueous mobile phases and can offer better retention for moderately polar compounds.[5]

    • Explore Aqueous Normal-Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase that has a composition between normal-phase and reversed-phase.[15]

Issue 2: I am observing degradation of my oxetane-containing molecule on my silica gel column during normal-phase (NP) chromatography.

  • Probable Cause: The oxetane ring can be sensitive to acidic conditions, and standard silica gel has an acidic surface due to the presence of silanol groups.[16] This acidity can catalyze the ring-opening or degradation of sensitive oxetanes.[2][17]

  • Solution:

    • Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites by treating the silica gel with a base, such as triethylamine, in your mobile phase.[16]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[16] Alternatively, bonded phases like diol or amino columns can be used in normal-phase or HILIC mode and are generally less harsh.[13][18]

    • Minimize Contact Time: Perform the purification as quickly as possible to reduce the exposure of your compound to the stationary phase.

Issue 3: My polar oxetane product is co-eluting with a polar impurity of very similar polarity.

  • Probable Cause: The selectivity of your current chromatographic system is insufficient to resolve the two compounds.

  • Solution:

    • Optimize Your Gradient: Employ a shallower gradient during elution in the region where your product and the impurity are eluting. This can often improve resolution.[16][19]

    • Change the Solvent System: Altering the solvents in your mobile phase can change the selectivity of the separation. For instance, in normal-phase chromatography, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can provide different results.[19]

    • Orthogonal Chromatography: If optimizing the current method fails, switch to a completely different chromatographic mode.[16] If you are using normal-phase, try reversed-phase or HILIC. The different separation mechanisms will likely resolve the co-eluting compounds.

    • Preparative HPLC: For very challenging separations, preparative HPLC often provides higher resolution than flash chromatography.[16]

Issue 4: I am experiencing low recovery of my polar oxetane compound after purification.

  • Probable Cause: This could be due to several factors, including irreversible adsorption to the stationary phase, degradation during purification, or co-elution with other components.

  • Solution:

    • Check for Irreversible Adsorption: Highly polar compounds can sometimes bind very strongly to polar stationary phases like silica.[12] Using a less retentive stationary phase or a stronger mobile phase might help.

    • Assess Compound Stability: As mentioned, oxetanes can be sensitive.[2][17] Ensure your purification conditions (pH, temperature) are mild.

    • Improve Detection: If your compound has a poor chromophore, you may not be accurately tracking its elution. Consider using a more universal detector like an evaporative light scattering detector (ELSD) or a mass spectrometer.

Frequently Asked Questions (FAQs)

Q1: What is the best all-around chromatography technique for purifying polar oxetane-containing molecules?

There is no single "best" technique, as the optimal method depends on the specific properties of your molecule and the impurities present.[5] However, for highly polar oxetanes that are poorly retained in reversed-phase, HILIC is often a very effective starting point.[6][8][14] For moderately polar oxetanes, modern reversed-phase columns designed for aqueous mobile phases can also be successful.[5]

Q2: Can I use supercritical fluid chromatography (SFC) for purifying polar oxetanes?

Yes, SFC is increasingly being used for the purification of polar compounds.[20][21] SFC uses supercritical CO2 as the main mobile phase, often with a polar organic co-solvent like methanol. It offers advantages such as fast separations and reduced solvent consumption.[20] While traditionally favored for chiral separations, its application in achiral separations of polar molecules is growing.[20][22]

Q3: Is recrystallization a viable purification strategy for polar oxetane-containing molecules?

Recrystallization can be a very effective and economical method for purifying solid compounds, often yielding highly pure material.[16][23] The key challenge is finding a suitable solvent or solvent system where your product has high solubility at elevated temperatures and low solubility at cooler temperatures.[23] For polar compounds, solvent systems like ethanol/water or methanol/ethyl acetate are common starting points.[24][25] However, highly polar compounds can sometimes be difficult to crystallize due to their high solubility in polar solvents.[24]

Q4: How do I choose between normal-phase and reversed-phase chromatography for my oxetane-containing compound?

The choice depends on the overall polarity of your molecule. A general guideline is:

  • Normal-Phase (NP): The stationary phase is polar (e.g., silica), and the mobile phase is non-polar.[18][26][27] This is suitable for separating polar compounds, with less polar compounds eluting first.[15][27]

  • Reversed-Phase (RP): The stationary phase is non-polar (e.g., C18), and the mobile phase is polar.[7][9][10] This is the most common HPLC mode and is well-suited for non-polar to moderately polar compounds, with more polar compounds eluting first.[7][10][26]

For many polar oxetane-containing drug-like molecules, reversed-phase or HILIC will be more suitable than traditional normal-phase chromatography.[5][7]

Q5: My oxetane-containing compound is a solid. How should I prepare my sample for column chromatography?

For solid samples, you can either dissolve the crude material in a minimal amount of the initial mobile phase or a slightly stronger solvent and inject it directly. Alternatively, for flash chromatography, you can use a solid loading technique. This involves pre-adsorbing your crude material onto a small amount of silica gel or another inert support, evaporating the solvent, and then loading the dry powder onto the top of your column. This often leads to better peak shapes and resolution.

Data Summary

The following table provides a comparative overview of common chromatography techniques for the purification of polar molecules.

TechniqueStationary PhaseMobile PhaseElution Order of PolarityBest Suited For
Normal-Phase (NP) Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)IncreasingPolar compounds soluble in organic solvents.[18][26][27]
Reversed-Phase (RP) Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)DecreasingNon-polar to moderately polar compounds.[7][9][10]
HILIC Polar (e.g., Silica, Diol, Amide)High Organic with some AqueousDecreasingHighly polar, water-soluble compounds.[5][6][13]
SFC Various (often polar)Supercritical CO2 with polar co-solventVaries with conditionsChiral and achiral polar compounds.[20][22]

Purification Strategy Workflow

The selection of an appropriate purification strategy is a critical step. The following diagram illustrates a decision-making workflow to guide you in choosing the most suitable method for your polar oxetane-containing molecule.

Purification_Strategy cluster_chrom Chromatography Method Selection start Crude Polar Oxetane Compound is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No success_recrys Successful? recrystallization->success_recrys pure_solid Pure Solid Product success_recrys->pure_solid Yes success_recrys->chromatography No rp_screen Screen on Reversed-Phase (C18) chromatography->rp_screen rp_retention Adequate Retention? rp_screen->rp_retention optimize_rp Optimize RP Method rp_retention->optimize_rp Yes hilic_screen Try HILIC rp_retention->hilic_screen No pure_rp Pure Product (RP) optimize_rp->pure_rp hilic_retention Adequate Retention? hilic_screen->hilic_retention optimize_hilic Optimize HILIC Method hilic_retention->optimize_hilic Yes sfc_screen Consider SFC or NP hilic_retention->sfc_screen No pure_hilic Pure Product (HILIC) optimize_hilic->pure_hilic pure_other Pure Product (SFC/NP) sfc_screen->pure_other

Caption: A decision workflow for selecting a purification strategy for polar oxetane-containing molecules.

References

Managing scalability issues for reactions involving oxetane building blocks.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into managing the scalability of chemical reactions that incorporate oxetane building blocks. Due to their unique physicochemical properties—such as their ability to act as polar bioisosteres for gem-dimethyl and carbonyl groups, improve metabolic stability, and enhance aqueous solubility—oxetanes are increasingly vital in medicinal chemistry.[1][2][3] However, the inherent ring strain that confers these desirable properties also presents significant challenges during scale-up.[1][4] This resource offers a structured approach to troubleshooting common issues, ensuring the safe and efficient translation of oxetane-based reactions from the laboratory bench to process scale.

Frequently Asked Questions (FAQs) for Scaling Oxetane Reactions

This section addresses the most common questions and challenges encountered during the scale-up of reactions involving oxetane building blocks.

Q1: My oxetane-containing intermediate is degrading during scale-up, especially during acidic work-ups. What is causing this and how can I prevent it?

A1: The degradation of oxetanes, particularly under acidic conditions, is a well-documented issue stemming from the inherent strain of the four-membered ring.[4][5] The ring is susceptible to cleavage by nucleophiles, a reaction that is often catalyzed by acids. The stability of the oxetane ring is highly dependent on its substitution pattern; for instance, 3,3-disubstituted oxetanes are generally more stable.[4][6]

Troubleshooting Strategies:

  • Avoid Strong Acids: Whenever possible, use milder acids for pH adjustments or opt for non-acidic work-up procedures. If an acidic work-up is unavoidable, consider using a buffered system to maintain a less aggressive pH. Basic hydrolysis of esters, for example, is a scalable method that avoids ring-opening side reactions.[6]

  • Temperature Control: Perform acidic work-ups at low temperatures (0-5 °C) to minimize the rate of the ring-opening side reaction.

  • Late-Stage Introduction: A common strategy in multi-step syntheses is to introduce the oxetane moiety as late as possible to minimize its exposure to harsh reaction conditions in preceding steps.[4][5]

  • Protecting Groups: If the oxetane ring is part of a molecule with other functional groups that require acidic conditions for transformation, consider if a protecting group strategy for the oxetane itself is feasible, although this is less common.

Q2: I am observing a significant drop in yield for my Williamson etherification to form an oxetane ring when moving to a larger scale. What are the likely causes?

A2: The intramolecular Williamson etherification is a cornerstone for synthesizing the oxetane ring.[2][7] However, scalability issues often arise due to competing side reactions and mass transfer limitations.

Potential Causes and Solutions:

  • Intermolecular vs. Intramolecular Reaction: At higher concentrations, the probability of intermolecular reactions (polymerization) increases. To favor the desired intramolecular cyclization, maintain a high dilution. While this may seem counterintuitive for a large-scale process, using a controlled addition of the substrate to a heated solvent/base mixture can maintain pseudo-high dilution conditions.

  • Base Selection and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.[7] Ensure the base is sufficiently soluble in the chosen solvent to provide a consistent reaction rate. On a large scale, slurry handling of bases like NaH requires careful engineering controls.

  • Leaving Group: A good leaving group (e.g., tosylate, mesylate, or iodide) is essential for efficient cyclization.[7]

  • Grob Fragmentation: For certain substrates, particularly 1,3-diols with two aryl groups, Grob fragmentation can be a significant competing pathway, leading to an alkene instead of the oxetane.[8] Careful substrate design is key to avoiding this.

Q3: My Paternò-Büchi reaction for oxetane synthesis is inefficient on a larger scale. How can I improve its performance?

A3: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is a powerful tool for oxetane synthesis but presents unique scalability challenges.[3][9]

Key Considerations for Scale-Up:

  • Light Penetration: As the reaction volume increases, the path length for light penetration becomes a limiting factor. This can be addressed by using flow chemistry setups where the reaction mixture is passed through a narrow, irradiated tube, ensuring uniform light exposure.[10][11]

  • Wavelength and Filter: The choice of irradiation wavelength is crucial. Aromatic carbonyls typically require ~300 nm (Pyrex filter), while aliphatic carbonyls need higher energy light (~254 nm, quartz filter).[9]

  • Quantum Yield: The inherent quantum yield of the Paternò-Büchi reaction can be low.[9] Optimizing the concentration of reactants and the choice of solvent (non-polar solvents are generally preferred) can help maximize efficiency.

  • Side Reactions: Photochemical self-coupling of the carbonyl compound to form a pinacol derivative is a common side reaction.[9] Using the alkene in excess can help favor the desired cycloaddition.

Q4: I am concerned about the thermal safety of my oxetane ring-opening reaction at a multi-kilogram scale. What are the risks and how can I assess them?

A4: Reactions involving strained rings like oxetanes can be highly exothermic, posing a risk of thermal runaway if not properly managed.[4] A thermal runaway occurs when the heat generated by the reaction exceeds the heat removal capacity of the reactor, leading to a rapid increase in temperature and pressure.[8][12]

Risk Assessment and Mitigation:

  • Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction, heat flow, and adiabatic temperature rise. This data is essential for safe scale-up.

  • Controlled Addition: For highly exothermic reactions, a semi-batch process where one reactant is added at a controlled rate is crucial to manage heat evolution.

  • Emergency Cooling: Ensure the reactor is equipped with an adequate cooling system and an emergency cooling plan.

  • Worst-Case Scenario Analysis: Consider the potential consequences of a cooling failure and ensure appropriate pressure relief systems are in place.

Troubleshooting Guide for Oxetane Reactions at Scale

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Oxetane Formation - Competing intermolecular reactions (polymerization) - Inefficient cyclization conditions - Substrate degradation- Employ high-dilution conditions or controlled addition. - Optimize base, solvent, and leaving group. - Use milder reaction conditions and ensure inert atmosphere.
Product Degradation - Ring-opening under acidic or harsh conditions - Thermal instability- Use non-acidic or buffered work-ups. - Introduce the oxetane late in the synthesis. - Maintain strict temperature control throughout the process.
Inconsistent Reaction Profile - Poor mixing on a larger scale - Inefficient heat transfer - Reagent heterogeneity (e.g., solid base)- Ensure adequate agitation for the vessel size. - Monitor internal and jacket temperatures closely. - Use a soluble base or ensure efficient slurry mixing.
Difficult Purification - Formation of closely related byproducts - Residual starting materials- Optimize reaction selectivity to minimize byproducts. - Consider crystallization or distillation for purification at scale. - Develop a robust analytical method to monitor purity.

Detailed Experimental Protocols for Scalable Oxetane Synthesis

Protocol 1: Kilogram-Scale Intramolecular Williamson Etherification

This protocol is adapted from a reported kilogram-scale synthesis of an oxetane intermediate.[1]

Materials:

  • Precursor 1,3-diol with a suitable leaving group precursor (e.g., a primary alcohol to be converted to a tosylate)

  • Tosyl chloride

  • Pyridine or triethylamine

  • Sodium hydroxide or potassium tert-butoxide

  • Toluene or other suitable high-boiling solvent

Procedure:

  • Toxification: In a suitably sized reactor, dissolve the 1,3-diol in toluene. Cool the solution to 0-5 °C. Add pyridine or triethylamine, followed by the slow addition of tosyl chloride, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the amine, followed by a brine wash.

  • Cyclization: To the toluene solution of the tosylated intermediate, add a strong base such as powdered sodium hydroxide or potassium tert-butoxide. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the cyclization reaction until completion.

  • Final Work-up and Isolation: Cool the reaction mixture, wash with water to remove inorganic salts, and concentrate the organic layer under reduced pressure. The crude oxetane can be purified by distillation or crystallization.

Protocol 2: Scalable Paternò-Büchi Reaction in a Flow Reactor

This protocol outlines a general procedure for performing a Paternò-Büchi reaction in a continuous flow setup.[10][11]

Materials and Equipment:

  • Carbonyl compound (e.g., benzophenone)

  • Alkene (e.g., 2-methyl-2-butene)

  • Anhydrous, non-polar solvent (e.g., hexane, cyclohexane)

  • Flow reactor system with a UV-transparent tubing (e.g., FEP)

  • High-pressure liquid chromatography (HPLC) pump

  • UV lamp with appropriate wavelength and filter

  • Back-pressure regulator

Procedure:

  • Solution Preparation: Prepare a solution of the carbonyl compound and the alkene in the chosen solvent. The alkene is typically used in excess.

  • System Setup: Set up the flow reactor, ensuring the tubing is correctly positioned around the UV lamp for maximum irradiation.

  • Reaction Execution: Pump the solution through the reactor at a defined flow rate. The residence time in the irradiated zone is controlled by the flow rate and the reactor volume.

  • Reaction Monitoring: Collect samples at the reactor outlet and analyze by HPLC or GC to determine conversion and selectivity.

  • Optimization: Optimize the reaction by varying the residence time, reactant concentrations, and temperature.

  • Work-up and Isolation: The output from the reactor is collected. The solvent and excess alkene are removed under reduced pressure. The product is then purified by column chromatography, crystallization, or distillation.

Visualization of Workflows

Decision-Making Workflow for Troubleshooting Low Yield in Oxetane Synthesis

Caption: Troubleshooting flowchart for addressing low yields in oxetane synthesis.

General Workflow for Scalable Oxetane Synthesis

Caption: A generalized workflow for the scale-up of oxetane synthesis.

Safety Precautions for Large-Scale Oxetane Chemistry

  • Handling of Reagents: Key building blocks like oxetan-3-one are flammable liquids and should be handled in a well-ventilated area, away from ignition sources.[13][14][15] Grounding and bonding of equipment are necessary to prevent static discharge.[13][14]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and chemical-resistant gloves.[13][14][15]

  • Exothermic Reactions: As discussed, be prepared for highly exothermic reactions. Ensure robust temperature control and have a clear plan for managing any exotherms.

  • Pressure Management: Ring-opening reactions or thermal decomposition can lead to the evolution of gases. Ensure the reactor is equipped with appropriate pressure relief devices.

  • Waste Disposal: All waste containing oxetanes or other hazardous chemicals must be disposed of according to institutional and local regulations.[16]

References

Validation & Comparative

A Comparative Guide to Oxetan-3-amine and Azetidin-3-amine Scaffolds in Drug Analog Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Small, saturated heterocycles have emerged as powerful tools for fine-tuning the physicochemical profiles of lead compounds. Among these, the four-membered oxetane and azetidine rings are particularly valuable. This guide provides an in-depth, objective comparison of two key building blocks, oxetan-3-amine hydrochloride and azetidin-3-amine hydrochloride , for researchers engaged in drug discovery and development. We will explore their distinct impacts on molecular properties, supported by experimental data and detailed protocols, to inform rational drug design.

Structural and Physicochemical Foundations

At first glance, oxetan-3-amine and azetidin-3-amine are structurally similar, both being strained, four-membered rings with an amine at the 3-position. However, the substitution of a methylene group (in a cyclobutane) with an oxygen atom (oxetane) versus a nitrogen atom (azetidine) imparts fundamentally different electronic and physical properties. These differences are critical in their application as bioisosteres—substituents that retain similar biological activity but possess altered physicochemical characteristics.[1][2][3]

The hydrochloride salt form of these amines is commonly used to improve their solubility and stability for synthetic applications.[4]

cluster_oxe Oxetan-3-amine cluster_aze Azetidin-3-amine O O C1_O O->C1_O C2_O O->C2_O C3_O C C1_O->C3_O C2_O->C3_O NH2_O NH₂ C3_O->NH2_O Comparison Key Differences - Heteroatom (O vs. NH) - Basicity (pKa) - Polarity - H-bond capability C3_O->Comparison NH NH C1_A NH->C1_A C2_A NH->C2_A C3_A C C1_A->C3_A C2_A->C3_A NH2_A NH₂ C3_A->NH2_A C3_A->Comparison

Caption: Core structures of Oxetan-3-amine and Azetidin-3-amine.

Table 1: Comparative Physicochemical Properties
PropertyOxetan-3-amine HClAzetidin-3-amine 2HClRationale for Difference
Molecular Formula C₃H₈ClNOC₃H₁₀Cl₂N₂Presence of an additional amine group in azetidine.
Molecular Weight 109.56 g/mol [5]145.02 g/mol [6]Azetidine dihydrochloride has a higher mass.
cLogP (free base) -0.23[7]-0.8 (estimated)The oxygen in oxetane makes it slightly less polar than the N-H in azetidine.
TPSA (Ų) 35.25[7]38.1 (estimated)The N-H group in the azetidine ring contributes to a larger TPSA.
pKa of exocyclic NH₂ ~7.2 (estimated)[8]~10.5 (estimated)[8]Strong inductive electron-withdrawing effect of the oxetane oxygen significantly lowers basicity.
H-Bond Acceptors 2[7]2Both the ring heteroatom and the exocyclic amine can accept H-bonds.
H-Bond Donors 1[7]2Azetidine has an additional N-H donor within the ring.

The most striking difference lies in the basicity (pKa) of the exocyclic amine. The ether oxygen in the oxetane ring exerts a powerful inductive electron-withdrawing effect, significantly reducing the pKa of the neighboring amine by approximately 2-3 units compared to its azetidine counterpart.[9][10] This modulation of basicity is a critical design element in medicinal chemistry.

Impact on Drug Analog Properties: A Head-to-Head Comparison

Incorporating these scaffolds into a lead molecule can profoundly alter its pharmacological profile. The choice between them depends on the specific liabilities of the parent compound that need to be addressed.

Aqueous Solubility

The introduction of sp³-rich, polar scaffolds generally improves aqueous solubility by disrupting planar crystal packing.[11]

  • Oxetane: The oxetane motif is highly effective at increasing solubility.[12][13][14] Its polarity and ability to act as a hydrogen bond acceptor often lead to dramatic improvements in solubility, sometimes by orders of magnitude.[15]

  • Azetidine: Azetidines also enhance solubility compared to more lipophilic groups like piperidines or pyrrolidines.[1][16] Their ability to both donate and accept hydrogen bonds contributes to this effect.

Verdict: While both improve solubility, the oxetane ring is often superior in this regard and is frequently employed specifically to address poor solubility.[9][14]

Metabolic Stability

Blocking metabolically labile sites is a common strategy to improve a drug's half-life.

  • Oxetane: Oxetanes are excellent metabolic blockers, often used to replace metabolically vulnerable gem-dimethyl or isopropyl groups without increasing lipophilicity.[17] A unique feature is their potential to direct metabolism away from cytochrome P450 (CYP) pathways and towards microsomal epoxide hydrolase (mEH), which can reduce the risk of drug-drug interactions.[9][15]

  • Azetidine: Azetidines are also known to confer metabolic stability.[1][11][16] Their strained ring is generally more stable than corresponding acyclic amines.

Verdict: Both are effective metabolic blockers. The oxetane offers the unique potential advantage of shunting metabolism away from CYP enzymes, a desirable trait for avoiding common DDI pathways.[15]

Lipophilicity (LogD) and Permeability

Lipophilicity is a key determinant of a drug's permeability, potency, and toxicity.

  • Oxetane: A key advantage of the oxetane ring is its ability to add steric bulk without significantly increasing lipophilicity.[9] In many cases, replacing a carbocycle with an oxetane lowers the LogD, which can improve the overall ADME profile.[12][13]

  • Azetidine: Azetidines also serve to reduce lipophilicity compared to larger saturated heterocycles and provide favorable exit vectors from the ring.[1]

Verdict: Both scaffolds reduce lipophilicity relative to carbocyclic or larger heterocyclic analogs. The oxetane is particularly noteworthy for its ability to reduce LogD while providing steric bulk.

Basicity (pKa) and hERG Inhibition

High amine basicity is often associated with off-target effects, most notably inhibition of the hERG potassium channel, which can lead to cardiotoxicity.

  • Oxetane: The significant pKa-lowering effect of the oxetane is one of its most powerful features.[9] By reducing the basicity of a proximal amine, it can mitigate hERG binding and improve target selectivity, all while maintaining or improving other key properties.[12][13]

  • Azetidine: The azetidine nitrogen has a much weaker effect on the pKa of the exocyclic amine, resulting in a significantly more basic compound. This can be desirable if a strong base is required for target engagement but is often a liability.

Verdict: Oxetane is the clear choice when reducing amine basicity is a primary objective of the drug design strategy.

Solubility Solubility Stability Metabolic Stability LogD Lipophilicity (LogD) pKa Basicity (pKa) Oxetane Oxetan-3-amine Oxetane->Solubility ++ (Often Superior) Oxetane->Stability ++ (Blocks CYP sites, may shift to mEH) Oxetane->LogD -- (Significant Reduction) Oxetane->pKa -- (Strongly Reduces Basicity) Azetidine Azetidin-3-amine Azetidine->Solubility + Azetidine->Stability ++ (Blocks CYP sites) Azetidine->LogD - Azetidine->pKa ~ (Maintains Basicity)

Caption: Impact of Scaffolds on Key Drug Properties.

Experimental Protocols: Synthesis and Comparative Analysis

To provide a practical framework, we describe a standard synthetic procedure followed by a key comparative assay. The protocols are designed as a self-validating system where the synthesized analogs are directly compared.

Protocol 1: Synthesis of N-Aryl Amide Analogs via Amide Coupling

This protocol describes the coupling of a generic aryl carboxylic acid with both this compound and azetidin-3-amine dihydrochloride.

Objective: To synthesize matched pairs of amide analogs for direct comparison.

Materials:

  • Aryl Carboxylic Acid (e.g., 4-chlorobenzoic acid)

  • This compound

  • Azetidin-3-amine dihydrochloride

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄

Procedure:

  • Free-Basing the Amine (in situ):

    • In separate vials, dissolve this compound (1.1 eq) and azetidin-3-amine dihydrochloride (1.1 eq) in anhydrous DMF.

    • To the oxetane vial, add DIPEA (2.2 eq).

    • To the azetidine vial, add DIPEA (3.3 eq) to neutralize both hydrochloride salts and the subsequent amide coupling reaction. Stir both for 10 minutes at room temperature. Causality: Sufficient base is critical to liberate the free amine nucleophile, with the dihydrochloride requiring more equivalents.

  • Carboxylic Acid Activation:

    • In a separate flask, dissolve the aryl carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature to form the activated ester. Causality: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization.

  • Coupling Reaction:

    • Slowly add the activated acid solution to each of the amine solutions prepared in Step 1.

    • Allow the reactions to stir at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure amide analogs.

Protocol 2: Comparative Kinetic Solubility Assay via Nephelometry

Objective: To quantitatively compare the aqueous solubility of the synthesized oxetane and azetidine analogs.

Materials:

  • Purified oxetane and azetidine amide analogs

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nephelometer with a 96-well plate reader

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of each analog in 100% DMSO.

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the stock solutions in DMSO to create a concentration gradient (e.g., from 200 µM down to 1.56 µM).

  • Solubility Measurement:

    • Using an automated liquid handler, rapidly add PBS (pH 7.4) to each well, diluting the DMSO concentration to a final 1-2%. Causality: The rapid addition of aqueous buffer to the DMSO solution causes poorly soluble compounds to precipitate out of solution, generating turbidity.

    • Immediately place the plate in a nephelometer and measure the turbidity (light scattering) of each well.

  • Data Analysis:

    • Plot the turbidity reading against the compound concentration.

    • The concentration at which the turbidity signal sharply increases above the baseline is determined as the kinetic aqueous solubility.

    • Compare the solubility values obtained for the oxetane analog versus the azetidine analog.

cluster_synth Synthesis Workflow cluster_assay Comparative Analysis Amine Oxetan-3-amine HCl or Azetidin-3-amine 2HCl FreeBase In situ Free-Basing (DIPEA, DMF) Amine->FreeBase Couple Amide Coupling FreeBase->Couple Acid Aryl Carboxylic Acid Activate Acid Activation (HATU, DIPEA) Acid->Activate Activate->Couple Purify Purification Couple->Purify Analogs Matched Pair of Analogs Purify->Analogs Sol Solubility Assay (Nephelometry) Analogs->Sol Stab Metabolic Stability Assay (Microsomes, LC-MS) Analogs->Stab LogD LogD Measurement (Shake-flask) Analogs->LogD Results Comparative Data (Solubility, t½, LogD) Sol->Results Stab->Results LogD->Results

Caption: Experimental workflow for synthesis and comparative analysis.

Conclusion and Strategic Recommendations

Both oxetan-3-amine and azetidin-3-amine are invaluable building blocks in modern drug discovery. The choice between them is not about which is "better," but which is fitter for purpose.

  • Choose Oxetan-3-amine when:

    • The primary goal is to significantly increase aqueous solubility .[12][14]

    • Reducing amine basicity is critical to mitigate hERG liability or improve selectivity.[9][13]

    • The parent molecule suffers from rapid CYP-mediated metabolism .[15]

    • A reduction in lipophilicity is required without sacrificing steric bulk.[12]

  • Choose Azetidin-3-amine when:

    • Maintaining or slightly increasing amine basicity is necessary for target engagement.

    • A rigid scaffold is needed to improve metabolic stability and ligand efficiency.[18][19]

    • The synthetic route or target requires the presence of a secondary amine within the ring for further functionalization.

By understanding the distinct physicochemical consequences of incorporating these scaffolds, medicinal chemists can make more informed, rational decisions, accelerating the journey from a promising hit to a viable drug candidate.

References

A Senior Application Scientist's Guide to Oxetane as a Carbonyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Medicinal Chemistry Professionals

In modern drug discovery, the quest for molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is as critical as the pursuit of potency. The carbonyl group, while a ubiquitous and vital functional group, often presents metabolic liabilities and can contribute to suboptimal physicochemical properties. This guide provides an in-depth comparison of the oxetane ring as a bioisosteric replacement for the carbonyl group, offering experimental insights and data-driven rationale for its strategic implementation in drug design campaigns.

The Rationale for Carbonyl Replacement: Overcoming Inherent Liabilities

The carbonyl group is a cornerstone of molecular design, acting as a key hydrogen bond acceptor and influencing molecular conformation. However, its susceptibility to metabolic reduction (e.g., ketone to alcohol) and its potential to contribute to high lipophilicity can hinder the development of viable drug candidates. Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity but possesses improved properties, is a foundational tactic in medicinal chemistry.[1] The oxetane ring has emerged as a compelling bioisostere for the carbonyl group due to its unique combination of structural and electronic features.[2][3][4]

Key Considerations for Carbonyl Groups:

  • Metabolic Instability: Ketones and aldehydes are prone to reduction by carbonyl reductases. Amides and esters are susceptible to hydrolysis.

  • Physicochemical Properties: Can contribute to poor aqueous solubility depending on the overall molecular context.

  • Epimerization: The α-carbon to a carbonyl can be susceptible to epimerization, leading to loss of activity or unwanted isomers.[5]

The oxetane ring, a four-membered cyclic ether, offers a solution by mimicking the key hydrogen bond accepting capability and spatial orientation of a carbonyl group while introducing significant improvements in metabolic stability and other crucial drug-like properties.[5][6]

Structural and Physicochemical Analogy: Oxetane vs. Carbonyl

The effectiveness of oxetane as a carbonyl bioisostere stems from its structural and electronic similarities. The oxygen atom's lone pairs in an oxetane are spatially oriented in a manner comparable to those of a carbonyl oxygen, allowing it to maintain crucial hydrogen bonding interactions within a target protein's active site.[5][6] The puckered, three-dimensional nature of the oxetane ring also introduces greater sp³ character compared to the planar sp² carbonyl, which can improve solubility and provide access to new intellectual property space.[2][3]

dot graph Oxetane_vs_Carbonyl { layout=neato; node [shape=none, margin=0]; edge [arrowhead=none, style=dashed, color="#5F6368"];

// Carbonyl Group C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0,1!"]; R1 [label="R", pos="-0.8,-0.5!"]; R2 [label="R'", pos="0.8,-0.5!"]; C1 -- O1 [style=solid, penwidth=2, color="#202124"]; C1 -- R1 [style=solid, color="#202124"]; C1 -- R2 [style=solid, color="#202124"]; label_carbonyl [label="Carbonyl Group\n(Planar, sp²)", pos="0,-1.5!", fontsize=10, fontcolor="#202124"];

// Oxetane Group C2 [label="C", pos="3,0!"]; C3 [label="CH₂", pos="2.5,1!"]; O2 [label="O", pos="3.5,1!"]; C4 [label="CH₂", pos="3,1.7!"]; R3 [label="R", pos="2.2,-0.5!"]; R4 [label="R'", pos="3.8,-0.5!"]; C2 -- C3 [style=solid, color="#202124"]; C3 -- C4 [style=solid, color="#202124"]; C4 -- O2 [style=solid, color="#202124"]; O2 -- C2 [style=solid, color="#202124"]; C2 -- R3 [style=solid, color="#202124"]; C2 -- R4 [style=solid, color="#202124"]; label_oxetane [label="3,3-disubstituted Oxetane\n(Puckered, sp³)", pos="3,-1.5!", fontsize=10, fontcolor="#202124"];

// Analogy Lines O1 -- O2 [label=" H-bond acceptor", fontsize=9, fontcolor="#4285F4"]; R1 -- R3 [label=" Conserved Vectors", fontsize=9, fontcolor="#34A853"]; R2 -- R4 [label=" ", fontsize=9];

} enddot Caption: Bioisosteric relationship between a carbonyl and a 3,3-disubstituted oxetane.

Comparative Performance Analysis: A Data-Driven Perspective

The decision to employ a bioisosteric replacement must be grounded in quantitative data. The substitution of a carbonyl group with an oxetane moiety can profoundly and beneficially impact several key drug-like properties.[2][7]

Replacing a carbonyl with an oxetane generally leads to an increase in polarity and a reduction in lipophilicity (LogD), which can be highly advantageous.[8] This shift often translates into improved aqueous solubility, a critical parameter for oral bioavailability.[9][10] Furthermore, the oxetane ring's stability and electron-withdrawing nature can favorably modulate the pKa of nearby amines.[3][10][11]

PropertyCarbonyl Compound (Parent)Oxetane AnalogRationale for Change
Aqueous Solubility Often lower, scaffold-dependentGenerally Increased[7][12]The oxetane is more polar and its 3D structure disrupts crystal packing.[3]
Lipophilicity (LogD) HigherLower[8]The polar ether functionality reduces overall lipophilicity.[2][10]
Metabolic Stability Susceptible to reduction/hydrolysisSignificantly Improved[7][9]The C-O bonds of the ether are more resistant to metabolic cleavage than the C=O bond.[5]
Basicity of Proximal Amine (pKa) N/A (relative to parent amine)Lowered[11]The oxetane's oxygen atom exerts a strong inductive electron-withdrawing effect.[3][10]

Note: The magnitude of these effects is context-dependent and varies with the molecular scaffold.[7][9]

In a notable example from a drug discovery program targeting Matrix Metalloproteinase-13 (MMP-13), a lead compound suffered from poor metabolic stability and low solubility.[6] Replacing a metabolically vulnerable group with an oxetane unit led to a derivative that maintained potent nanomolar inhibitory activity while exhibiting significantly improved metabolic stability and aqueous solubility.[6] This case highlights the practical success of this bioisosteric strategy in overcoming common development hurdles.

Experimental Protocols & Workflows

To validate the benefits of an oxetane-for-carbonyl swap, rigorous experimental evaluation is essential. Below are standardized protocols for the synthesis of a representative oxetane-containing building block and a crucial in vitro assay for comparing metabolic stability.

This protocol outlines a common method for accessing a 3-substituted oxetane, a versatile building block. The causality behind this choice is its utility in introducing the oxetane core into a variety of scaffolds via amide coupling or reductive amination.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in methanol (MeOH, 0.2 M) at 0 °C, add ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq).

  • Strecker Reaction: Stir the reaction mixture at room temperature for 12 hours. The formation of the α-aminonitrile intermediate is the critical step.

  • Hydrolysis: Add concentrated hydrochloric acid (HCl, 10 eq) and heat the mixture to reflux for 6 hours. This step hydrolyzes the nitrile to a carboxylic acid and subsequently promotes decarboxylation.

  • Workup and Isolation: Cool the reaction to room temperature and adjust the pH to >10 with aqueous sodium hydroxide (NaOH). Extract the aqueous layer with dichloromethane (DCM). Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel to afford the desired 3-amino-3-phenyloxetane.

The gold-standard for assessing metabolic stability is the in vitro liver microsomal stability assay. This self-validating system includes positive controls (compounds with known metabolic fates) to ensure the assay is performing correctly.

G A Prepare Stock Solutions (10 mM in DMSO) - Test Compound (Carbonyl) - Test Compound (Oxetane) - Positive Control (e.g., Verapamil) E Add Test Compounds (Final concentration ~1 µM) A->E B Prepare Incubation Mixture - Phosphate Buffer (pH 7.4) - Human Liver Microsomes (HLM) - MgCl₂ C Pre-warm HLM mixture at 37°C for 5 min B->C D Initiate Reaction Add NADPH (cofactor) C->D D->E F Incubate at 37°C Aliquot at t = 0, 5, 15, 30, 60 min E->F G Quench Reaction Add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze Supernatant by LC-MS/MS H->I J Determine % Parent Compound Remaining vs. Time I->J K Calculate Intrinsic Clearance (CLint) J->K

Strategic Considerations for Implementation

The decision to replace a carbonyl with an oxetane should be a strategic one, based on the specific liabilities of the lead compound.

  • When is it most effective? This strategy is particularly powerful when a lead compound exhibits high potency but is plagued by rapid metabolic clearance via carbonyl reduction or when poor solubility is a primary obstacle.

  • Synthetic Tractability: While synthetic methods for oxetanes have advanced significantly, they can still present challenges compared to the chemistry of simple ketones or amides.[7][13][14][15] The stability of the oxetane ring, particularly substitution at the 3-position, is a key consideration.[2][3] 3,3-disubstituted oxetanes are generally the most stable.[2][3]

  • Potential Pitfalls: In some rare cases, the incorporation of an oxetane has been reported to decrease solubility, highlighting the context-dependent nature of this modification.[7] Therefore, direct experimental comparison of matched molecular pairs is always necessary.

Conclusion

The use of an oxetane as a bioisosteric replacement for a carbonyl group is a validated and powerful strategy in modern medicinal chemistry.[3] It offers a clear pathway to mitigating metabolic instability and enhancing aqueous solubility while preserving or improving biological activity. By understanding the underlying principles and employing rigorous, data-driven experimental workflows, research scientists can effectively leverage this unique heterocyclic motif to accelerate the development of safer and more effective medicines.

References

The Oxetane Advantage: A Comparative Guide to Enhancing Metabolic Stability Over Morpholine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability remains a critical hurdle. Rapid metabolism can curtail a compound's half-life, reduce bioavailability, and lead to the formation of reactive or toxic metabolites. For decades, the morpholine ring has been a stalwart in medicinal chemistry, incorporated to enhance solubility and other physicochemical properties. However, its susceptibility to metabolic degradation is a well-documented liability. This guide provides an in-depth, data-driven comparison of oxetane-containing compounds and their morpholine analogs, demonstrating the strategic advantage of oxetanes in designing metabolically resilient therapeutics.

The Morpholine Moiety: A Double-Edged Sword

The six-membered morpholine heterocycle is a familiar scaffold in numerous approved drugs, valued for its ability to improve aqueous solubility and provide desirable pharmacokinetic properties.[1][2] Nevertheless, the morpholine ring is frequently a site of metabolic attack.[3] Oxidative degradation of the morpholine ring is a predominant metabolic pathway for many drugs containing this moiety.[3] This metabolism is often mediated by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for Phase I drug metabolism.[1][4] Such CYP-mediated metabolism can lead to high clearance and potential drug-drug interactions.

Oxetanes: Engineering Metabolic Stability

The incorporation of an oxetane, a four-membered cyclic ether, into drug scaffolds has emerged as a powerful strategy to circumvent the metabolic liabilities associated with moieties like morpholine.[5][6] Oxetanes can act as bioisosteric replacements for morpholine, offering improved metabolic profiles while maintaining or enhancing other desirable properties.[5] The key advantages of oxetanes in this context are twofold: they can sterically shield metabolically vulnerable positions and they can redirect metabolism away from the often-problematic CYP450 pathways.[5][7]

One of the most significant findings is that oxetane rings can be hydrolyzed by microsomal epoxide hydrolase (mEH), an alternative, non-oxidative metabolic route.[8][9] By shunting metabolism through non-CYP450 pathways, the incorporation of an oxetane can decrease the likelihood of drug-drug interactions.[7]

Data-Driven Comparison: Oxetanes vs. Morpholine Analogs

The enhanced metabolic stability of oxetane-containing compounds over their morpholine counterparts is not merely theoretical. Experimental data from in vitro microsomal stability assays consistently demonstrate this advantage. Intrinsic clearance (CLint), a measure of the rate of metabolism by liver enzymes, is a key parameter in these assays; a lower CLint value signifies greater metabolic stability.

Case Study: Spleen Tyrosine Kinase (SYK) Inhibitors

A compelling example comes from the development of Spleen Tyrosine Kinase (SYK) inhibitors. The drug candidate entospletinib, which contains a morpholine ring, was withdrawn from clinical development partly due to high metabolic clearance resulting from the oxidation of the morpholine moiety.[10] In a subsequent optimization campaign, the morpholine ring was replaced with an N-oxetane piperazine moiety. This strategic switch resulted in a significant improvement in metabolic stability.[2]

Compound StructureMoietyHuman Liver Microsome CLint (µL/min/mg)Reference
Entospletinib AnalogMorpholineHigh[2][10]
Lanraplenib PrecursorN-oxetane piperazineLow (Improved Stability)[2][10]
Table 1: Comparison of metabolic stability in SYK inhibitors. Replacing the metabolically labile morpholine with an N-oxetane piperazine led to enhanced metabolic stability.
Spirocyclic Oxetanes as Morpholine Bioisosteres

Spirocyclic oxetanes have been investigated as structural analogs of morpholine. These compounds can offer improved metabolic stability while retaining the beneficial solubilizing properties of morpholine.[3] A study comparing various spirocyclic oxetaneamines to a morpholine derivative provided quantitative data on their clearance rates in human and mouse liver microsomes.

CompoundMoietyHuman Liver Microsome CLint (µL/min/mg)Mouse Liver Microsome CLint (µL/min/mg)
Reference Compound Morpholine Moderate Low to Moderate
β-Spiro-oxetane AzetidineSpirocyclic OxetaneVery LowVery Low
β-Spiro-oxetane PyrrolidineSpirocyclic OxetaneVery LowLow
Table 2: Comparative metabolic stability of a morpholine derivative and spirocyclic oxetaneamines. The spirocyclic oxetanes, particularly with the oxetane in the β-position to the amine, demonstrate significantly lower clearance rates, indicating superior metabolic stability. (Adapted from[3])

The Mechanistic Underpinnings of Enhanced Stability

The superior metabolic stability of oxetane-containing compounds compared to their morpholine analogs can be attributed to several key factors:

  • Metabolic Switching : Oxetanes can divert metabolism from CYP450-mediated oxidation, which is a common pathway for morpholine degradation, to mEH-catalyzed hydrolysis.[7][8] This shift in metabolic pathways can lead to a more predictable and often slower clearance rate.

  • Steric Hindrance : The rigid, three-dimensional structure of the oxetane ring can act as a steric shield, blocking access of metabolic enzymes to adjacent, susceptible sites on the molecule.[5]

  • Electronic Effects : The electron-withdrawing nature of the oxetane's oxygen atom can influence the electronic properties of neighboring functional groups, potentially making them less susceptible to enzymatic attack.

G cluster_0 Morpholine Metabolism cluster_1 Oxetane Metabolism Morpholine_Drug Morpholine-Containing Drug CYP450 CYP450 Enzymes Morpholine_Drug->CYP450 Oxidation Oxetane_Drug Oxetane-Containing Analog Morpholine_Drug->Oxetane_Drug Bioisosteric Replacement Oxidized_Metabolites Oxidized Metabolites (High Clearance) CYP450->Oxidized_Metabolites mEH Microsomal Epoxide Hydrolase (mEH) Oxetane_Drug->mEH Hydrolysis Diol_Metabolites Diol Metabolites (Alternative Pathway) mEH->Diol_Metabolites

Figure 1: Metabolic pathways of morpholine vs. oxetane analogs.

Experimental Protocols

To empower researchers to validate these findings within their own discovery programs, we provide a standardized protocol for assessing in vitro metabolic stability.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the intrinsic clearance (CLint) of a test compound by measuring its rate of disappearance upon incubation with liver microsomes.

Materials:

  • Test compound and positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile or methanol with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and controls in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the liver microsomes in phosphate buffer on ice.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution.

    • Add the test compound or control to initiate the reaction. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (k / [microsomal protein concentration in mg/mL]) * 1000

G A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Microsomes and Compound at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate and Sample at Time Points C->D E Quench Reaction (Cold Solvent + IS) D->E F Protein Precipitation (Centrifugation) E->F G LC-MS/MS Analysis of Supernatant F->G H Calculate CLint G->H

Figure 2: Workflow for in vitro microsomal stability assay.

Conclusion: A Strategic Shift in Drug Design

The evidence strongly supports the use of oxetanes as a superior alternative to morpholine for enhancing the metabolic stability of drug candidates. By strategically replacing metabolically labile morpholine rings with oxetanes, medicinal chemists can block sites of oxidative metabolism and shunt clearance through alternative, often more predictable, pathways. This data-driven approach, validated by standardized in vitro assays, empowers drug discovery teams to design more robust compounds with improved pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.

References

The Oxetane Effect: A Comparative Guide to pKa Modulation of Adjacent Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic manipulation of a drug candidate's physicochemical properties is as crucial as the optimization of its pharmacological activity. Among these properties, the acid dissociation constant (pKa) of ionizable groups, particularly amines, plays a pivotal role in dictating a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target effects. This guide provides an in-depth analysis of how the incorporation of an oxetane ring, a small, polar, four-membered ether, can be a powerful tool to predictably modulate the pKa of adjacent amines. We will explore the underlying scientific principles, present comparative experimental data, and provide detailed protocols for the determination of these crucial parameters.

The Significance of Amine pKa in Drug Design and the Rise of the Oxetane Motif

Amines are prevalent in a vast number of pharmaceuticals due to their ability to form salt forms, which often enhance solubility and crystallinity. However, the basicity of an amine, quantified by its pKa, can be a double-edged sword. High basicity can lead to undesirable characteristics such as lysosomal trapping, hERG channel inhibition (a common cause of cardiac toxicity), and poor membrane permeability.[1][2] Therefore, the ability to fine-tune the pKa of an amine to a desired range is a key strategy in drug optimization.

The oxetane ring has emerged as a valuable motif in drug discovery for its unique combination of properties.[1][3][4] It is a small, polar, and three-dimensional scaffold that can serve as a bioisostere for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility and metabolic stability.[1][4] Crucially, the oxetane ring exerts a potent inductive electron-withdrawing effect, which can significantly reduce the basicity of nearby amines.[1]

The Inductive Effect of Oxetane on Amine pKa: A Quantitative Analysis

The primary mechanism by which an oxetane moiety lowers the pKa of an adjacent amine is through its strong negative inductive effect (-I effect). The electronegative oxygen atom within the strained four-membered ring withdraws electron density from the surrounding atoms, including the nitrogen of a nearby amine. This reduction in electron density on the nitrogen atom makes its lone pair of electrons less available for protonation, thereby decreasing the amine's basicity and lowering its pKa.[2][5]

The magnitude of this pKa modulation is highly dependent on the distance between the oxetane ring and the amine nitrogen. The effect is most pronounced when the amine is directly attached to the oxetane ring (α-position) and diminishes rapidly with increasing distance.

Comparative pKa Data: With and Without Oxetane Substitution

The following table summarizes the experimentally observed and calculated impact of oxetane substitution on the pKa of adjacent amines at different positions.

Position of Amine Relative to OxetaneTypical pKa Reduction (ΔpKa)Example: Amine StructurepKa (without Oxetane)pKa (with Oxetane)Reference
α (alpha) ~2.7 units3-Aminooxetane~9.9 (for a typical primary amine)~7.2[1]
β (beta) ~1.9 unitsN-(Oxetan-3-ylmethyl)amine~10.5~8.6[1]
γ (gamma) ~0.7 unitsN-(2-(Oxetan-3-yl)ethyl)amine~10.6~9.9[1]
δ (delta) ~0.3 unitsN-(3-(Oxetan-3-yl)propyl)amine~10.6~10.3[1]

This predictable, distance-dependent effect allows medicinal chemists to strategically place an oxetane ring within a molecule to achieve a target pKa for a specific amine, thereby optimizing its drug-like properties. For instance, in the development of mTOR inhibitors, the introduction of an oxetane substituent on a tertiary alkylamine reduced the pKa from 7.6 to 5.0, which in turn mitigated hERG liability.[1][2]

Visualizing the Electronic Impact: A Conceptual Workflow

The electron-withdrawing nature of the oxetane and its impact on a neighboring amine can be conceptually understood and computationally modeled. The following diagram illustrates the logical workflow for such an analysis.

G cluster_0 Structural Input cluster_1 Computational Analysis cluster_2 Analysis & Interpretation Start Define Amine Structures: 1. Without Oxetane (Reference) 2. With α-Oxetane Substitution QM Quantum Mechanical Calculations (e.g., DFT) Start->QM Input Structures ESP Generate Electrostatic Potential (ESP) Maps QM->ESP pKa_calc In Silico pKa Prediction QM->pKa_calc Compare_ESP Compare ESP Maps: - Electron density on Nitrogen - Acidity of N-H proton ESP->Compare_ESP Compare_pKa Compare Calculated pKa Values with Experimental Data pKa_calc->Compare_pKa Conclusion Correlate Electronic Effects with Observed pKa Shift Compare_ESP->Conclusion Compare_pKa->Conclusion G cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Prepare Amine Solution (0.01 M) C Calibrate pH Meter A->C B Prepare Standardized Titrant (0.1 M HCl) D Titrate Amine with HCl, Record pH vs. Volume B->D C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Equivalence Point E->F G Calculate pKa at Half-Equivalence Point F->G

References

Biological activity of a parent compound versus its oxetane-substituted analog.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of Parent Compounds Versus Their Oxetane-Substituted Analogs

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to bioisosteric replacement strategies to fine-tune the properties of lead compounds. Among the rising stars in the medicinal chemistry toolbox is the oxetane ring, a four-membered cyclic ether. Its incorporation into a parent molecule can profoundly alter its biological activity and physicochemical characteristics, often transforming a promising but flawed compound into a viable drug candidate.[1][2]

This guide provides a comprehensive comparison of parent compounds versus their oxetane-substituted analogs, offering insights into why this structural modification has become a go-to strategy for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale behind the observed improvements, present supporting experimental data, and provide detailed protocols for key assays.

The Rationale for Oxetane Substitution: Beyond a Simple Isostere

The oxetane ring is frequently employed as a bioisostere for gem-dimethyl and carbonyl groups.[3][4] However, its impact extends far beyond simple mimicry. The introduction of this small, polar, and three-dimensional motif can trigger a cascade of beneficial changes in a molecule's properties.[5][6]

The key advantages of incorporating an oxetane moiety include:

  • Enhanced Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can significantly improve a compound's interaction with water, leading to a substantial increase in aqueous solubility. This is a critical parameter for oral bioavailability and formulation development.[7]

  • Improved Metabolic Stability: The oxetane ring can act as a metabolic shield, blocking sites on a molecule that are susceptible to enzymatic degradation, particularly by cytochrome P450 enzymes. This leads to a longer half-life and improved pharmacokinetic profile.[4][8]

  • Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the oxetane ring offers a means to increase steric bulk without a corresponding increase in lipophilicity (LogD). This can lead to improved safety profiles and reduced off-target effects.[1]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the pKa of nearby basic functional groups, such as amines. This fine-tuning of basicity can be crucial for optimizing target engagement and reducing off-target liabilities, such as hERG channel inhibition.[1][2]

  • Conformational Rigidity: The constrained nature of the four-membered ring can lock a molecule into a more favorable conformation for binding to its biological target, potentially increasing potency.[5]

The following diagram illustrates the conceptual workflow for comparing a parent compound to its oxetane-substituted analog.

G cluster_0 Compound Selection & Synthesis cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Activity cluster_4 Data Analysis & Comparison Parent Parent Compound Analog Oxetane-Substituted Analog Parent->Analog Bioisosteric Replacement Solubility Aqueous Solubility Assay Parent->Solubility Lipophilicity LogD Determination Parent->Lipophilicity MetabolicStability Microsomal Stability Assay Parent->MetabolicStability BindingAssay Target Binding Assay (e.g., Radioligand) Parent->BindingAssay Analog->Solubility Analog->Lipophilicity Analog->MetabolicStability Analog->BindingAssay Comparison Comparative Analysis of Potency, Selectivity, and DMPK Properties Solubility->Comparison Lipophilicity->Comparison MetabolicStability->Comparison FunctionalAssay Cell-Based Functional Assay BindingAssay->FunctionalAssay FunctionalAssay->Comparison

Caption: Workflow for comparative analysis of parent and oxetane-substituted compounds.

Case Study: Enhancing the Profile of a Kinase Inhibitor

To illustrate the transformative potential of oxetane substitution, let's consider a hypothetical case study of a kinase inhibitor program. The parent compound, "Inhibitor-A," demonstrates potent activity but is hampered by poor solubility and rapid metabolic clearance.

CompoundStructure
Inhibitor-A (Parent) R = -CH(CH₃)₂
Inhibitor-B (Oxetane Analog) R = 3-oxetanyl

The strategic replacement of the isopropyl group with a 3-oxetanyl moiety in "Inhibitor-B" leads to a dramatic improvement in its drug-like properties.

Physicochemical Properties: A Quantitative Comparison

The following table summarizes the key physicochemical properties of Inhibitor-A and its oxetane-substituted analog, Inhibitor-B.

ParameterInhibitor-A (Parent)Inhibitor-B (Oxetane Analog)Fold Improvement
Kinetic Solubility (pH 7.4) 5 µg/mL85 µg/mL17x
LogD (pH 7.4) 3.82.9-
Metabolic Stability (HLM t₁/₂) 8 min55 min6.9x
Intrinsic Clearance (CLᵢₙₜ) 210 µL/min/mg30 µL/min/mg7x

The data clearly demonstrates the profound impact of the oxetane substitution. The aqueous solubility of Inhibitor-B is significantly enhanced, and its metabolic stability is dramatically improved, as indicated by the longer half-life and lower intrinsic clearance in human liver microsomes (HLM).[5][8]

Biological Activity: Potency and Target Engagement

Beyond the improvements in physicochemical and pharmacokinetic properties, the oxetane substitution can also positively influence the biological activity of a compound.

ParameterInhibitor-A (Parent)Inhibitor-B (Oxetane Analog)
Target Kinase IC₅₀ 15 nM12 nM
Cellular Potency (EC₅₀) 120 nM95 nM

In this case, Inhibitor-B not only retains the potent enzymatic inhibition of the parent compound but also shows a modest improvement in cellular potency. This could be attributed to a combination of factors, including improved compound exposure in the cellular assay due to higher solubility and potentially a more favorable binding conformation induced by the rigid oxetane ring.

The following diagram depicts a simplified signaling pathway that could be targeted by such an inhibitor.

GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Leads to Inhibitor Inhibitor-B (Oxetane Analog) Inhibitor->Kinase Inhibits

Caption: Simplified signaling pathway showing the action of the kinase inhibitor.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the comparative data, standardized and well-validated experimental protocols are essential.

In Vitro Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[9][10][11]

Objective: To determine the in vitro intrinsic clearance (CLᵢₙₜ) and half-life (t₁/₂) of a compound in human liver microsomes.

Materials:

  • Test compounds (dissolved in DMSO)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare the Incubation Mixture: In a 96-well plate, combine the phosphate buffer, HLM, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the system to equilibrate.

  • Initiate the Reaction: Add the test compound to the wells to initiate the metabolic reaction. The final concentration of the test compound is typically 1 µM.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The half-life is calculated as t₁/₂ = 0.693/k, and the intrinsic clearance is calculated using the equation: CLᵢₙₜ = (k / microsomal protein concentration).[11]

Kinetic Solubility Assay

This high-throughput assay provides a rapid assessment of a compound's solubility in an aqueous buffer.[12][13][14][15]

Objective: To determine the kinetic solubility of a compound in a physiologically relevant buffer.

Materials:

  • Test compounds (as DMSO stock solutions)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well filter plates

  • 96-well UV-transparent plates

  • Plate reader with UV-Vis capabilities

Procedure:

  • Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution of the test compound to the wells of a 96-well filter plate.

  • Buffer Addition: Add PBS to each well to achieve the desired final compound concentration.

  • Incubation and Shaking: Seal the plate and incubate at room temperature for 1.5 hours with shaking to allow the compound to dissolve.

  • Filtration: Place the filter plate on top of a 96-well UV-transparent collection plate and centrifuge to filter out any precipitated compound.

  • UV Absorbance Measurement: Measure the UV absorbance of the filtrate in the collection plate at a wavelength where the compound has maximum absorbance.

  • Solubility Calculation: Determine the concentration of the dissolved compound by comparing its absorbance to a standard curve of the compound prepared in a solution of DMSO and PBS.

Radioligand Binding Assay

This assay is a gold standard for quantifying the affinity of a compound for its target receptor.[16][17][18]

Objective: To determine the inhibitory constant (Ki) of a compound for its target receptor.

Materials:

  • Cell membranes or purified receptor expressing the target of interest

  • Radiolabeled ligand (a molecule that binds to the target with high affinity and specificity)

  • Unlabeled test compound

  • Assay buffer

  • Glass fiber filter mats

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion: A Versatile Strategy for Drug Optimization

The strategic incorporation of an oxetane moiety has proven to be a highly effective strategy for addressing common challenges in drug discovery, such as poor solubility and metabolic instability. As demonstrated through the case study and supporting data, this small heterocyclic ring can have a disproportionately large and positive impact on the overall profile of a molecule. By understanding the underlying principles of oxetane substitution and employing robust experimental methodologies for comparison, researchers can effectively leverage this versatile tool to design and develop safer and more effective medicines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone of modern medicinal chemistry, oxetan-3-amine hydrochloride is a versatile building block, enabling the synthesis of novel therapeutics.[1] Its unique four-membered cyclic ether structure imparts valuable properties to parent molecules.[1] However, its utility in the lab is matched by the critical need for rigorous safety and disposal protocols. This guide provides drug development professionals and researchers with a comprehensive, step-by-step framework for the responsible management and disposal of this compound waste, ensuring the safety of personnel and adherence to environmental regulations.

Hazard Identification and Immediate Safety Precautions

The foundation of safe chemical handling is a thorough understanding of the potential hazards. This compound is classified with several key hazard statements that dictate its handling and the necessary protective measures.

Table 1: GHS Hazard Classification for this compound

Hazard Code Hazard Statement GHS Pictogram Signal Word Source(s)
H302 Harmful if swallowed GHS07 Warning [2][3]
H315 Causes skin irritation GHS07 Warning [3][4]
H319 Causes serious eye irritation GHS07 Warning [2][3]

| H335 | May cause respiratory irritation | GHS07 | Warning |[3] |

Causality: The hydrochloride salt form makes the compound water-soluble, which can facilitate its absorption and irritant effects upon contact with mucous membranes in the eyes, respiratory tract, or gastrointestinal system. The amine functional group can also contribute to its irritant properties.

Before any handling or disposal procedure, the following Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable baseline for preventing exposure.

Table 2: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a full-face shield. Protects against accidental splashes of solutions or contact with solid particulates, preventing serious eye irritation.[5][6]
Hand Protection Nitrile or other chemically resistant gloves. Prevents direct skin contact, mitigating the risk of irritation or potential absorption.[5]
Body Protection Standard laboratory coat. Protects against contamination of personal clothing.[5]

| Respiratory Protection | Work in a certified chemical fume hood or well-ventilated area. | Minimizes the inhalation of airborne dust from the solid compound, preventing respiratory tract irritation.[5][6] |

The Core Principle: Regulated Hazardous Waste Management

Under federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) administered by the Environmental Protection Agency (EPA), chemical waste like this compound must be managed as hazardous waste.[7][8] This designation prohibits its disposal in standard trash receptacles or down the sanitary sewer.

The "cradle-to-grave" principle holds the waste generator—the laboratory and its personnel—responsible for the waste from its creation to its final, safe disposal.[7] Adherence to institutional and national guidelines is not just a best practice; it is a legal requirement.[8][9]

Standard Operating Protocol: Waste Collection and Storage

This protocol outlines the self-validating system for the routine collection of solid this compound waste and contaminated materials (e.g., weighing paper, gloves, pipette tips).

Step-by-Step Waste Collection Methodology

  • Waste Segregation:

    • Action: Designate a specific waste stream solely for this compound and materials heavily contaminated with it.

    • Causality: Keeping amine hydrochloride waste separate from other chemical streams—especially strong bases (which could liberate the free amine) or strong oxidizers—is crucial to prevent unintended and potentially hazardous reactions within the waste container.[5][9]

  • Container Selection:

    • Action: Select a waste container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and has a secure, vapor-tight screw-top lid.[7][10]

    • Causality: The container must be robust and non-reactive to prevent leaks or degradation. A sealed lid is mandated by the EPA to prevent the release of vapors and to avoid spills, a common source of laboratory safety violations.[7]

  • Proper Labeling:

    • Action: As soon as the first item of waste is added, affix a completed hazardous waste label to the container. The label must include:

      • The words "HAZARDOUS WASTE" [5][10]

      • The full chemical name: "this compound"

      • The CAS Number: 491588-41-1

      • An accurate list of all container contents.

      • The date of initial accumulation.

    • Causality: Accurate and immediate labeling is a primary tenet of the Hazard Communication Standard.[11] It ensures that anyone handling the container is aware of its contents and the associated risks, and it is essential for the final disposal process by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

  • Secure Temporary Storage:

    • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation, secure, and away from general laboratory traffic.[7]

    • Causality: Storing waste in a designated SAA ensures it is under the control of laboratory personnel and prevents it from being mistaken for a benign material. The location should be chosen to minimize the risk of spills and be away from incompatible materials.

  • Arranging for Disposal:

    • Action: Once the container is full or reaches the institutional time limit for accumulation, contact your EHS office to schedule a pickup. Do not overfill containers.

    • Causality: Timely removal of hazardous waste from the laboratory is a key component of maintaining a safe work environment and complying with regulatory storage limits.[12]

Disposal Workflow and Decision Logic

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, from generation to final handoff.

G cluster_0 Routine Waste Management cluster_1 Emergency Event gen Waste Generation (e.g., residual solid, contaminated labware) seg Step 1: Segregate Waste (Keep separate from other chemical streams) gen->seg cont Step 2: Select Compatible Container (HDPE, sealed lid) seg->cont label Step 3: Label Container Immediately ('Hazardous Waste', full chemical name) cont->label store Step 4: Secure in Satellite Accumulation Area (SAA) label->store pickup Step 5: Schedule EHS Pickup store->pickup spill Spill Event Occurs protocol Execute Spill & Exposure Protocol (See Section 5) spill->protocol spill_waste Collect Spill Debris as Hazardous Waste protocol->spill_waste spill_waste->cont Add to designated waste container caption Disposal Workflow for this compound

Caption: Logical workflow for the safe disposal of this compound.

Emergency Protocol: Spill and Exposure Management

In the event of an accidental release, immediate and correct action is vital.

Small-Scale Solid Spill Protocol

  • Alert Personnel: Immediately notify others in the vicinity.

  • Ensure PPE: Don all required PPE before addressing the spill.

  • Minimize Dust: Do NOT use a dry brush or create airborne dust. Gently cover the spill with an inert absorbent material like vermiculite or sand.[13]

  • Collect Waste: Carefully sweep or scoop the material into your designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.

First Aid for Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6][14] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6][14]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13]

By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

A Comprehensive Safety and Handling Guide for Oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and logistical management of Oxetan-3-amine hydrochloride. This document provides in-depth, field-proven insights and procedural guidance for researchers, scientists, and drug development professionals. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Immediate Safety Briefing: Understanding the Risks

This compound is a valuable building block in medicinal chemistry, but it requires careful handling due to its inherent hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Harmful if swallowed (Acute Toxicity 4) and Causes serious eye irritation (Eye Irritation 2A) .[1][2] The hydrochloride salt form means it is a corrosive solid, particularly in the presence of moisture.[3][4][5]

Hazard Summary Table
Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: PubChem, Sigma-Aldrich, Aaron Chemicals, ChemScene[1][2][6][7]

Given these hazards, a robust safety plan is not just recommended, it is imperative. This guide will walk you through every step, from receiving the compound to its final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table outlines the recommended PPE for various laboratory operations.

Recommended Personal Protective Equipment (PPE)
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shield[5][6]Nitrile or neoprene gloves (double-gloving recommended)[3][8][9]Laboratory coatNIOSH-approved respirator with an organic vapor/acid gas cartridge if not handled in a certified chemical fume hood[3][10][11][12]
Handling solutions Chemical safety goggles[3][5]Nitrile or neoprene gloves[3][8][9]Laboratory coatNot generally required if handled in a well-ventilated area or fume hood
Cleaning spills Chemical safety goggles and a face shield[5][6]Heavy-duty nitrile or butyl rubber gloves[3][9]Chemical-resistant apron or coveralls over a lab coat[5]NIOSH-approved respirator with an organic vapor/acid gas cartridge[3][10][11][12]

Why these choices?

  • Eye and Face Protection : Due to the severe eye irritation risk, chemical safety goggles are mandatory to prevent contact with dust particles and splashes. A face shield provides an additional layer of protection, especially during weighing and spill cleanup.[5][6]

  • Hand Protection : Nitrile and neoprene gloves offer good resistance to a range of chemicals, including acids and organic compounds.[8][9] Double-gloving is a best practice to protect against tears and contamination during glove removal.

  • Respiratory Protection : As a solid, this compound can become airborne, posing an inhalation risk that can cause respiratory tract irritation.[6] Handling this compound in a certified chemical fume hood is the primary engineering control. If a fume hood is not available, a NIOSH-approved respirator with the appropriate cartridges is essential.[3][10][11][12]

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Goggles & Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if used) Doff3->Doff4

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for safety and experimental success.

Step 1: Receiving and Storage
  • Inspect on Arrival : Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling : Ensure the container is clearly labeled with the chemical name, GHS pictograms, and hazard statements.

  • Storage Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[13][14][15] The container should be kept tightly closed.[13] Storing in a designated cabinet for corrosive materials is recommended.[15]

Step 2: Weighing and Solution Preparation
  • Designated Area : Perform all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.[5]

  • Static Control : Take precautions against static discharge, which can cause fine powders to become airborne.

  • Material Transfer : Use a spatula or scoop to transfer the solid. Avoid pouring the powder directly from the container.

  • Dissolution : When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

Step 3: Handling and Reactions
  • Containment : Always handle solutions of this compound in a secondary container to prevent spills.

  • Ventilation : Ensure adequate ventilation throughout the experiment.

  • Avoid Incompatibilities : Keep away from strong bases and oxidizing agents to prevent vigorous reactions.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is essential.

Spill Cleanup
  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill : Determine the extent of the spill. For small spills (less than 100g), trained laboratory personnel can proceed with cleanup. For larger spills, contact your institution's emergency response team.[16][17]

  • Don Appropriate PPE : Wear the recommended PPE for spill cleanup, including a respirator.[16][17]

  • Contain the Spill : Cover the spill with an inert absorbent material like sand or vermiculite.[16][18] Do not use combustible materials like paper towels.[16]

  • Neutralize (with caution) : For spills of hydrochloride salts, neutralization with a weak base like sodium bicarbonate can be considered, but be aware of potential gas evolution.[18]

  • Collect and Dispose : Carefully sweep the absorbed material into a designated hazardous waste container.[16][17]

  • Decontaminate : Clean the spill area with soap and water.[17][19]

First Aid
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][20][21][22] Seek immediate medical attention.[1][20][21]

  • Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[23]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is crucial to protect the environment and comply with regulations.

  • Waste Collection : Collect all waste containing this compound in a clearly labeled, sealed, and compatible hazardous waste container.[24][25][26]

  • Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Container Disposal : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.[27] The cleaned container can then be disposed of according to institutional and local regulations.[28]

  • Consult Guidelines : Always follow your institution's and local regulations for hazardous waste disposal.

Chemical Waste Disposal Pathway

Disposal_Pathway cluster_lab In the Laboratory cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (e.g., contaminated gloves, weigh paper) Hazardous_Container Labeled Hazardous Waste Container Solid_Waste->Hazardous_Container Liquid_Waste Liquid Waste (e.g., reaction mixtures, rinsate) Liquid_Waste->Hazardous_Container Sharps Contaminated Sharps Sharps->Hazardous_Container EHS_Pickup Institutional EHS Pickup Hazardous_Container->EHS_Pickup Licensed_Disposal Licensed Waste Disposal Facility EHS_Pickup->Licensed_Disposal

Caption: A typical workflow for the disposal of chemical waste from the laboratory.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research endeavors. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxetan-3-amine hydrochloride
Reactant of Route 2
Oxetan-3-amine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.